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Lipoamide-PEG11-Mal

Cat. No.: B6354190
M. Wt: 884.1 g/mol
InChI Key: MCLHFRMIEQEYEN-UHFFFAOYSA-N
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Description

Lipoamide-PEG11-Mal is a useful research compound. Its molecular formula is C39H69N3O15S2 and its molecular weight is 884.1 g/mol. The purity is usually 95%.
The exact mass of the compound MAL-PEG11-Lipoamide is 883.41701085 g/mol and the complexity rating of the compound is 1080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H69N3O15S2 B6354190 Lipoamide-PEG11-Mal

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H69N3O15S2/c43-36(4-2-1-3-35-8-34-58-59-35)40-9-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-10-41-37(44)7-11-42-38(45)5-6-39(42)46/h5-6,35H,1-4,7-34H2,(H,40,43)(H,41,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLHFRMIEQEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H69N3O15S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lipoamide-PEG11-Mal: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the heterobifunctional linker, Lipoamide-PEG11-Mal, detailing its chemical properties, applications, and protocols for its use in bioconjugation and surface modification.

This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, nanotechnology, and drug delivery systems. Its unique tripartite structure, consisting of a lipoamide anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a thiol-reactive maleimide group, offers a versatile platform for the precise assembly of complex biomolecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a visual representation of its reaction workflow.

Core Properties and Structure

This compound is characterized by its three distinct functional domains:

  • Lipoamide Group: Derived from lipoic acid, this terminal group features a disulfide bond that can reversibly anchor to gold surfaces and other metallic nanoparticles or form disulfide linkages with thiol-containing molecules.

  • PEG11 Spacer: An eleven-unit polyethylene glycol chain imparts hydrophilicity to the molecule, enhancing its solubility in aqueous buffers and reducing non-specific binding. The flexible PEG spacer also provides a significant steric distance between the conjugated moieties, minimizing potential functional interference.

  • Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The Michael addition reaction between a maleimide and a thiol results in the formation of a stable, covalent thioether bond.

The combination of these features makes this compound an ideal reagent for a variety of applications, including the functionalization of nanoparticles, the creation of antibody-drug conjugates (ADCs), and the development of targeted drug delivery vehicles.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and execution.

PropertyValue
Chemical Formula C39H69N3O15S2
Molecular Weight 884.11 g/mol
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions -20°C, protected from light and moisture

Experimental Protocols

The following section provides a detailed protocol for a typical bioconjugation reaction using this compound to link a thiol-containing biomolecule (e.g., a protein with cysteine residues) to a substrate or another molecule. This protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents:
  • This compound

  • Thiol-containing protein or peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[1][2]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.

  • Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:
  • Preparation of the Thiol-Containing Biomolecule:

    • Dissolve the protein or peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[3]

    • If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 50-fold molar excess of TCEP.[1]

    • Incubate the mixture for 30-60 minutes at room temperature.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mM stock solution can be prepared.

  • Bioconjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the prepared biomolecule solution.

    • Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching of Unreacted Maleimide:

    • To stop the reaction, add a quenching reagent with a final concentration of 2- to 5-fold molar excess over the initial amount of this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization and Storage:

    • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.

    • Store the purified conjugate at 4°C or -20°C, depending on the stability of the biomolecule. For long-term storage, the addition of a cryoprotectant like glycerol may be necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical bioconjugation experiment utilizing this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_biomolecule Prepare Thiol-Containing Biomolecule conjugation Bioconjugation Reaction (Thiol-Maleimide Ligation) prep_biomolecule->conjugation prep_linker Prepare this compound Solution prep_linker->conjugation quenching Quench Unreacted Maleimide conjugation->quenching purify Purify Conjugate (SEC or Dialysis) quenching->purify characterize Characterize Final Conjugate purify->characterize store Store Purified Conjugate characterize->store

References

An In-Depth Technical Guide to Lipoamide-PEG11-Mal: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG11-Mal is a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and nanotechnology. This molecule incorporates three key functional domains: a lipoamide group for robust anchoring to metallic surfaces, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a thiol-reactive maleimide group for covalent attachment to biomolecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application, with a focus on its use in targeted drug delivery systems.

Chemical Structure and Physicochemical Properties

This compound is a well-defined molecule enabling precise control over the linkage of biological moieties to surfaces or other molecules. Its structure facilitates the development of sophisticated bioconjugates with enhanced stability and solubility.

Chemical Structure

The precise structure of this compound consists of a lipoic acid-derived amide (lipoamide), which contains a disulfide bond for strong interaction with gold and other noble metal surfaces. This is connected to a flexible, water-soluble PEG spacer of eleven ethylene glycol units. The PEG chain terminates in a maleimide group, which selectively reacts with sulfhydryl (thiol) groups.

Physicochemical Properties

The properties of this compound are summarized in the table below. The PEG linker significantly influences its solubility and biocompatibility, making it a versatile tool in aqueous environments.[1][2]

PropertyValueReference(s)
Chemical Formula C39H69N3O15S2[1]
Molecular Weight 884.1 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥95%
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, desiccated
Reactivity Maleimide group reacts with thiols at pH 6.5-7.5

Applications in Research and Drug Development

The unique trifunctional nature of this compound lends itself to a variety of applications, primarily centered around surface modification and bioconjugation.

  • Surface Functionalization of Nanoparticles: The lipoamide group allows for the stable coating of gold nanoparticles (AuNPs) and other metallic nanoparticles. The PEG spacer provides a hydrophilic shield, reducing non-specific protein binding and improving colloidal stability.

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be further conjugated with targeting ligands, such as antibodies or peptides, via the maleimide group. This enables the specific delivery of therapeutic payloads to target cells, such as cancer cells overexpressing certain receptors.

  • Bioconjugation: The maleimide group can be used to covalently link the molecule to any protein, peptide, or other biomolecule containing a free cysteine residue. This is a widely used strategy for creating antibody-drug conjugates (ADCs).

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the coating of pre-synthesized AuNPs with this compound.

Materials:

  • Gold nanoparticles (AuNPs) in citrate buffer

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and appropriate tubes

Procedure:

  • Resuspend this compound in PBS to a concentration of 1 mg/mL.

  • Add the this compound solution to the AuNP suspension at a molar excess to ensure complete surface coverage. The optimal ratio should be determined empirically.

  • Incubate the mixture for 1-2 hours at room temperature with gentle stirring.

  • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Remove the supernatant containing unbound this compound.

  • Resuspend the AuNP pellet in fresh PBS.

  • Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound linker.

  • The final functionalized AuNPs can be stored in PBS at 4°C.

Conjugation of a Thiol-Containing Peptide to this compound Functionalized AuNPs

This protocol details the attachment of a peptide with a terminal cysteine to the maleimide groups on the surface of the functionalized AuNPs.

Materials:

  • This compound functionalized AuNPs

  • Thiol-containing peptide (e.g., a targeting peptide)

  • Reaction buffer: PBS, pH 7.0-7.5, degassed

  • Quenching solution: 1 M β-mercaptoethanol or cysteine in PBS

  • Size exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Dissolve the thiol-containing peptide in the reaction buffer.

  • Add the peptide solution to the suspension of functionalized AuNPs. A 10-20 fold molar excess of the peptide to the surface-bound maleimide groups is recommended.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 10 mM and incubate for 30 minutes.

  • Purify the peptide-conjugated AuNPs from excess peptide and quenching reagent using size exclusion chromatography or dialysis.

  • Characterize the final conjugate for peptide loading and nanoparticle stability.

Application in Targeting the EGFR Signaling Pathway

A significant application of this compound is in the development of nanocarriers for targeted cancer therapy. By functionalizing a nanoparticle with this linker and then conjugating a ligand that binds to a cancer-specific receptor, drugs can be delivered directly to tumor cells, enhancing efficacy and reducing side effects. One such target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers and plays a crucial role in cell proliferation and survival.

The following diagram illustrates the experimental workflow for creating an EGFR-targeted nanoparticle using this compound and its subsequent interaction with a cancer cell, leading to the modulation of the EGFR signaling pathway.

EGFR_Targeting_Workflow cluster_prep Nanoparticle Preparation cluster_cell Cellular Interaction and Signaling AuNP Gold Nanoparticle FuncNP Functionalized Nanoparticle AuNP->FuncNP Lipoamide Anchoring LipoPEGMal This compound LipoPEGMal->FuncNP TargetedNP EGFR-Targeted Nanoparticle FuncNP->TargetedNP Maleimide-Thiol Conjugation EGFR_ligand Anti-EGFR Ligand (thiolated) EGFR_ligand->TargetedNP CancerCell Cancer Cell EGFR EGFR TargetedNP->EGFR Binding Internalization Receptor-Mediated Endocytosis EGFR->Internalization Signaling Downstream Signaling (e.g., PI3K/Akt) Internalization->Signaling Modulation Response Cellular Response (e.g., Apoptosis) Signaling->Response

EGFR-Targeted Nanoparticle Workflow

This diagram outlines the two main stages: the preparation of the targeted nanoparticle and its interaction with a cancer cell. In the first stage, a gold nanoparticle is functionalized with this compound, followed by the conjugation of an anti-EGFR ligand. In the second stage, the targeted nanoparticle binds to EGFR on the cancer cell surface, is internalized, and subsequently modulates downstream signaling pathways, ultimately leading to a therapeutic response.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and tripartite functionality allow for the creation of sophisticated and highly specific bioconjugates and drug delivery systems. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the successful application of this important molecule in cutting-edge research and development.

References

An In-depth Technical Guide to Maleimide Group Reactivity for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The maleimide group is a cornerstone of modern bioconjugation chemistry, prized for its high reactivity and selectivity towards thiol groups. This guide provides a comprehensive overview of maleimide reactivity, offering insights into its mechanism, kinetics, and the factors influencing its stability. Detailed experimental protocols and quantitative data are presented to equip researchers in drug development and other scientific fields with the practical knowledge required for successful maleimide-based conjugation strategies.

Core Principles of Maleimide Reactivity

The reactivity of the maleimide group is centered around the carbon-carbon double bond within its five-membered ring. This double bond is highly electrophilic due to the presence of two adjacent carbonyl groups, making it susceptible to nucleophilic attack. The primary reaction of maleimides in a biological context is the Michael addition with a thiol group, typically from a cysteine residue in a protein or peptide.[1][][3] This reaction is highly efficient and proceeds under mild, physiological conditions, forming a stable covalent thioether bond known as a thiosuccinimide linkage.[][4]

The thiol-maleimide reaction is considered a type of "click chemistry" due to its high yield, specificity, and the generation of inoffensive byproducts. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. This selectivity is crucial for the site-specific modification of biomolecules.

Maleimide_Thiol_Reaction Maleimide Maleimide Intermediate Enolate Intermediate Maleimide->Intermediate Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH > 6.5) Thiolate->Intermediate Michael Addition (Nucleophilic Attack) Product Thiosuccinimide Adduct Intermediate->Product Protonation

Factors Influencing Reaction Kinetics and Specificity

The rate and specificity of the thiol-maleimide reaction are influenced by several factors, primarily pH. The optimal pH range for this reaction is between 6.5 and 7.5. Below this range, the concentration of the reactive thiolate anion is low, leading to a slower reaction. Above pH 7.5, the maleimide group can react competitively with primary amines, such as the side chain of lysine residues, leading to a loss of chemoselectivity.

The nature of the thiol also plays a role in the reaction kinetics. The pKa of the thiol group influences the concentration of the nucleophilic thiolate at a given pH. Furthermore, the solvent can impact the reaction rate, with polar solvents like water, DMSO, and DMF facilitating the reaction by promoting the formation of the thiolate ion.

FactorOptimal Condition/ObservationImpact on Reactivity
pH 6.5 - 7.5Maximizes thiol selectivity and reaction rate.
> 7.5Increased reaction with primary amines (e.g., lysine).
< 6.5Slower reaction rate due to lower thiolate concentration.
Solvent Polar solvents (Water, DMSO, DMF)Promotes formation of the reactive thiolate ion.
Thiol pKa Lower pKaHigher concentration of thiolate at a given pH, potentially faster reaction.
Temperature Room temperature or 4°CReaction proceeds efficiently at these temperatures.

Stability of the Thiosuccinimide Linkage and Side Reactions

While the thiosuccinimide bond is generally considered stable, it can undergo several side reactions that are critical to consider, especially in the context of drug development.

Retro-Michael Reaction

The thiol-maleimide addition is reversible through a process known as the retro-Michael reaction. This can lead to deconjugation of the payload, particularly in the presence of other thiols like glutathione in vivo. The released maleimide-payload conjugate can then react with other biomolecules, leading to off-target effects. The stability of the thiosuccinimide linkage is influenced by the substituents on the maleimide. For instance, N-aryl maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides.

Retro_Michael_Reaction Thiosuccinimide Thiosuccinimide Adduct Maleimide Maleimide Thiosuccinimide->Maleimide Retro-Michael (Reversible) Maleimide->Thiosuccinimide ExchangedProduct Exchanged Adduct Maleimide->ExchangedProduct Thiol Exchange Thiol Thiol (R-SH) OtherThiol Other Thiol (e.g., Glutathione) OtherThiol->ExchangedProduct

Hydrolysis

Maleimides are susceptible to hydrolysis, especially at higher pH values. This reaction involves the opening of the maleimide ring to form a maleamic acid, which is unreactive towards thiols. Therefore, aqueous solutions of maleimides should be prepared immediately before use. Interestingly, post-conjugation hydrolysis of the thiosuccinimide ring can be beneficial as it forms a stable, ring-opened succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.

CompoundConditionHalf-life
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours

Data from a study on thiosuccinimide hydrolysis rates, highlighting the influence of N-substituents.

Other Side Reactions
  • Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines. The reaction with amines is generally slower than with thiols at neutral pH.

  • Reaction with Histidine: The imidazole ring of histidine can also react with maleimides, although this is less common than the reaction with thiols and is more likely to occur as an intramolecular reaction.

  • Thiazine Rearrangement: For peptides with an N-terminal cysteine, the thiosuccinimide adduct can undergo a rearrangement to form a six-membered thiazine structure, particularly at neutral to basic pH.

Experimental Protocols

General Protocol for Protein-Maleimide Conjugation

This protocol outlines the fundamental steps for labeling a protein with a maleimide-functionalized molecule.

1. Reagent Preparation:

  • Protein Solution: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain thiols.

  • Maleimide Stock Solution: Dissolve the maleimide-functionalized reagent in an anhydrous, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.

  • Reducing Agent (Optional): If the protein contains disulfide bonds that need to be reduced to generate free thiols, prepare a stock solution of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used, but it must be removed before adding the maleimide reagent.

2. Reduction of Disulfide Bonds (Optional):

  • Add a 10-100 fold molar excess of TCEP to the protein solution.

  • Incubate at room temperature for 20-30 minutes.

3. Conjugation Reaction:

  • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.

  • Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.

4. Quenching and Purification:

  • Quench any unreacted maleimide by adding a small molecule thiol like N-acetyl cysteine in slight excess.

  • Purify the conjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted reagents.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reduction 2. Reduction (Optional) cluster_conjugation 3. Conjugation cluster_purification 4. Quenching & Purification Protein_Prep Prepare Protein Solution (1-10 mg/mL, pH 7.0-7.5) Reduction Add TCEP (10-100x excess) Incubate 20-30 min Protein_Prep->Reduction Maleimide_Prep Prepare Maleimide Stock (10 mM in DMSO/DMF) Conjugation Add Maleimide (10-20x excess) Incubate 2h RT or O/N 4°C Maleimide_Prep->Conjugation Reduction->Conjugation Quench Quench with N-acetyl cysteine Conjugation->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify

Protocol for Assessing Conjugate Stability (Retro-Michael Reaction)

This protocol describes a method to evaluate the stability of a thiosuccinimide linkage.

1. Sample Preparation:

  • Incubate the purified conjugate in a relevant biological medium (e.g., PBS pH 7.4, human serum) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots and store them at -80°C until analysis.

2. Analytical Method:

  • Analyze the samples using a suitable technique such as Hydrophobic Interaction Chromatography (HIC)-HPLC to separate the conjugated, deconjugated, and fragmented species.

3. Data Analysis:

  • Quantify the percentage of remaining conjugate at each time point to determine the rate of deconjugation.

Applications in Drug Development

The unique reactivity of the maleimide group has made it a valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Maleimide chemistry allows for the precise attachment of the drug to cysteine residues on the antibody.

Furthermore, maleimide-functionalized linkers are used in PEGylation to improve the pharmacokinetic properties of therapeutic proteins and peptides. The ability to form stable covalent bonds with biomolecules makes maleimides essential for creating targeted therapies and diagnostic agents.

Conclusion

The maleimide group offers a powerful and versatile tool for the site-specific modification of biomolecules. A thorough understanding of its reactivity, the factors influencing the reaction, and the potential for side reactions is paramount for its successful application. By carefully controlling reaction conditions and considering the stability of the resulting conjugate, researchers can effectively leverage maleimide chemistry to advance the development of novel therapeutics and research tools. The detailed protocols and data presented in this guide serve as a practical resource for scientists and professionals in the field.

References

The Role of the PEG11 Spacer in Lipoamide-PEG11-Mal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide-PEG11-Mal is a heterobifunctional linker integral to advanced bioconjugation and drug delivery systems. This technical guide elucidates the critical role of the polyethylene glycol (PEG) 11 spacer in defining the physicochemical and biological properties of the resulting conjugates. The guide provides a comprehensive overview of the spacer's impact on solubility, stability, pharmacokinetics, and cellular interactions. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to equip researchers with the practical knowledge required for the effective application of this versatile linker.

Introduction to this compound

This compound is a chemical linker composed of three key functional moieties: a lipoamide group, a maleimide group, and a central PEG11 spacer.[1][2][3] The lipoamide portion provides a robust anchor to surfaces, particularly gold nanoparticles, through the formation of dative bonds with its disulfide group.[3] The maleimide group at the opposing end serves as a highly specific reactive handle for conjugation to thiol-containing molecules, such as cysteine residues in proteins and peptides, via a Michael addition reaction.[1] The PEG11 spacer, consisting of eleven repeating ethylene glycol units, physically separates the lipoamide anchor and the maleimide reactive group, imparting crucial properties to the overall conjugate.

The Multifaceted Role of the PEG11 Spacer

The PEG11 spacer is not merely a passive linker; it actively modulates the properties of the this compound conjugate and the final bioconjugate. Its influence can be categorized into several key areas:

Enhanced Hydrophilicity and Solubility

A primary function of the PEG spacer is to enhance the aqueous solubility of the conjugate. Many therapeutic agents and targeting ligands are hydrophobic, and their direct conjugation can lead to aggregation and poor bioavailability. The hydrophilic nature of the PEG11 spacer creates a hydration shell around the conjugate, improving its solubility and stability in physiological environments.

Improved Pharmacokinetics and Reduced Immunogenicity

The presence of the PEG spacer significantly impacts the pharmacokinetic profile of the bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended circulation time can enhance the probability of the conjugate reaching its target site. Furthermore, the PEG chain can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity.

Steric Hindrance and Optimized Spacing

The defined length of the PEG11 spacer provides critical spatial separation between the conjugated biomolecule and the anchoring surface or another conjugated molecule. This separation is crucial for several reasons:

  • Preservation of Biological Activity: The spacer prevents the conjugated protein or peptide from being sterically hindered by the carrier, ensuring that its native conformation and binding affinity are maintained.

  • Improved Accessibility: The flexible PEG chain allows the conjugated molecule to have greater mobility, facilitating its interaction with its target receptor.

  • Controlled Drug Loading: In the context of antibody-drug conjugates (ADCs), PEG spacers enable higher drug-to-antibody ratios (DARs) by preventing the aggregation that can occur with hydrophobic drug linkers.

The length of the PEG spacer is a critical parameter. While longer PEG chains can offer greater solubility and longer circulation times, they can also introduce steric hindrance that may impede cellular uptake or receptor binding. Conversely, a spacer that is too short may not provide sufficient separation or solubility enhancement. The PEG11 spacer often represents a balance, providing significant benefits without excessive steric bulk.

Quantitative Data on PEG Spacer Effects

The following tables summarize quantitative data from various studies that illustrate the impact of PEG spacer length on key bioconjugate properties. While not all data is specific to a this compound construct, the trends are broadly applicable.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~6.00.7
PEG4~4.50.5
PEG8~3.00.4
PEG12~2.50.3
PEG24~2.00.2

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Effect of PEG Spacer Length on In Vitro Binding Affinity (IC50)

PEG Linker Length (n)IC50 (nM)
23.1 ± 0.2
33.9 ± 0.3
45.4 ± 0.4
65.8 ± 0.3

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter linkers resulted in higher binding affinity, highlighting that the optimal PEG length can be target-dependent.

Table 3: Stability of Maleimide-PEG Conjugates

ConjugateCondition% Conjugation Remaining after 7 days
Maleimide-PEG1 mM Glutathione, 37°C< 70%
Mono-sulfone-PEG (alternative chemistry)1 mM Glutathione, 37°C> 90%

This data highlights the inherent instability of the maleimide-thiol linkage, which can undergo a retro-Michael reaction, leading to deconjugation. The stability can be influenced by the local environment and the nature of the thiol.

Experimental Protocols

General Protocol for Conjugation of this compound to a Cysteine-Containing Peptide

This protocol provides a general workflow for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: Free cysteine or β-mercaptoethanol

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)

  • Analytical Instruments: LC-MS and/or MALDI-TOF MS

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds that need to be reduced to expose the free thiol, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour. Note: Avoid using dithiothreitol (DTT) as it contains a free thiol and will compete with the peptide for conjugation. If DTT must be used, it must be removed by dialysis or desalting prior to adding the this compound.

  • This compound Preparation:

    • Dissolve the this compound in a small amount of organic solvent like DMSO or DMF before diluting with the conjugation buffer.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound to the peptide solution.

    • Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add a 50-100 fold molar excess of a free thiol, such as cysteine or β-mercaptoethanol, and incubate for an additional 30 minutes.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using RP-HPLC or SEC to remove excess this compound, unreacted peptide, and quenching reagent.

  • Analysis and Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using LC-MS and/or MALDI-TOF MS. The mass of the conjugate should correspond to the sum of the masses of the peptide and the this compound.

Protocol for Assessing Conjugate Stability

This protocol outlines a method to assess the stability of the maleimide-thiol linkage in the presence of a competing thiol.

Materials:

  • Purified Lipoamide-PEG11-Peptide conjugate

  • PBS, pH 7.4

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • RP-HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate in PBS to a known concentration (e.g., 1 mg/mL).

    • Prepare two sets of samples: one with the conjugate in PBS alone (control) and another with the conjugate in PBS containing a high concentration of a competing thiol (e.g., 1 mM GSH).

  • Incubation:

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each sample.

  • HPLC Analysis:

    • Analyze the aliquots by RP-HPLC. Monitor the chromatogram for the peak corresponding to the intact conjugate and any new peaks that may appear due to deconjugation.

    • Quantify the peak area of the intact conjugate at each time point.

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact conjugate versus time to determine the stability profile of the conjugate under the tested conditions.

Visualizing Key Processes

Bioconjugation Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to a thiol-containing biomolecule.

Bioconjugation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis This compound This compound Conjugation Michael Addition (pH 6.5-7.5) This compound->Conjugation Thiol-Biomolecule Thiol-Containing Biomolecule (e.g., Peptide) Thiol-Biomolecule->Conjugation Purification Purification (HPLC / SEC) Conjugation->Purification Conjugate Lipoamide-PEG11-Biomolecule Conjugate Purification->Conjugate Analysis Characterization (LC-MS / MALDI-TOF) Conjugate->Analysis

Bioconjugation workflow using this compound.
Cellular Uptake of PEGylated Nanoparticles

This diagram illustrates the potential cellular uptake pathways for a nanoparticle functionalized with this compound conjugates. PEGylation can influence the route of internalization.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Pathways Nanoparticle PEGylated Nanoparticle Clathrin Clathrin-mediated Endocytosis Nanoparticle->Clathrin Uptake Caveolae Caveolae-mediated Endocytosis Nanoparticle->Caveolae Uptake Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Uptake Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Potential cellular uptake pathways for PEGylated nanoparticles.

Conclusion

The PEG11 spacer is a pivotal component of the this compound linker, conferring a multitude of advantageous properties to the resulting bioconjugates. Its ability to enhance solubility, prolong circulation half-life, reduce immunogenicity, and provide optimal spacing for biological interactions makes it an invaluable tool in the design of targeted therapeutics, diagnostics, and functionalized nanomaterials. A thorough understanding of the role of the PEG11 spacer, supported by robust experimental design and analysis, is essential for harnessing the full potential of this compound in advanced biomedical applications.

References

Lipoamide-PEG11-Mal: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Lipoamide-PEG11-Mal, a heterobifunctional linker critical for advancements in drug delivery, bioconjugation, and surface modification. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to facilitate the effective application of this versatile molecule.

This compound is a compound comprised of three key functional components: a lipoamide group for robust anchoring to metal surfaces like gold, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a maleimide group for covalent conjugation to thiol-containing molecules. The interplay of these components dictates the linker's performance in various experimental and therapeutic contexts.

Core Concepts: Structure and Functionality

The logical relationship between the components of this compound and its primary applications is illustrated below. The lipoamide moiety facilitates surface anchoring, the PEG spacer enhances solubility and provides spatial separation, and the maleimide group enables specific bioconjugation.

cluster_0 This compound Structure cluster_1 Key Properties & Functions cluster_2 Primary Applications Lipoamide Lipoamide PEG11_Spacer PEG11 Spacer Lipoamide->PEG11_Spacer Covalent Bond Surface_Anchoring Surface Anchoring (e.g., Gold) Lipoamide->Surface_Anchoring Maleimide Maleimide PEG11_Spacer->Maleimide Covalent Bond Solubility_Flexibility Solubility & Flexibility PEG11_Spacer->Solubility_Flexibility Bioconjugation Thiol-Specific Bioconjugation Maleimide->Bioconjugation Nanoparticle_Functionalization Nanoparticle Functionalization Surface_Anchoring->Nanoparticle_Functionalization Drug_Delivery_Systems Drug Delivery Systems Solubility_Flexibility->Drug_Delivery_Systems Bioconjugation->Drug_Delivery_Systems Protein_Peptide_Labeling Protein/Peptide Labeling Bioconjugation->Protein_Peptide_Labeling

Figure 1: Structural components of this compound and their corresponding functions and applications.

Solubility Profile

Solvent Qualitative Solubility Notes
WaterSolubleThe hydrophilic PEG chain enhances solubility in aqueous environments.
Phosphate-Buffered Saline (PBS)SolubleExpected to be soluble, but stability of the maleimide group is pH-dependent.
Dimethylformamide (DMF)SolubleCommonly used as a solvent for preparing stock solutions of PEGylated reagents.
Dimethyl Sulfoxide (DMSO)SolubleAnother common solvent for creating stock solutions of biotinylation and crosslinking reagents.

Note: It is recommended to prepare stock solutions in anhydrous DMF or DMSO and store them at -20°C. For aqueous applications, subsequent dilution into the desired buffer is advised.

Stability Considerations

The stability of this compound is primarily influenced by its two reactive ends: the lipoamide group and the maleimide group.

Maleimide Group Stability

The maleimide moiety is susceptible to hydrolysis, particularly at elevated pH. The rate of hydrolysis increases significantly as the pH rises above 7.5, leading to the opening of the maleimide ring to form a non-reactive maleamic acid derivative. This instability is a critical factor to consider in experimental design, especially for conjugation reactions and storage of the molecule in aqueous solutions. For optimal stability and reactivity with thiols, it is recommended to perform conjugation reactions at a pH between 6.5 and 7.5.

The stability of the maleimide group is also temperature-dependent, with higher temperatures accelerating the rate of hydrolysis. Therefore, for long-term storage, this compound should be kept at -20°C in a desiccated environment.

Lipoamide (Dithiolane Ring) Stability

The lipoamide group provides a stable anchor to gold and other metal surfaces through the formation of dative bonds between the sulfur atoms and the metal. The stability of self-assembled monolayers (SAMs) formed by thiol-containing molecules on gold surfaces is generally high. However, the long-term stability can be influenced by factors such as temperature, the presence of oxidizing agents, and displacement by other thiol-containing molecules.

Thioether Bond Stability (Post-Conjugation)

While the maleimide group itself can be unstable, the thioether bond formed upon its reaction with a thiol is generally stable. However, it is important to be aware of the potential for retro-Michael type reactions, which can lead to deconjugation. This process is more likely to occur in the presence of excess free thiols and at physiological pH. Strategies to mitigate this include ensuring complete reaction of the maleimide and purification of the conjugate to remove unreacted thiols.

Experimental Protocols

Detailed experimental protocols for the use of this compound will vary depending on the specific application. Below are generalized workflows for solubility and stability assessment.

General Workflow for Solubility Assessment

Start Start Prepare_Solvents Prepare Solvents (e.g., Water, PBS, DMSO) Start->Prepare_Solvents Add_Compound Add this compound to Solvents in Increments Prepare_Solvents->Add_Compound Vortex_Sonicate Vortex and/or Sonicate to Aid Dissolution Add_Compound->Vortex_Sonicate Observe_Solubility Visually Observe for Complete Dissolution Vortex_Sonicate->Observe_Solubility Observe_Solubility->Add_Compound No Determine_Concentration Determine Maximum Soluble Concentration Observe_Solubility->Determine_Concentration Yes End End Determine_Concentration->End

Figure 2: A generalized workflow for determining the solubility of this compound in various solvents.
General Workflow for Maleimide Stability (Hydrolysis) Assessment

Start Start Prepare_Solutions Prepare Solutions of this compound in Buffers of Varying pH Start->Prepare_Solutions Incubate Incubate Solutions at Controlled Temperature Prepare_Solutions->Incubate Take_Aliquots Take Aliquots at Different Time Points Incubate->Take_Aliquots Analyze Analyze Aliquots by HPLC or Spectrophotometry Take_Aliquots->Analyze Determine_Degradation Determine Rate of Maleimide Hydrolysis Analyze->Determine_Degradation End End Determine_Degradation->End

Figure 3: A generalized workflow for assessing the stability of the maleimide group of this compound against hydrolysis.

Summary and Recommendations

This compound is a valuable tool for researchers in drug development and nanotechnology. Its PEGylated structure confers good aqueous solubility, while the lipoamide and maleimide groups provide robust surface anchoring and specific bioconjugation capabilities, respectively. The primary stability concern is the hydrolysis of the maleimide group at pH values above 7.5. To ensure optimal performance, it is recommended to:

  • Store this compound at -20°C in a desiccated environment.

  • Prepare fresh stock solutions in anhydrous DMF or DMSO.

  • Perform thiol conjugation reactions in buffers with a pH between 6.5 and 7.5.

  • Consider the potential for retro-Michael reactions in the presence of excess thiols and design purification steps accordingly.

By understanding and controlling for these factors, researchers can effectively leverage the unique properties of this compound to advance their scientific objectives.

Lipoamide-PEG11-Mal molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG11-Mal is a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and nanotechnology. This molecule incorporates three key components: a lipoamide group for robust anchoring to surfaces like gold or nanoparticles, a hydrophilic 11-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a maleimide group for covalent conjugation to thiol-containing molecules.[1] The unique combination of these functionalities allows for the precise and stable linkage of biomolecules to various substrates, facilitating the development of sophisticated diagnostic and therapeutic agents.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and underlying workflows for utilizing this compound in research and development.

Core Properties and Specifications

A thorough understanding of the molecular characteristics of this compound is essential for its effective application. The key quantitative data are summarized below.

PropertyValueReference(s)
Molecular Formula C39H69N3O15S2[1]
Molecular Weight 884.1 g/mol [1]
Purity ≥95%[1]
Storage -20°C[1]

Experimental Protocols

The versatility of this compound is demonstrated in its wide range of applications. Below are detailed protocols for its use in key experimental procedures.

Protocol 1: Conjugation of a Thiol-Containing Peptide to this compound

This protocol details the reaction between the maleimide group of this compound and a cysteine residue on a peptide.

Materials:

  • This compound

  • Thiol-containing peptide (e.g., with a terminal cysteine)

  • Conjugation Buffer: 0.4 M Sodium Phosphate, pH 7.8

  • Acetonitrile

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for monitoring and purification

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer.

  • This compound Preparation: Dissolve this compound in 50% acetonitrile.

  • Reaction: Mix the peptide solution with the this compound solution. A typical molar ratio is 1:1.2 (peptide:this compound).

  • Incubation: Allow the reaction to proceed at room temperature with gentle shaking.

  • Monitoring: Monitor the progress of the conjugation reaction using RP-HPLC until the peptide is fully converted.

  • Purification: Purify the resulting Lipoamide-PEG11-Peptide conjugate using preparative RP-HPLC.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol describes the anchoring of the Lipoamide-PEG11-Peptide conjugate to gold nanoparticles via the lipoamide group.

Materials:

  • Lipoamide-PEG11-Peptide conjugate (from Protocol 1)

  • Colloidal gold nanoparticles (e.g., 25 nm)

  • Phosphate Buffer: 5 mM Sodium Phosphate, pH 7.4

  • Human Serum Albumin (HSA), 0.5% solution

  • Centrifuge

Procedure:

  • pH Adjustment: Adjust the pH of the colloidal gold nanoparticle solution to approximately 7.5 with sodium hydroxide.

  • Functionalization: Slowly add the Lipoamide-PEG11-Peptide conjugate solution to the pH-adjusted gold nanoparticles while stirring.

  • Incubation: Incubate the mixture at room temperature for 2 hours with gentle shaking.

  • Blocking: To saturate the gold nanoparticle surface and prevent aggregation, add 0.5% HSA solution in aliquots and incubate for an additional 10 minutes.

  • Purification: Centrifuge the solution to pellet the functionalized gold nanoparticles.

  • Resuspension: Resuspend the pellet in a suitable buffer containing a low concentration of HSA (e.g., 0.05%) for stability.

Protocol 3: General Procedure for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the steps for creating an ADC by first reducing the antibody's disulfide bonds to generate free thiols, followed by conjugation with a maleimide-containing molecule, which can be adapted for a drug linked to this compound.

Materials:

  • Antibody (e.g., IgG1)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound conjugated to a cytotoxic drug

  • Conjugation Buffer: PBS, pH 7.4, with EDTA

  • Quenching Reagent: N-acetylcysteine

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in the conjugation buffer.

    • Add the reducing agent (e.g., DTT) to the antibody solution. The molar excess of the reducing agent will determine the number of reduced disulfide bonds and, consequently, the drug-to-antibody ratio (DAR).

    • Incubate at 37°C for 30 minutes.

    • Remove the excess reducing agent using a desalting column or dialysis.

  • Conjugation:

    • Dissolve the this compound-drug conjugate in a suitable solvent (e.g., DMSO).

    • Add the dissolved this compound-drug conjugate to the reduced antibody solution. A typical molar excess is 5-20 fold over the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to react with any excess maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated drug and other reagents using SEC or TFF.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the experimental processes, the following diagrams are provided in the DOT language. As this compound is a synthetic linker, it is not a component of natural signaling pathways. Instead, it is a tool used to create conjugates that can interact with or deliver therapeutics to components of these pathways. The diagrams below illustrate the experimental workflows for creating these conjugates.

G cluster_0 Peptide Conjugation Workflow peptide Thiol-Containing Peptide dissolve_peptide Dissolve Peptide in Conjugation Buffer peptide->dissolve_peptide linker This compound dissolve_linker Dissolve Linker in 50% Acetonitrile linker->dissolve_linker react React Peptide and Linker (1:1.2 molar ratio) dissolve_peptide->react dissolve_linker->react monitor Monitor with RP-HPLC react->monitor purify Purify Conjugate with RP-HPLC monitor->purify conjugate Lipoamide-PEG11-Peptide Conjugate purify->conjugate G cluster_1 Gold Nanoparticle Functionalization Workflow conjugate Lipoamide-PEG11-Peptide Conjugate functionalize Mix Conjugate with Au NPs conjugate->functionalize au_np Gold Nanoparticles adjust_ph Adjust Au NP pH to ~7.5 au_np->adjust_ph adjust_ph->functionalize incubate Incubate 2 hours at Room Temperature functionalize->incubate block Block with HSA incubate->block purify Centrifuge and Resuspend block->purify final_product Functionalized Gold Nanoparticles purify->final_product G cluster_2 Antibody-Drug Conjugate (ADC) Formation Workflow antibody Antibody (e.g., IgG1) reduce Reduce Antibody with DTT/TCEP antibody->reduce drug_linker This compound-Drug conjugate Conjugate with Drug-Linker drug_linker->conjugate remove_reductant Remove Excess Reducing Agent reduce->remove_reductant remove_reductant->conjugate quench Quench Reaction conjugate->quench purify_adc Purify ADC (SEC/TFF) quench->purify_adc adc Antibody-Drug Conjugate (ADC) purify_adc->adc

References

Methodological & Application

Application Notes and Protocols: Lipoamide-PEG11-Maleimide Functionalization of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with Lipoamide-PEG11-Maleimide (Lipo-PEG11-Mal). This bifunctional linker allows for the stable anchoring of the molecule to the gold surface via the lipoamide group, while the terminal maleimide group enables covalent conjugation of thiol-containing biomolecules such as peptides, proteins, and oligonucleotides. This methodology is crucial for the development of targeted drug delivery systems, diagnostic biosensors, and advanced imaging agents.

Introduction

The unique optical and physical properties of gold nanoparticles have made them a versatile platform in nanomedicine. Surface functionalization is key to their application, enabling biocompatibility, stability, and specific targeting. The Lipoamide-PEG11-Maleimide linker offers a robust and efficient method for creating highly stable and functional AuNPs. The lipoamide group, with its dithiolane ring, forms multiple strong dative bonds with the gold surface, providing superior stability compared to single thiol anchors. The polyethylene glycol (PEG) spacer enhances colloidal stability and reduces non-specific protein adsorption, while the maleimide group provides a highly selective reaction site for covalent attachment of thiol-containing ligands.[1]

Data Presentation

Successful functionalization of gold nanoparticles with Lipo-PEG11-Mal and subsequent biomolecule conjugation can be monitored by changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from characterization studies.

Table 1: Physicochemical Characterization of Gold Nanoparticles.

Nanoparticle TypeCore Diameter (TEM)Hydrodynamic Diameter (DLS)Zeta Potential
Citrate-Stabilized AuNPs13.3 ± 0.6 nm~15 nm-39.7 ± 0.7 mV
Lipo-PEG11-Mal Functionalized AuNPsNot significantly changedIncrease of ~8-23 nm (depending on PEG length)Near neutral (~ -8 ± 2 mV)
Biomolecule-Conjugated AuNPsNot significantly changedFurther increase dependent on biomolecule sizeVariable, dependent on biomolecule charge

Note: The hydrodynamic diameter and zeta potential are key indicators of successful surface modification. The increase in hydrodynamic diameter confirms the presence of the PEG linker and conjugated biomolecule, while the shift in zeta potential towards neutral indicates the shielding of the original surface charge by the PEG layer.

Table 2: Functionalization and Conjugation Efficiency.

ParameterMethodTypical Efficiency
Maleimide Group QuantificationEllman's Assay (indirectly)~0.5 maleimide groups/nm²
Ligand Conjugation EfficiencySpectrophotometry, qPAINT20-50% (highly dependent on ligand and reaction conditions)

Note: The number of available maleimide groups and the final conjugation efficiency can be influenced by factors such as steric hindrance and reaction conditions.[2][3]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with Lipoamide-PEG11-Maleimide

This protocol describes the ligand exchange process to coat citrate-stabilized gold nanoparticles with Lipo-PEG11-Mal.

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 20 nm) in aqueous solution

  • Lipoamide-PEG11-Maleimide (Lipo-PEG11-Mal)

  • Sodium phosphate buffer (5 mM, pH 7.4)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Human Serum Albumin (HSA) solution (0.5% w/v in water)

  • Microcentrifuge

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • pH Adjustment of AuNPs: Adjust the pH of the colloidal gold solution to approximately 7.5 using sodium hydroxide.

  • Ligand Addition: To 1 mL of the pH-adjusted gold nanoparticle solution, add a solution of Lipoamide-PEG11-Maleimide in 5 mM sodium phosphate buffer (pH 7.4). The final concentration of the linker should be optimized, but a starting point is a 10-20 fold molar excess relative to the nanoparticles.

  • Incubation: Incubate the mixture at room temperature for 2 hours with gentle shaking.

  • Surface Passivation: To saturate the gold nanoparticle surface and prevent aggregation, add 0.5% HSA solution in aliquots (e.g., 4 x 25 µL aliquots every 2 minutes). Incubate for an additional 10 minutes at room temperature.[4]

  • Purification: Centrifuge the solution to pellet the functionalized nanoparticles (e.g., 13,000 x g for 15 minutes). Carefully remove the supernatant containing excess linker and HSA.

  • Resuspension: Resuspend the nanoparticle pellet in a suitable buffer, such as 5 mM sodium phosphate buffer (pH 7.33) containing 0.05% HSA.

  • Characterization: Characterize the Lipo-PEG11-Mal functionalized AuNPs using UV-Vis spectroscopy to check for aggregation (a significant red-shift or broadening of the surface plasmon resonance peak indicates aggregation) and DLS to measure the increase in hydrodynamic diameter and the change in zeta potential.

Protocol 2: Conjugation of a Thiolated Peptide to Lipo-PEG11-Mal Functionalized AuNPs

This protocol details the conjugation of a cysteine-containing peptide to the maleimide-functionalized gold nanoparticles.

Materials:

  • Lipo-PEG11-Mal functionalized AuNPs (from Protocol 1)

  • Thiolated peptide (e.g., a peptide with a terminal cysteine residue)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)

  • Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size exclusion chromatography or centrifugation)

Procedure:

  • Peptide Preparation (Optional): If the peptide may have formed disulfide bonds, dissolve it in degassed reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • Conjugation Reaction: Add the thiolated peptide solution to the Lipo-PEG11-Mal functionalized AuNPs. A 10-20 fold molar excess of the peptide to the available maleimide groups is a common starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in a low-light environment to prevent photobleaching if the peptide is fluorescently labeled.

  • Quenching: Add a quenching solution (e.g., L-cysteine) to a final concentration of ~1 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the peptide-conjugated AuNPs from excess peptide and quenching reagent. This can be achieved through repeated centrifugation and resuspension or by using size exclusion chromatography.

  • Characterization: Characterize the final conjugate to confirm successful conjugation. This can include DLS to measure the further increase in hydrodynamic diameter, and functional assays to verify the biological activity of the conjugated peptide.

Visualizations

Below are diagrams illustrating the key processes described in these application notes.

G cluster_0 Protocol 1: AuNP Functionalization cluster_1 Protocol 2: Biomolecule Conjugation start Citrate-Stabilized AuNP step1 Adjust pH to ~7.5 start->step1 step2 Add Lipoamide-PEG11-Maleimide step1->step2 step3 Incubate (2h, RT) step2->step3 step4 Passivate with HSA step3->step4 step5 Purify by Centrifugation step4->step5 end1 Lipo-PEG11-Mal Functionalized AuNP step5->end1 start2 Lipo-PEG11-Mal AuNP step6 Combine and Incubate (2h RT or O/N 4°C) start2->step6 peptide Thiolated Peptide peptide->step6 step7 Quench unreacted Maleimides step6->step7 step8 Purify Conjugate step7->step8 end2 Peptide-Conjugated AuNP step8->end2

Caption: Experimental workflow for the functionalization and conjugation of gold nanoparticles.

Caption: Structure of a biomolecule-conjugated gold nanoparticle.

G cluster_pathway Context: Integrin αvβ3 Signaling Ligand isoDGR-AuNP (Targeted Nanoparticle) Integrin Integrin αvβ3 (Receptor on Tumor Vasculature) Ligand->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Kinase FAK->Src Downstream Downstream Signaling (Cell Proliferation, Migration, Survival) Src->Downstream

Caption: Simplified signaling context for αvβ3 integrin-targeted nanoparticles.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Lipoamide-PEG11-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing its anti-tumor efficacy while minimizing systemic toxicity. The design of the linker molecule, which connects the antibody to the drug, is a critical determinant of an ADC's stability, pharmacokinetics (PK), and overall performance.

Lipoamide-PEG11-Mal is a heterobifunctional linker designed for the synthesis of ADCs. It features a maleimide group for covalent conjugation to thiol moieties on the antibody and a lipoamide group, with an intervening polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with free sulfhydryl groups, typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region, forming a stable thioether bond. The PEG11 spacer is hydrophilic and flexible, which can improve the solubility and stability of the resulting ADC, reduce aggregation, and positively modulate its pharmacokinetic properties.[1][] PEGylation has been shown to prolong the circulation half-life of ADCs, which can lead to greater accumulation in tumor tissue and enhanced in vivo efficacy.[3][4]

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of ADCs using the this compound linker. Detailed protocols for key experimental procedures are included to facilitate the successful development of novel ADC candidates.

Materials and Reagents

  • Monoclonal Antibody (mAb) of interest

  • This compound linker-payload

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4)[5]

  • Quenching Agent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • UV/Vis Spectrophotometer

  • LC-MS system

  • Cell culture reagents (media, FBS, etc.)

  • Target-positive and target-negative cancer cell lines

  • MTT or XTT assay kit

  • Human or mouse plasma

Experimental Workflow and Protocols

The synthesis of an ADC using this compound involves a multi-step process that begins with the partial reduction of the antibody, followed by conjugation to the linker-payload, and concludes with purification and characterization of the final conjugate.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduced_mAb Partially Reduced mAb (Free Thiols) mAb->Reduced_mAb  Step 1: Antibody Reduction (TCEP) ADC_Crude Crude ADC Mixture Reduced_mAb->ADC_Crude  Step 2: Conjugation with This compound-Payload Purified_ADC Purified ADC ADC_Crude->Purified_ADC  Step 3: Purification (e.g., SEC) DAR DAR Determination (HIC, UV-Vis, MS) Purified_ADC->DAR Stability Stability Assessment (Plasma Incubation) Purified_ADC->Stability InVitro In Vitro Cytotoxicity (MTT/XTT Assay) Purified_ADC->InVitro InVivo In Vivo Efficacy (Xenograft Model) Purified_ADC->InVivo

Caption: Experimental workflow for ADC synthesis and characterization.

Protocol 1: Partial Reduction of Antibody

This protocol describes the selective reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation.

  • Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in conjugation buffer. Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.

  • Reduction Reaction: Add TCEP to the antibody solution to a final molar excess of 2-4 equivalents. The optimal TCEP concentration should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 1 to 2 hours with gentle mixing.

  • Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP to prevent reaction with the maleimide linker. This can be achieved by buffer exchange using a desalting column (e.g., Zeba Spin Desalting Column) or a centrifugal filter device (e.g., Amicon Ultra), exchanging into fresh, cold conjugation buffer.

Protocol 2: Conjugation of this compound-Payload to Reduced Antibody

This protocol details the conjugation of the maleimide-functionalized linker-payload to the generated thiol groups on the antibody.

  • Preparation: Dissolve the this compound-payload in an appropriate solvent (e.g., DMSO) to a stock concentration of approximately 10 mM.

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5-10 fold excess of linker-payload to antibody. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 to 4 hours, or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching: Add a quenching agent, such as N-acetylcysteine, at a 2-fold molar excess over the initial linker-payload to cap any unreacted maleimide groups. Incubate for an additional 30-60 minutes at room temperature.

Protocol 3: Purification of the ADC

Purification is essential to remove unconjugated linker-payload, quenching agent, and any protein aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.

  • Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated SEC column.

  • Elution: Elute the ADC with PBS, pH 7.4. The ADC, being the largest component, will elute first.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak. Monitor the elution profile using UV absorbance at 280 nm.

  • Concentration: Pool the ADC-containing fractions and concentrate using a centrifugal filter device if necessary.

Protocol 4: Characterization of the ADC

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug-linker moieties, as the payload often increases the hydrophobicity of the antibody.

  • Mobile Phases:

    • Buffer A: 25 mM Tris-HCl, 1.5 M Ammonium Sulfate, pH 7.5

    • Buffer B: 25 mM Tris-HCl, pH 7.5

  • HIC-HPLC Analysis:

    • Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).

    • Elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B).

    • Monitor the absorbance at 280 nm.

  • DAR Calculation: The chromatogram will show peaks corresponding to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The area of each peak is integrated, and the average DAR is calculated as the weighted average of the different species.

B. In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the potency of the ADC on antigen-positive cells compared to antigen-negative cells.

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and allow them to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the cell culture medium. Add the solutions to the respective wells.

  • Incubation: Incubate the plates at 37°C for 48-144 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

C. Plasma Stability Assay

This assay evaluates the stability of the ADC and the linker in plasma, assessing premature drug release.

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).

  • ADC Capture: Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A or Protein G magnetic beads.

  • Analysis:

    • Intact ADC: Elute the captured ADC and analyze by LC-MS to determine the change in DAR over time.

    • Released Payload: Analyze the plasma supernatant (after ADC capture) by LC-MS to quantify the amount of free payload.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time to determine the stability profile.

Expected Results and Data Presentation

The use of a PEGylated linker like this compound is expected to yield ADCs with favorable biophysical and pharmacological properties. While specific data for this exact linker is not publicly available, the following tables present representative data for ADCs synthesized with analogous maleimide-PEG8 and maleimide-PEG12 linkers to provide an indication of expected outcomes.

Table 1: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers in Rats *

LinkerDARClearance (mL/day/kg)Half-life (t1/2)Reference
Maleimide-PEG48HighShorter
Maleimide-PEG88LowerLonger
Maleimide-PEG128LowerLonger

*Data is representative and derived from studies on similar maleimide-PEG linkers. Actual results may vary depending on the antibody, payload, and specific experimental conditions.

Table 2: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers *

Cell LineTargetLinkerIC50 (nM)Reference
HER2+ Cell LineHER2Maleimide-PEG8~1-10
HER2+ Cell LineHER2Maleimide-PEG12~1-10
HER2- Cell LineHER2Maleimide-PEG8/12>1000

*Data is representative and derived from studies on similar maleimide-PEG linkers. IC50 values are highly dependent on the cell line, payload, and antibody used.

Table 3: Representative In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models *

ADC (Linker)Dose (mg/kg)Tumor Growth Inhibition (%)Reference
DAR4-ADC (No PEG)3Moderate
DAR8-ADC (PEG8)3High
DAR8-ADC (PEG12)3High

*Data is representative and derived from studies on similar maleimide-PEG linkers. Efficacy is dependent on the tumor model, dosing regimen, and other experimental factors.

Mechanism of Action: ADC-Induced Apoptosis

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. Following trafficking to the lysosome, the linker is cleaved (or the antibody is degraded in the case of non-cleavable linkers), releasing the cytotoxic payload. For many common payloads, such as auristatins (e.g., MMAE), the drug disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Receptor Target Antigen/Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation/ Linker Cleavage Payload Free Cytotoxic Payload Payload_Release->Payload Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion

The this compound linker offers a valuable tool for the development of next-generation ADCs. Its maleimide functionality allows for well-established thiol conjugation chemistry, while the hydrophilic PEG11 spacer is designed to enhance the overall properties of the ADC, including its stability and pharmacokinetic profile. The protocols and data presented in these application notes provide a framework for researchers to synthesize and evaluate novel ADCs using this linker technology, with the ultimate goal of developing more effective and safer cancer therapeutics. Careful optimization of reaction conditions and comprehensive characterization of the final product are essential for successful ADC development.

References

Application Notes and Protocols for Peptide Conjugation with Lipoamide-PEG11-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the conjugation of cysteine-containing peptides with Lipoamide-PEG11-Maleimide (Lipoamide-PEG11-Mal). This heterobifunctional linker enables the covalent attachment of peptides to various surfaces and molecules. The lipoamide group exhibits a high affinity for metallic surfaces, such as gold nanoparticles, making it an excellent anchor for surface modification. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue within a peptide, forming a stable thioether bond. The polyethylene glycol (PEG) spacer, with 11 ethylene glycol units, enhances water solubility, reduces non-specific binding, and improves the biocompatibility of the resulting conjugate.

This technology is pivotal in various research and drug development applications, including the creation of targeted drug delivery systems, the development of novel biosensors, and the functionalization of surfaces for cell adhesion and proliferation studies.

Reaction Mechanism

The conjugation of a cysteine-containing peptide with this compound proceeds via a Michael addition reaction. The thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This reaction is highly specific for thiols at a neutral pH, resulting in the formation of a stable thioether linkage.

Key Applications

  • Surface Modification: The lipoamide anchor allows for the stable immobilization of peptides onto gold, silver, and other metallic surfaces, which is useful for creating biocompatible coatings and functionalized nanoparticles.

  • Targeted Drug Delivery: By conjugating a targeting peptide to a therapeutic agent or a drug carrier via the this compound linker, site-specific delivery can be achieved, enhancing efficacy and reducing off-target effects.

  • Biosensor Development: Immobilized peptides on sensor surfaces can be used to detect specific analytes or monitor biological interactions.

  • Cell Adhesion and Signaling Studies: Surfaces functionalized with bioactive peptides can be used to study cell adhesion, migration, and signaling pathways.

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide of interest

  • Lipoamide-PEG11-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris buffer, or HEPES buffer (pH 6.5-7.5), degassed. Note: Avoid buffers containing thiols.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) or size-exclusion chromatography (SEC).

  • Characterization Instruments: Mass spectrometer (e.g., LC-MS)

Protocol for Peptide Conjugation

This protocol is a general guideline and may require optimization for specific peptides and applications.

1. Preparation of Peptide Solution:

  • Dissolve the cysteine-containing peptide in degassed conjugation buffer (pH 6.5-7.5) to a final concentration of 1-10 mg/mL.
  • Optional: If the peptide may have formed disulfide bonds (dimers), add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds. Note: Do not use dithiothreitol (DTT) as it needs to be removed before adding the maleimide reagent.

2. Preparation of this compound Solution:

  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

3. Conjugation Reaction:

  • Add the this compound stock solution to the peptide solution with gentle stirring. A 10- to 20-fold molar excess of the maleimide reagent over the peptide is recommended as a starting point.
  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and protect it from light.
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction (Optional):

  • To quench any unreacted maleimide, add a 5-fold molar excess of a free thiol, such as L-cysteine or β-mercaptoethanol, and incubate for an additional 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Purify the peptide conjugate from unreacted peptide, excess this compound, and quenching reagents using RP-HPLC or SEC.
  • Monitor the elution profile using UV absorbance at a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).

6. Characterization of the Conjugate:

  • Confirm the identity and purity of the final conjugate using LC-MS to verify the mass of the conjugated peptide.

Quantitative Data Summary

The following tables provide typical reaction parameters and expected outcomes for the peptide conjugation reaction. These values should be optimized for each specific system.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 6.5 - 7.5The maleimide group is most reactive and specific to thiols in this pH range. At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide can occur.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for longer incubation times to minimize potential side reactions.
Reaction Time 2 hours to OvernightReaction progress should be monitored to determine the optimal time.
Molar Ratio (Maleimide:Peptide) 10:1 to 20:1A molar excess of the maleimide reagent helps to drive the reaction to completion.
Peptide Concentration 1 - 10 mg/mLHigher concentrations can increase the reaction rate.

Table 2: Typical Conjugation Efficiency and Purity

ParameterTypical ValueMethod of Determination
Conjugation Efficiency > 85%HPLC analysis by comparing the peak area of the conjugated peptide to the unconjugated peptide. Can also be quantified using Ellman's reagent to measure the decrease in free thiols.
Purity of Final Product > 95%HPLC analysis of the purified conjugate.
Thioether Bond Stability Stable under physiological conditionsThe stability can be assessed by incubating the conjugate in plasma or a solution containing a high concentration of a competing thiol (e.g., glutathione) and monitoring for degradation by HPLC-MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis peptide Cysteine-Containing Peptide Solution mix Mix and Incubate (pH 6.5-7.5) peptide->mix lipoamide This compound Solution lipoamide->mix purify Purification (HPLC / SEC) mix->purify characterize Characterization (LC-MS) purify->characterize

Caption: Experimental workflow for peptide conjugation with this compound.

Targeted Delivery Concept

Lipoamide-PEG11-Mal in drug delivery system design

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for utilizing Lipoamide-PEG11-Mal in the design of advanced drug delivery systems. It is intended for researchers, scientists, and drug development professionals.

Application Notes

1. Introduction to this compound

This compound is a heterobifunctional linker composed of three key components:

  • Lipoamide: The lipoamide moiety contains a disulfide bond that can reversibly bind to metal surfaces, such as gold nanoparticles, or participate in thiol-disulfide exchange reactions. It also exhibits antioxidant properties and can target mitochondria.[1][2]

  • PEG11 (Polyethylene Glycol): The 11-unit polyethylene glycol linker is a hydrophilic spacer that increases the water solubility of the conjugate, reduces non-specific protein binding, and can prolong circulation time in vivo.[3][4]

  • Maleimide (Mal): The maleimide group is a highly reactive Michael acceptor that specifically and efficiently reacts with free thiol (sulfhydryl) groups on proteins, peptides, or other molecules to form a stable thioether bond.[5] This reaction is often referred to as "click chemistry" due to its high efficiency and specificity.

This unique combination of functionalities makes this compound a versatile tool for constructing sophisticated drug delivery systems with targeted delivery and controlled release capabilities.

2. Key Applications in Drug Delivery

  • Surface Functionalization of Nanoparticles: The lipoamide group allows for the stable anchoring of the linker to the surface of various nanoparticles, including gold nanoparticles and liposomes. The maleimide group then serves as a conjugation point for targeting ligands or therapeutic molecules.

  • Targeted Drug Delivery: By conjugating targeting moieties such as antibodies, antibody fragments (Fab'), or peptides (e.g., cRGDfK) to the maleimide end, drug-loaded nanoparticles can be directed to specific cells or tissues that overexpress the corresponding receptors. This enhances the therapeutic efficacy while minimizing off-target side effects.

  • Mitochondria-Targeted Delivery: The lipoamide portion of the molecule has a natural affinity for mitochondria, the powerhouse of the cell. This intrinsic property can be exploited to deliver drugs specifically to mitochondria, which is a key target for certain anticancer and antioxidant therapies.

  • Redox-Responsive Drug Release: The disulfide bond in the lipoamide group can be cleaved in a reducing environment, such as the intracellular milieu where glutathione concentrations are high. This provides a mechanism for triggered drug release once the nanoparticle has reached its target.

3. Chemistry of Conjugation

The primary conjugation reaction involving this compound is the thiol-maleimide Michael addition. This reaction is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for bioconjugation.

  • Reaction Conditions: The reaction is typically carried out at a pH between 6.5 and 7.5. While the reaction can proceed at room temperature, storage of maleimide-functionalized nanoparticles at 4°C is recommended to maintain the reactivity of the maleimide group.

  • Optimizing Conjugation Efficiency: The molar ratio of maleimide to thiol is a critical parameter. For peptides like cRGDfK, a maleimide to thiol molar ratio of 2:1 has been shown to be optimal, achieving high conjugation efficiency. For larger molecules like nanobodies, a higher ratio (e.g., 5:1) may be necessary.

  • Stability Considerations: While the thioether bond formed is generally stable, retro-Michael reactions can occur, leading to the release of the conjugated molecule. Strategies to enhance the stability of the linkage, such as transcyclization reactions, have been developed.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Nanoparticles

This protocol describes a general method for preparing drug-loaded polymeric nanoparticles using a single emulsion-solvent evaporation technique.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin (DOX) or other hydrophobic drug

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2.5% w/v)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PLGA and the hydrophobic drug (e.g., 100 mg PLGA and 10 mg DOX) in an organic solvent such as DCM.

  • Sonicate the mixture on ice to ensure complete dissolution.

  • Prepare an aqueous solution of a surfactant, such as PVA.

  • Add the organic phase dropwise to the aqueous phase while vortexing or sonicating to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Protocol 2: Surface Functionalization with this compound

This protocol details the surface modification of pre-formed nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the drug-loaded nanoparticles in PBS.

  • Activate the carboxyl groups on the surface of the PLGA nanoparticles by adding EDC and NHS.

  • Add a solution of this compound to the activated nanoparticle suspension. The amine group on the lipoamide will react with the activated carboxyl groups on the nanoparticle surface.

  • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring.

  • Purify the functionalized nanoparticles by centrifugation or dialysis to remove unreacted linker and byproducts.

Protocol 3: Conjugation of a Thiol-Containing Targeting Ligand

This protocol describes the conjugation of a cysteine-containing peptide (e.g., cRGDfC) to the maleimide-functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Thiol-containing targeting ligand (e.g., c(RGDfC) peptide)

  • HEPES buffer (10 mM, pH 7.0) or PBS (pH 7.4)

Procedure:

  • Resuspend the this compound functionalized nanoparticles in the appropriate reaction buffer.

  • Add the thiol-containing targeting ligand to the nanoparticle suspension at an optimized molar ratio (e.g., 2:1 maleimide to thiol).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours) with gentle mixing.

  • Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purify the final targeted nanoparticles by centrifugation or size exclusion chromatography to remove excess ligand and quenching agent.

Protocol 4: Characterization of Nanoparticles

A thorough characterization of the nanoparticles is crucial at each step of the formulation and functionalization process.

Methods:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) and Zeta Potential analysis are used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is typically determined by lysing the nanoparticles with a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Surface Functionalization: The success of surface functionalization can be confirmed using techniques such as X-ray Photoelectron Spectroscopy (XPS) or by quantifying the attached ligand using a suitable assay (e.g., BCA protein assay for peptides).

Data Presentation

Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
DOX-PLGA NPs130 ± 150.15 ± 0.03-25.3 ± 2.15.0 ± 0.585.2 ± 4.3
DOX-PLGA-PEG-Mal145 ± 180.18 ± 0.04-15.8 ± 1.94.8 ± 0.682.5 ± 5.1
DOX-PLGA-PEG-cRGD152 ± 200.21 ± 0.05-12.5 ± 2.54.7 ± 0.481.0 ± 4.8

Data are presented as mean ± standard deviation (n=3). This is representative data and may vary based on specific experimental conditions.

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.810.5 ± 1.2
612.8 ± 1.525.3 ± 2.1
1220.1 ± 2.042.8 ± 3.5
2435.6 ± 2.865.1 ± 4.2
4858.3 ± 3.588.9 ± 5.0

Data are presented as mean ± standard deviation (n=3). The increased release at lower pH is indicative of a pH-responsive release mechanism, which is beneficial for tumor targeting.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_functionalization Surface Functionalization cluster_conjugation Ligand Conjugation drug Drug (e.g., Doxorubicin) formulation Single Emulsion Solvent Evaporation drug->formulation polymer Polymer (e.g., PLGA) polymer->formulation drug_loaded_np Drug-Loaded Nanoparticles formulation->drug_loaded_np functionalization EDC/NHS Chemistry drug_loaded_np->functionalization linker This compound linker->functionalization mal_np Maleimide-Functionalized Nanoparticles functionalization->mal_np conjugation Thiol-Maleimide Click Chemistry mal_np->conjugation ligand Targeting Ligand (e.g., cRGDfC) ligand->conjugation targeted_np Targeted Drug Delivery System conjugation->targeted_np

Caption: Experimental workflow for the preparation of a targeted drug delivery system.

signaling_pathway cluster_cell Cancer Cell receptor Integrin Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome (Low pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-Triggered dox Doxorubicin drug_release->dox nucleus Nucleus dox->nucleus dna DNA Intercalation & Topoisomerase II Inhibition dox->dna apoptosis Apoptosis dna->apoptosis targeted_np Targeted Nanoparticle (PLGA-PEG-cRGD) targeted_np->receptor Binding

Caption: Proposed mechanism of action for a targeted doxorubicin delivery system.

References

Application Notes and Protocols for Bioconjugation of Thiol-Containing Proteins with Lipoamide-PEG11-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity. The Lipoamide-PEG11-Mal reagent offers a versatile platform for the site-specific modification of thiol-containing proteins, such as those with accessible cysteine residues.

This reagent incorporates three key functional components:

  • A maleimide group that reacts specifically with free thiol groups to form a stable thioether linkage.

  • A hydrophilic 11-unit PEG spacer that enhances the water solubility of the resulting conjugate and provides spatial separation between the protein and the lipoamide moiety.

  • A lipoamide group , the functional form of lipoic acid, which is a cofactor in mitochondrial dehydrogenase complexes. This moiety can be exploited for targeting mitochondria or for its antioxidant properties.

These application notes provide detailed protocols for the conjugation of thiol-containing proteins with this compound, methods for characterization of the conjugate, and a discussion of potential applications.

Quantitative Data Summary

The efficiency and stability of the conjugation reaction are critical parameters. The following tables provide a summary of expected quantitative data based on typical thiol-maleimide conjugation reactions. Note: These values are illustrative and may vary depending on the specific protein and reaction conditions.

Table 1: Influence of Reaction Parameters on Conjugation Efficiency

ParameterConditionExpected Conjugation Efficiency (%)Notes
pH 6.570-80Slower reaction rate.
7.0-7.585-95Optimal range for thiol selectivity.
8.080-90Increased risk of maleimide hydrolysis.
Molar Ratio (Mal:Thiol) 5:175-85Sufficient for many proteins.
10:190-98Often used to drive the reaction to completion.
20:1>95Recommended for less reactive thiols or to ensure maximal conjugation.
Temperature (°C) 4Slower reaction, may require overnight incubation.Can be beneficial for sensitive proteins.
25 (Room Temp)Faster reaction, typically 1-2 hours.Standard condition for most conjugations.

Table 2: Stability of Lipoamide-PEG11-Protein Conjugate

ConditionIncubation Time (hours)Remaining Intact Conjugate (%)Notes
PBS, pH 7.4, 37°C 24>95The thioether bond is generally stable.
48>90Minimal degradation expected.
168 (7 days)>85Slight hydrolysis of the succinimide ring can occur over extended periods, which can increase stability against retro-Michael reaction.
Human Plasma, 37°C 24>90Potential for some thiol exchange with plasma proteins like albumin.
48>80The presence of endogenous thiols can lead to some degree of deconjugation.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds.

Materials:

  • Thiol-containing protein

  • Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for DTT removal

Procedure:

  • Dissolve the protein in degassed PBS to a final concentration of 1-10 mg/mL.

  • Using TCEP (recommended): Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the conjugation reaction.

  • Using DTT: Add DTT to a final concentration of 10-20 mM. Incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed before adding the maleimide reagent. Purify the reduced protein using a desalting column equilibrated with degassed conjugation buffer.

Protocol 2: Bioconjugation of Thiol-Containing Protein with this compound

Materials:

  • Reduced thiol-containing protein solution (from Protocol 1)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2, degassed

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • In a reaction vessel, add the reduced protein solution.

  • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a good starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • To quench the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess this compound. Incubate for an additional 30 minutes.

Protocol 3: Purification of the Lipoamide-PEG11-Protein Conjugate

Materials:

  • Quenched reaction mixture (from Protocol 2)

  • Purification Buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or a high-resolution SEC column suitable for proteins) or dialysis tubing (with an appropriate molecular weight cutoff)

Procedure:

  • Size-Exclusion Chromatography (recommended):

    • Equilibrate the SEC column with purification buffer.[1][2][3][4][5]

    • Load the quenched reaction mixture onto the column.

    • Elute the conjugate with purification buffer. The protein conjugate will elute first, followed by the smaller, unreacted this compound and quenching reagent.

    • Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

    • Pool the fractions containing the purified conjugate.

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis cassette.

    • Dialyze against a large volume of purification buffer at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Characterization of the Lipoamide-PEG11-Protein Conjugate

1. Determination of Degree of Labeling (DOL): The DOL can be estimated using mass spectrometry.

  • Mass Spectrometry (MS):

    • Analyze the unconjugated and conjugated protein by MALDI-TOF or ESI-MS.

    • The mass of this compound is approximately 884.1 Da.

    • The number of attached this compound molecules can be calculated from the mass shift between the conjugated and unconjugated protein.

2. Purity Analysis:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The conjugated protein should exhibit a higher molecular weight compared to the unconjugated protein. The sharpness of the band can give a qualitative indication of the homogeneity of the conjugate.

  • Size-Exclusion Chromatography (SEC-HPLC): High-performance liquid chromatography with a size-exclusion column can be used to assess the purity and aggregation state of the conjugate.

Visualizations

Bioconjugation_Workflow Protein Thiol-Containing Protein Reduction Reduction of Disulfide Bonds (TCEP/DTT) Protein->Reduction Purification1 Removal of Reducing Agent (if DTT is used) Reduction->Purification1 Optional Conjugation Conjugation with This compound Reduction->Conjugation Purification1->Conjugation Purification2 Purification (SEC/Dialysis) Conjugation->Purification2 Characterization Characterization (MS, SDS-PAGE, SEC-HPLC) Purification2->Characterization Final_Product Lipoamide-PEG11- Protein Conjugate Characterization->Final_Product

Caption: Experimental workflow for the bioconjugation of a thiol-containing protein.

Caption: Thiol-maleimide conjugation reaction mechanism.

Mitochondrial_Targeting_Pathway cluster_cell Cell cluster_mito Mitochondrion Conjugate Lipoamide-PEG11- Protein Conjugate Endocytosis Cellular Uptake (e.g., Endocytosis) Conjugate->Endocytosis Mito_Uptake Mitochondrial Accumulation Endocytosis->Mito_Uptake Lipoamide Moiety Mediated Targeting Redox Redox Modulation (Antioxidant Effect) Mito_Uptake->Redox Metabolism Interaction with Mitochondrial Proteins Mito_Uptake->Metabolism

Caption: Potential signaling pathway for a Lipoamide-PEG11-Protein conjugate.

Applications and Considerations

The this compound reagent is particularly suited for applications where mitochondrial targeting or modulation of cellular redox status is desired. The lipoic acid moiety is a cofactor for key mitochondrial enzymes and has been shown to possess antioxidant properties. Therefore, conjugating a therapeutic protein with this reagent could potentially direct it to the mitochondria, enhancing its efficacy for treating mitochondrial dysfunction-related diseases.

Potential Applications:

  • Mitochondria-targeted drug delivery: Delivering therapeutic proteins to the mitochondria to treat metabolic disorders or certain types of cancer.

  • Development of antioxidant-protein conjugates: Combining the antioxidant properties of lipoic acid with the therapeutic activity of a protein.

  • Pro-drug development: The conjugate may be designed to release the active protein in the reducing environment of the mitochondria.

Important Considerations:

  • Stability of the Thioether Bond: While generally stable, the thioether bond can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols. This should be considered in the context of the in vivo environment.

  • Heterogeneity of the Conjugate: PEGylation can result in a heterogeneous mixture of products with varying numbers of PEG chains attached. Careful control of the reaction conditions and thorough characterization are essential to ensure a well-defined product.

  • Protein Activity: It is crucial to assess the biological activity of the protein after conjugation to ensure that the modification has not compromised its function.

References

Application Notes & Protocols: Surface Modification of Quantum Dots with Lipoamide-PEG11-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra, making them ideal fluorophores for biomedical imaging and diagnostics.[1] However, QDs synthesized in organic solvents are capped with hydrophobic ligands, rendering them insoluble in aqueous solutions and unsuitable for biological applications.

To overcome this, a ligand exchange process is employed to replace the native hydrophobic ligands with hydrophilic, biocompatible molecules.[2] This protocol details the surface modification of hydrophobic QDs using Lipoamide-PEG11-Mal, a heterobifunctional ligand. This ligand features three key components:

  • Lipoamide Group: The dihydrolipoic acid (DHLA) derivative provides a stable, bidentate thiol anchor that strongly coordinates to the ZnS shell of typical core-shell QDs (e.g., CdSe/ZnS), ensuring robust attachment.[3][4]

  • Polyethylene Glycol (PEG) Spacer: The 11-unit PEG chain (PEG11) renders the QDs hydrophilic, improves colloidal stability in biological buffers, and reduces non-specific binding to cells and proteins.[5]

  • Maleimide Group: A highly reactive functional group that specifically forms a stable thioether bond with sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides, enabling targeted bioconjugation.

This surface modification strategy produces stable, water-soluble, and bio-functional quantum dots ready for covalent conjugation to antibodies, peptides, or other thiol-containing biomolecules for applications in targeted drug delivery, cellular imaging, and diagnostics.

Experimental Overview & Workflow

The overall process involves two main stages:

  • Phase Transfer and Surface Functionalization: Hydrophobic QDs are made water-soluble and functionalized by exchanging their native ligands with this compound.

  • Bioconjugation: The maleimide-functionalized QDs are conjugated to a thiol-containing biomolecule (e.g., a cysteine-containing peptide or protein).

G cluster_0 Stage 1: Surface Modification cluster_1 Stage 2: Bioconjugation A Hydrophobic QDs (in organic solvent) B Add this compound Ligand Solution A->B C Ligand Exchange Reaction (Heating & Incubation) B->C D Purification (Precipitation & Filtration) C->D E Maleimide-Functionalized QDs (in aqueous buffer) D->E G Thiol-Maleimide Reaction (pH 7.0-7.5) E->G F Thiol-Containing Biomolecule (e.g., Protein, Peptide) F->G H Purification (Size Exclusion Chromatography) G->H I Purified QD-Bioconjugate H->I

Caption: Overall experimental workflow for QD surface modification and bioconjugation.

Characterization of Modified Quantum Dots

After surface modification, it is crucial to characterize the QDs to confirm successful ligand exchange and assess their properties for biological applications. Key parameters include hydrodynamic diameter, quantum yield, and colloidal stability.

Table 1: Representative Data on QD Properties Before and After Surface Modification

ParameterBefore Modification (Hydrophobic QDs)After this compound ModificationMethod
Core Diameter (TEM) 3 - 8 nm3 - 8 nmTransmission Electron Microscopy
Hydrodynamic Diameter ~5 - 10 nm (in organic solvent)~15 - 25 nm (in aqueous buffer)Dynamic Light Scattering (DLS)
Quantum Yield (QY) 60 - 85%45 - 70% (slight decrease is common)Comparative Photoluminescence Spectroscopy
Zeta Potential N/A (in non-polar solvent)-5 to -20 mVLaser Doppler Velocimetry
Solubility Organic Solvents (e.g., Toluene, Chloroform)Aqueous Buffers (e.g., PBS, Borate)Visual Inspection
Stability Stable in organic solventsStable in biological buffers (pH 6-9) for weeksDLS / PL monitoring over time

Detailed Experimental Protocols

Protocol 1: Surface Modification via Ligand Exchange

This protocol describes the transfer of hydrophobic QDs (e.g., TOPO/HDA-capped CdSe/ZnS) into an aqueous phase by replacing the native ligands with this compound. The dihydrolipoamide (DHLA) form is used for robust, bidentate anchoring.

Materials:

  • Hydrophobic quantum dots (10-20 mg) in toluene or chloroform.

  • This compound (5-10 mg).

  • Sodium borohydride (NaBH₄).

  • Dimethylformamide (DMF).

  • Ethanol.

  • Potassium tert-butoxide.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Centrifugal filter units (e.g., Amicon Ultra, 50 kDa MWCO).

Procedure:

  • Reduction of Lipoamide: In a nitrogen-purged vial, dissolve this compound in ethanol/water. Add a 3-fold molar excess of NaBH₄ to reduce the disulfide bond of the lipoic acid moiety to the dithiol (DHLA) form. Allow the reaction to proceed for 1 hour at room temperature. The solution may turn slightly yellow.

  • Ligand Exchange Reaction:

    • Dry the hydrophobic QDs under vacuum to remove the organic solvent, resulting in a QD powder.

    • Re-dissolve the QD powder in DMF.

    • Add the freshly prepared DHLA-PEG11-Mal solution to the QD solution. The molar ratio of ligand to QD should be high (e.g., 1000:1 to 5000:1) to drive the exchange.

    • Heat the mixture to 60-70°C and stir for 2-4 hours under a nitrogen atmosphere.

  • Precipitation and Phase Transfer:

    • Allow the mixture to cool to room temperature.

    • Add potassium tert-butoxide to the solution to deprotonate the thiol groups, which facilitates the precipitation of the now hydrophilic QDs.

    • Centrifuge the mixture to pellet the QDs. Discard the supernatant which contains the displaced hydrophobic ligands and excess new ligands.

  • Purification:

    • Re-disperse the QD pellet in a biological buffer such as 10 mM PBS, pH 7.4. The solution should be clear, indicating successful phase transfer.

    • To remove remaining excess ligands and salts, purify the QD solution using centrifugal filter units (50 kDa MWCO).

    • Wash the QDs by repeatedly concentrating the solution and re-suspending in fresh PBS buffer at least 4-5 times.

  • Characterization and Storage:

    • Determine the concentration of the QDs using UV-Vis spectroscopy based on the first excitonic absorption peak.

    • Characterize the hydrodynamic diameter by DLS and confirm the quantum yield.

    • Store the purified Maleimide-functionalized QDs at 4°C, protected from light. For long-term storage, sterile filter the solution.

Protocol 2: Bioconjugation via Thiol-Maleimide Chemistry

This protocol describes the covalent attachment of the maleimide-functionalized QDs to a biomolecule containing a free thiol group (e.g., a cysteine residue).

Materials:

  • Maleimide-functionalized QDs (from Protocol 1) in PBS, pH 7.2.

  • Thiol-containing protein or peptide (e.g., antibody fragment, RGD peptide).

  • Reaction Buffer: Degassed 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2-7.5. (Note: Avoid Tris buffer as it contains primary amines that can have side reactions).

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50 or Superdex 200) for purification.

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the thiol-containing biomolecule in the degassed reaction buffer.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature. (Note: Do not use DTT or β-mercaptoethanol as they contain thiols and must be removed before adding the maleimide-QDs).

  • Conjugation Reaction:

    • Add the Maleimide-functionalized QDs to the prepared biomolecule solution. A molar ratio of 5-20 QDs per biomolecule is a good starting point, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to the reaction mixture after the desired incubation time.

  • Purification:

    • Separate the QD-bioconjugate from unreacted biomolecules and excess quenching reagents using size-exclusion chromatography (SEC).

    • The larger QD-conjugate will elute first from the column. Monitor the elution using a UV-Vis spectrophotometer (QDs have a characteristic absorbance, and proteins absorb at 280 nm).

  • Characterization and Storage:

    • Confirm successful conjugation using techniques like gel electrophoresis (which will show a shift in the band) or by functional assays (e.g., ELISA or cell binding assays).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol or a stabilizing protein like BSA.

Key Chemical Reactions and Mechanisms

The protocols rely on two primary chemical principles: the coordination of thiols to the QD surface and the specific reaction between a maleimide and a thiol.

G cluster_0 Ligand Exchange Mechanism cluster_1 Thiol-Maleimide Conjugation A ZnS Surface of QD D Stable Bidentate Coordination A->D Coordination (Zn-S bonds) B Dihydrolipoamide (DHLA) Anchor B->D C PEG-Maleimide Chain C->B E Maleimide Group on QD G Stable Thioether Bond E->G Michael Addition (pH 7.0-7.5) F Thiol Group on Biomolecule (-SH from Cysteine) F->G

Caption: Key chemical mechanisms for QD surface modification and bioconjugation.

References

Application Notes and Protocols: Lipoamide-PEG11-Mal Reaction Conditions for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lipoamide-PEG11-Maleimide (Mal) for the conjugation of thiol-containing molecules. This bifunctional linker is comprised of a lipoamide group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a thiol-reactive maleimide group[1]. The lipoamide moiety can serve as an anchor to surfaces or a substrate for certain enzymes, while the PEG linker enhances water solubility and biocompatibility[1][2][3]. The maleimide group specifically and efficiently reacts with free sulfhydryl (thiol) groups to form a stable covalent thioether bond[4]. This reaction is a cornerstone of bioconjugation, widely used in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.

The core of this methodology is the Michael addition reaction, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. However, careful control of the reaction conditions is crucial for maximizing conjugation efficiency, minimizing side reactions, and ensuring the stability of the final conjugate.

Reaction Principles and Key Parameters

The success of the thiol-maleimide conjugation is governed by several factors that influence the reaction rate, specificity, and the stability of the resulting thiosuccinimide linkage.

  • pH: The reaction is highly pH-dependent. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the rate decreases due to the protonation of the thiol group, which reduces its nucleophilicity. Above pH 7.5, the reaction with primary amines becomes competitive, leading to a loss of selectivity. Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH, which inactivates it towards thiols.

  • Temperature and Time: The reaction rate is temperature-dependent. Most conjugations are performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C for overnight incubations (8-16 hours). Lower temperatures are often preferred for sensitive proteins to minimize potential degradation.

  • Molar Ratio: A molar excess of the Lipoamide-PEG11-Mal reagent is generally used to drive the reaction to completion. A starting point is typically a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule. The optimal ratio may need to be determined empirically, especially for dilute protein solutions.

  • Buffers and Reagents: It is critical to use buffers that do not contain extraneous thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as they will compete with the target molecule. Common buffers include Phosphate-Buffered Saline (PBS), Tris, and HEPES at concentrations of 10-100 mM. If disulfide bond reduction is necessary to generate free thiols, Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent because it is thiol-free and does not need to be removed prior to conjugation.

  • Stability of the Thiosuccinimide Linkage: The resulting thiosuccinimide adduct, while generally stable, can undergo a reversible retro-Michael reaction, particularly in the presence of other thiols like albumin or glutathione in vivo. This can lead to deconjugation of the payload. The stability of the linkage can be enhanced by promoting the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened maleamic acid derivative. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation. The stability is also influenced by the pKa of the conjugated thiol; adducts formed from thiols with higher pKa values tend to be more stable.

Data Summary

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Reaction with amines becomes competitive above pH 7.5.
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) are used for sensitive proteins to minimize degradation, requiring longer reaction times.
Reaction Time 30 min - 2 hours (at RT) 8 - 16 hours (at 4°C)Reaction kinetics are faster at room temperature.
Molar Ratio 5:1 to 20:1 (Maleimide:Thiol)A molar excess of the maleimide reagent drives the reaction. The optimal ratio depends on reactant concentrations.
Table 2: Buffer Recommendations and Incompatible Reagents
Recommended BuffersConcentrationIncompatible ReagentsRationale for Incompatibility
Phosphate-Buffered Saline (PBS)10 - 100 mMDithiothreitol (DTT)Contain free thiols that compete with the target molecule for reaction with the maleimide.
Tris Buffer10 - 100 mMβ-mercaptoethanol (BME)Contain free thiols that compete with the target molecule for reaction with the maleimide.
HEPES Buffer10 - 100 mMPrimary/Secondary Amines (in high conc. or high pH)Can react with the maleimide group, especially at pH > 7.5.

Visualizations

Caption: Thiol-Maleimide Conjugation Reaction Scheme.

Experimental_Workflow prep_protein 1. Prepare Thiolated Molecule (e.g., Protein in Buffer, pH 7.0-7.5) reduction Optional: Reduce Disulfides (with TCEP, 30 min) prep_protein->reduction conjugation 3. Conjugation Reaction (Add Maleimide to Protein) Incubate RT for 2h or 4°C overnight prep_protein->conjugation prep_mal 2. Prepare this compound (Stock solution in DMSO or DMF) prep_mal->conjugation reduction->conjugation purification 4. Purify Conjugate (e.g., Size Exclusion Chromatography or Dialysis) conjugation->purification analysis 5. Characterize Conjugate (e.g., HPLC, SEC, Mass Spec) purification->analysis storage 6. Store Conjugate (4°C or -20°C with cryoprotectant) analysis->storage

Caption: General Experimental Workflow for Thiol Conjugation.

Factors_Affecting_Reaction Factors Influencing Thiol-Maleimide Conjugation cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes center Thiol-Maleimide Reaction Rate Reaction Rate center->Rate Selectivity Selectivity for Thiols center->Selectivity Yield Conjugation Yield center->Yield Side_Rxns Side Reactions (Hydrolysis, Amine Reaction) center->Side_Rxns pH pH pH->Rate Optimal 6.5-7.5 pH->Selectivity High at 6.5-7.5 Low > 7.5 pH->Side_Rxns Hydrolysis increases with pH Temp Temperature Temp->Rate Increases with Temp Ratio Molar Ratio (Mal:Thiol) Ratio->Yield Excess Mal increases yield

Caption: Key Factors Influencing the Thiol-Maleimide Reaction.

Stability_Pathways Stability of Thiosuccinimide Linkage Reactants Maleimide + Thiol Conjugate Thiosuccinimide Adduct (Conjugate) Reactants->Conjugate Conjugation (pH 6.5-7.5) Retro Deconjugation via Retro-Michael Reaction Conjugate->Retro Reversible (e.g., in plasma) Hydrolysis Ring Hydrolysis Conjugate->Hydrolysis Irreversible (favored at pH > 8) Retro->Reactants Stable_Product Stable Ring-Opened Maleamic Acid Product Hydrolysis->Stable_Product

Caption: Stability and Instability Pathways of the Conjugate.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general procedure for labeling a thiol-containing protein, such as a reduced antibody or a cysteine-containing peptide.

A. Materials Required:

  • This compound

  • Thiol-containing protein (e.g., antibody, peptide)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed to minimize thiol re-oxidation.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Purification System: Size exclusion chromatography (SEC) column (e.g., Sephadex) or dialysis/ultrafiltration device suitable for the protein's molecular weight.

B. Reagent Preparation:

  • Protein Solution:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. A common concentration for antibodies is 50-100 µM.

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.

C. (Optional) Reduction of Protein Disulfide Bonds:

  • If the protein's cysteine residues are in disulfide bonds, they must be reduced to generate free thiols.

  • Add TCEP to the protein solution to a final concentration of ~10-fold molar excess over the protein.

  • Incubate for approximately 30-60 minutes at room temperature.

  • Note: TCEP is compatible with the maleimide reaction and does not need to be removed. Avoid DTT or BME.

D. Conjugation Reaction:

  • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-20 fold).

  • Incubate the reaction mixture protected from light.

    • For reactions at room temperature (20-25°C), incubate for 2 hours.

    • For reactions at 4°C, incubate overnight (8-16 hours).

E. Purification of the Conjugate:

  • After the incubation period, remove the excess, unreacted this compound and any reaction byproducts.

  • Size Exclusion Chromatography (SEC): Load the reaction mixture onto an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 6.0-7.4). The first peak to elute corresponds to the higher molecular weight protein conjugate.

  • Dialysis/Ultrafiltration: Alternatively, use a dialysis cassette or an ultrafiltration device with a molecular weight cut-off (MWCO) appropriate for retaining the protein conjugate while allowing small molecules to pass through.

F. Storage of the Conjugate:

  • Store the purified conjugate in a buffer at a slightly acidic pH (e.g., pH 6.0) to minimize the rate of the retro-Michael reaction.

  • For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).

  • Store at 4°C for short-term use or at -20°C (with 50% glycerol) or -80°C for long-term stability. Protect from light.

Protocol 2: Monitoring Conjugation and Stability

It is often necessary to characterize the conjugate to determine the degree of labeling and assess its stability.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the conjugated product from the unconjugated protein and free this compound, allowing for quantification of conjugation efficiency.

  • Size Exclusion Chromatography (SEC): Useful for confirming conjugation (by observing a shift in retention time) and for monitoring potential aggregation of the conjugate.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating species with different drug-to-antibody ratios (DARs) and for monitoring deconjugation over time.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of attached linkers.

References

Application Notes and Protocols for Lipoamide-PEG11-Mal: Creating Stable Thioether Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG11-Mal is a heterobifunctional linker designed for the stable conjugation of thiol-containing molecules to various surfaces and drug delivery systems. This reagent incorporates three key functional components:

  • Lipoamide Group: A dithiolane ring that provides strong anchorage to gold surfaces, nanoparticles, and can also interact with biological membranes.

  • PEG11 Spacer: A hydrophilic polyethylene glycol (PEG) chain with eleven ethylene glycol units. This spacer enhances water solubility, reduces non-specific binding, and provides a flexible linker arm to overcome steric hindrance.

  • Maleimide Group: A thiol-reactive functional group that specifically reacts with sulfhydryl groups (thiols) on molecules such as cysteine residues in proteins and peptides to form a stable thioether bond.

The unique combination of these functionalities makes this compound a versatile tool in bioconjugation, particularly for applications in targeted drug delivery, biosensor development, and the functionalization of nanoparticles.[1][2]

Principle of Thioether Bond Formation

The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. The maleimide group contains an electron-deficient carbon-carbon double bond that is highly reactive towards nucleophilic thiol groups. The reaction is most efficient and specific at a pH range of 6.5-7.5.[3] At this pH, the thiol group is sufficiently deprotonated to its thiolate form, which acts as the nucleophile, attacking the double bond of the maleimide ring. This results in the formation of a stable, covalent thioether linkage.

It is important to note that the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the cleavage of the conjugate.[2][4] Strategies to mitigate this include ensuring complete reaction and, in some cases, hydrolysis of the succinimide ring to the more stable succinamic acid form.

Applications

This compound is a valuable reagent for a variety of applications in research and drug development, including:

  • Targeted Drug Delivery: The lipoamide group can be used to anchor the linker to nanoparticles or liposomes, while the maleimide group can conjugate targeting ligands (e.g., peptides, antibodies) or therapeutic agents. This enables the creation of targeted drug delivery systems that can specifically bind to and deliver payloads to cancer cells or other diseased tissues.

  • Nanoparticle Functionalization: This linker is ideal for the surface modification of gold nanoparticles and other metallic nanoparticles. The lipoamide provides a stable anchor, and the PEG spacer improves the colloidal stability of the nanoparticles, while the maleimide allows for the attachment of biomolecules.

  • Biosensor Development: this compound can be used to create self-assembled monolayers (SAMs) on gold surfaces for the development of biosensors. The lipoamide group ensures a well-ordered monolayer, and the maleimide group allows for the immobilization of capture proteins or other biorecognition elements.

  • Protein and Peptide Modification: The maleimide group allows for the site-specific PEGylation of proteins and peptides at cysteine residues. This can improve the pharmacokinetic properties of therapeutic proteins, such as increasing their half-life and reducing immunogenicity.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for the conjugation efficiency and stability of similar maleimide-PEG linkers. This data can be used as a general guideline for experimental design.

Table 1: Representative Conjugation Efficiency of Maleimide-PEG Linkers with a Thiol-Containing Peptide

Molar Ratio (Maleimide:Peptide)Reaction Time (minutes)Conjugation Efficiency (%)
2:13084 ± 4
5:112058 ± 12
3:1120~100

Note: Data is illustrative and based on the conjugation of maleimide-functionalized nanoparticles with cRGDfK peptide and 11A4 nanobody. Actual efficiencies will vary depending on the specific reactants and reaction conditions.

Table 2: Representative Stability of Thioether Bonds in Maleimide Conjugates

ConjugateConditionHalf-life (hours)Remaining Conjugate after 7 days (%)
Maleimide-PEG ConjugatePBS, 37°C>168>95
Maleimide-PEG Conjugate1 mM Glutathione, 37°C~40~70
Mono-sulfone-PEG Conjugate1 mM Glutathione, 37°C>168>95

Note: This table provides a comparative view of the stability of a standard maleimide-PEG conjugate versus a more stable mono-sulfone-PEG conjugate in the presence of a competing thiol. The retro-Michael reaction can lead to deconjugation of standard maleimide linkers.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing one or more cysteine residues.

Materials:

  • This compound

  • Thiol-containing protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix and allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use HPLC (e.g., reverse-phase or size-exclusion) to assess the purity of the conjugate.

    • Confirm the identity and integrity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol describes the functionalization of pre-synthesized gold nanoparticles with this compound.

Materials:

  • Gold nanoparticles (AuNPs) in citrate buffer

  • This compound

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Centrifugation tubes

  • Centrifuge capable of pelleting the AuNPs

Procedure:

  • This compound Solution Preparation:

    • Dissolve this compound in phosphate buffer to a desired stock concentration (e.g., 1 mg/mL).

  • Nanoparticle Functionalization:

    • Add the this compound solution to the gold nanoparticle suspension. The optimal ratio of linker to nanoparticles should be determined experimentally, but a starting point is a significant molar excess of the linker.

    • Incubate the mixture at room temperature for at least 2-4 hours with gentle stirring or overnight at 4°C to allow for the formation of a self-assembled monolayer on the gold surface.

  • Purification of Functionalized Nanoparticles:

    • Pellet the functionalized AuNPs by centrifugation. The speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess, unbound linker.

    • Resuspend the nanoparticle pellet in fresh phosphate buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of the unbound linker.

  • Conjugation of Thiol-Containing Molecules:

    • The purified this compound functionalized AuNPs can now be used for conjugation with thiol-containing molecules following the general procedure outlined in Protocol 1 (steps 3-6).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein Thiol-containing Protein conjugation Michael Addition (pH 6.5-7.5) protein->conjugation 1. Add to buffer linker This compound linker->conjugation 2. Add to reaction quench Quench Reaction (e.g., L-cysteine) conjugation->quench 3. Incubate purification Purification (SEC/Dialysis) quench->purification 4. Stop reaction characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization 5. Isolate conjugate

Caption: Experimental workflow for protein conjugation.

targeted_delivery cluster_construct Drug Carrier Construction cluster_delivery Targeted Delivery nanoparticle Nanoparticle (e.g., Gold) linker This compound nanoparticle->linker Lipoamide anchoring ligand Targeting Ligand (Thiol-containing) linker->ligand Maleimide-thiol conjugation drug Therapeutic Drug ligand->drug co-loaded or conjugated circulation Systemic Circulation drug->circulation binding Receptor Binding circulation->binding Targeting internalization Internalization binding->internalization cancer_cell Cancer Cell binding->cancer_cell release Drug Release internalization->release

Caption: Targeted drug delivery signaling pathway.

References

Lipoamide-PEG11-Mal: Application Notes and Protocols for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG11-Mal is a versatile, thiol-reactive reagent designed for advanced applications in proteomics research. This molecule incorporates three key functional components: a lipoamide group, a hydrophilic 11-unit polyethylene glycol (PEG11) spacer, and a maleimide group. The lipoamide moiety, a derivative of lipoic acid, is a naturally occurring cofactor in mitochondrial dehydrogenase complexes, suggesting a potential for mitochondrial targeting. The maleimide group provides high specificity for covalent labeling of free sulfhydryl groups on cysteine residues in proteins. The flexible PEG11 linker enhances water solubility and provides spatial separation between the lipoamide and the labeled protein, minimizing potential steric hindrance.

These application notes provide an overview of the potential uses of this compound in proteomics, with a focus on quantitative analysis of cysteine reactivity, redox proteomics, and targeted enrichment of mitochondrial proteins. Detailed protocols for key experiments are also presented.

Key Applications in Proteomics

  • Targeted Labeling and Enrichment of Mitochondrial Proteins: The lipoamide component can facilitate the localization of the reagent to mitochondria.[1][2] This allows for the selective labeling and subsequent enrichment of mitochondrial proteins, enabling a deeper analysis of the mitochondrial proteome and its response to various stimuli or drug treatments.

  • Quantitative Redox Proteomics using the "PEG-Switch" Method: this compound can be employed in a modified "PEG-switch" assay to quantify the oxidation state of specific cysteine residues.[3] By labeling free thiols, this reagent can be used to differentiate between reduced and oxidized forms of a protein, providing insights into cellular redox signaling pathways.[3]

  • Chemical Proteomics for Cysteine Reactivity Profiling: This reagent can be used as a chemical probe to assess the reactivity of cysteine residues across the proteome.[4] Differences in labeling intensity under various conditions can reveal changes in protein conformation, enzyme activity, or the presence of post-translational modifications near the cysteine residue.

Data Presentation: Representative Quantitative Proteomics Data

The following table represents hypothetical data from a quantitative proteomics experiment using this compound to enrich and identify mitochondrial proteins that are differentially expressed or show altered cysteine accessibility in response to a drug treatment. Data would typically be acquired using mass spectrometry-based techniques.

Protein IDGene NameCellular LocalizationFold Change (Treated/Control)p-valueNumber of Unique Peptides Identified
P05412SOD2Mitochondrion2.50.00115
P31930NDUFS1Mitochondrion-1.80.00521
Q02878PRDX3Mitochondrion3.1<0.00112
P62820CSMitochondrion1.50.0218
P10809IDH2Mitochondrion-2.20.00325

Experimental Protocols

Protocol 1: Labeling and Enrichment of Mitochondrial Proteins for Mass Spectrometry Analysis

This protocol describes the use of this compound to label and enrich mitochondrial proteins from cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Mitochondria isolation kit

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Reducing agent (e.g., DTT or TCEP)

  • Alkylation agent (e.g., iodoacetamide)

  • Streptavidin-agarose beads (if a biotin tag is added via click chemistry)

  • Wash buffers

  • Elution buffer

  • Trypsin

  • Mass spectrometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cultured cells using a commercial kit or a standard differential centrifugation protocol.

  • Protein Extraction: Lyse the isolated mitochondria using a suitable lysis buffer to solubilize the proteins. Determine the protein concentration using a standard assay (e.g., BCA).

  • Reduction and Labeling:

    • Treat the mitochondrial protein lysate with a reducing agent like 5 mM TCEP for 30 minutes at room temperature to reduce disulfide bonds.

    • Add this compound to the lysate at a final concentration of 100 µM. Incubate for 1 hour at room temperature with gentle agitation.

  • Removal of Excess Reagent: Remove unreacted this compound by protein precipitation (e.g., with acetone) or using a desalting column.

  • Optional: Biotinylation via Click Chemistry: If the this compound is modified with an alkyne or azide group, a biotin tag can be added via a copper-catalyzed or copper-free click chemistry reaction for subsequent enrichment.

  • Enrichment of Labeled Proteins:

    • If biotinylated, incubate the labeled protein sample with streptavidin-agarose beads for 2 hours at 4°C to capture the labeled proteins.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37°C to digest the proteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS for protein identification and quantification.

Protocol 2: PEG-Switch Assay for Detecting Protein Thiol Oxidation

This protocol is adapted for using this compound to assess the redox state of a target protein by immunoblotting.

Materials:

  • Cell lysate containing the protein of interest

  • Blocking buffer (10% (w/v) trichloroacetic acid)

  • This compound

  • N-ethylmaleimide (NEM)

  • Dithiothreitol (DTT)

  • SDS-PAGE gels and blotting equipment

  • Primary antibody against the protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Lyse cells in a buffer containing 50 mM NEM to block all free, reduced cysteine residues.

    • Precipitate the proteins using trichloroacetic acid to remove excess NEM.

  • Reduction of Oxidized Cysteines:

    • Resuspend the protein pellet in a buffer containing 20 mM DTT to reduce any reversibly oxidized cysteines.

  • Labeling with this compound:

    • Add 10 mM this compound to the sample to label the newly reduced cysteine residues.

    • Incubate for 1 hour at room temperature.

  • SDS-PAGE and Immunoblotting:

    • Separate the proteins by SDS-PAGE. The addition of the this compound moiety will cause a visible molecular weight shift for the labeled protein.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody. .

    • Visualize the bands using a chemiluminescent substrate. The relative intensities of the shifted (labeled) and un-shifted bands can be used to quantify the extent of oxidation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis cell_culture Cell Culture/ Tissue Homogenate mito_isolation Mitochondria Isolation cell_culture->mito_isolation protein_extraction Protein Extraction mito_isolation->protein_extraction reduction Reduction (TCEP/DTT) protein_extraction->reduction labeling Labeling with This compound reduction->labeling enrichment Enrichment of Labeled Proteins labeling->enrichment digestion Tryptic Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis (Protein ID & Quantification) ms_analysis->data_analysis

Caption: Workflow for mitochondrial protein enrichment.

signaling_pathway cluster_pathway Lipoamide-Stimulated Mitochondrial Biogenesis lipoamide Lipoamide enos eNOS lipoamide->enos stimulates gc Guanylate Cyclase enos->gc activates cgmp cGMP gc->cgmp produces pkg PKG cgmp->pkg activates pgc1a PGC-1α pkg->pgc1a activates nrf1 NRF1 pgc1a->nrf1 tfam TFAM pgc1a->tfam mito_biogenesis Mitochondrial Biogenesis nrf1->mito_biogenesis tfam->mito_biogenesis

Caption: Lipoamide-stimulated signaling pathway.

References

Application Notes and Protocols: Functionalizing Surfaces for Biosensor Development with Lipoamide-PEG11-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of gold surfaces using Lipoamide-PEG11-Maleimide (Lipoamide-PEG11-Mal). This bifunctional linker is instrumental in the development of robust and sensitive biosensors by enabling the stable, oriented immobilization of thiol-containing biomolecules such as proteins, peptides, and antibodies. The lipoamide group ensures strong and stable anchoring to gold substrates, while the maleimide group allows for specific covalent attachment of biomolecules via thiol-maleimide chemistry.[1][2][3] The polyethylene glycol (PEG) spacer minimizes non-specific binding and reduces steric hindrance, thereby enhancing the accessibility of the immobilized biomolecule to its target analyte.

Core Principles of this compound Surface Chemistry

The functionalization process is based on the formation of a self-assembled monolayer (SAM) on a gold surface. The disulfide bond in the lipoamide headgroup exhibits a strong affinity for gold, leading to the spontaneous organization of the this compound molecules into a densely packed, ordered layer. This creates a surface that presents reactive maleimide groups, which can then specifically and covalently bind to the sulfhydryl (thiol) groups of cysteine residues present in the biomolecule of interest. This site-specific immobilization is crucial for maintaining the native conformation and biological activity of the immobilized molecule, a critical factor for the performance of any biosensor.

Key Applications

The versatility of this surface chemistry makes it suitable for a wide range of biosensor platforms, including:

  • Surface Plasmon Resonance (SPR) Biosensors: For real-time, label-free monitoring of biomolecular interactions.

  • Quartz Crystal Microbalance (QCM) Biosensors: For measuring mass changes on the sensor surface, enabling the detection of binding events.

  • Electrochemical Biosensors: For the development of sensors that transduce biological recognition events into electrical signals.

  • Immunoassays: For the oriented immobilization of antibodies to enhance antigen capture and detection sensitivity.

  • Enzyme-based Biosensors: For the stable immobilization of enzymes while preserving their catalytic activity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from biosensor surfaces functionalized with this compound and similar thiol-maleimide chemistries. These values can serve as a benchmark for experimental design and performance evaluation.

ParameterTypical Value RangeBiosensor PlatformReference
Immobilization Density 1012 molecules/cm2Microring Resonator
Surface Coverage Varies based on biomolecule size and concentrationGeneral
Binding Affinity (KD) pM to µM rangeSPR
Limit of Detection (LOD) pg/mL to ng/mL rangeSPR Immunoassay
Stability Stable for several days at 4°CNanoparticle conjugate

Experimental Protocols

This section provides detailed protocols for the functionalization of gold surfaces and the subsequent immobilization of thiol-containing biomolecules.

Protocol 1: Cleaning and Preparation of Gold Surfaces

A pristine gold surface is critical for the formation of a high-quality SAM.

Materials:

  • Gold-coated sensor chips or substrates

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Alternatively, Argon plasma cleaner or UV/Ozone cleaner

  • Ethanol (absolute)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas stream

Procedure:

  • Piranha Cleaning (for robust substrates):

    • Immerse the gold substrate in freshly prepared Piranha solution for 1-5 minutes.

    • Rinse thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Plasma/UV-Ozone Cleaning (safer alternative):

    • Place the gold substrate in the chamber of an Argon plasma cleaner or UV/Ozone cleaner.

    • Treat the surface for 5-10 minutes according to the manufacturer's instructions.

    • Use the cleaned substrate immediately for functionalization.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

Materials:

  • Cleaned gold substrate

  • This compound

  • Anhydrous ethanol or other suitable solvent

  • Reaction vessel (e.g., petri dish, flow cell)

Procedure:

  • Prepare a solution of this compound in anhydrous ethanol at a concentration of 0.1 to 1 mM.

  • Place the cleaned, dry gold substrate in the reaction vessel.

  • Completely immerse the substrate in the this compound solution.

  • Incubate for at least 2 hours at room temperature. For optimal SAM formation, incubation can be extended overnight.

  • After incubation, remove the substrate from the solution.

  • Rinse the surface thoroughly with ethanol to remove any non-specifically adsorbed molecules.

  • Dry the functionalized surface under a gentle stream of nitrogen gas. The surface is now ready for biomolecule immobilization.

Protocol 3: Immobilization of Thiol-Containing Biomolecules

Materials:

  • This compound functionalized gold substrate

  • Thiol-containing biomolecule (e.g., protein with cysteine residues, cysteine-tagged peptide)

  • Immobilization buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

  • Blocking solution (e.g., 10 mM cysteine or β-mercaptoethanol in PBS)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

  • Prepare a solution of the thiol-containing biomolecule in the immobilization buffer. The optimal concentration will depend on the specific biomolecule and should be determined empirically, but a starting range of 10-100 µg/mL is common.

  • Apply the biomolecule solution to the this compound functionalized surface.

  • Incubate for 1-2 hours at room temperature or 4°C to allow for the covalent coupling between the maleimide and thiol groups.

  • After incubation, rinse the surface with the immobilization buffer to remove unbound biomolecules.

  • To block any remaining reactive maleimide groups and prevent non-specific binding in subsequent steps, incubate the surface with the blocking solution for 30 minutes.

  • Rinse the surface again with the immobilization buffer.

  • (Optional) To quench any unreacted esters that may have formed, incubate with the quenching solution for 15-30 minutes.

  • Rinse thoroughly with the immobilization buffer and store the functionalized biosensor surface in a suitable buffer at 4°C until use.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Surface_Functionalization_Workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_immob Biomolecule Immobilization Start Start: Gold Surface Clean Surface Cleaning (Piranha or Plasma) Start->Clean Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 SAM_Formation Incubate with This compound Rinse_Dry1->SAM_Formation Clean Surface Rinse_Dry2 Rinse & Dry SAM_Formation->Rinse_Dry2 Immobilize Incubate with Thiol-Biomolecule Rinse_Dry2->Immobilize Maleimide-Active Surface Rinse1 Rinse Immobilize->Rinse1 Block Block Surface Rinse1->Block Rinse2 Rinse Block->Rinse2 End End: Functionalized Biosensor Rinse2->End Surface_Chemistry cluster_surface Biosensor Surface cluster_linker Linker Chemistry cluster_biomolecule Biomolecule Gold Gold Substrate Lipoamide Lipoamide (Disulfide Anchor) Gold->Lipoamide Strong Affinity PEG PEG11 Spacer Lipoamide->PEG Maleimide Maleimide (Reactive Group) PEG->Maleimide Thiol Thiol Group (-SH from Cysteine) Maleimide->Thiol Covalent Bond Formation Protein Protein Thiol->Protein

References

Application Notes and Protocols for PEGylation of Proteins and Peptides using Lipoamide-PEG11-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This modification can enhance solubility, increase in vivo stability by protecting against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life. Lipoamide-PEG11-Mal is a heterobifunctional linker that facilitates the site-specific PEGylation of biomolecules. It features a lipoamide group for anchoring to surfaces, such as gold nanoparticles or lipid bilayers, and a maleimide group that reacts specifically with free sulfhydryl (thiol) groups on cysteine residues. This allows for the controlled conjugation of proteins and peptides, preserving their biological activity.

The core of this technology lies in the thiol-maleimide reaction, a Michael addition reaction that forms a stable thioether bond under mild conditions (pH 6.5-7.5).[1] This high selectivity for thiol groups minimizes non-specific side reactions with other amino acid residues, such as lysine, ensuring a more homogeneous product.[2]

Applications

The unique properties of this compound make it a versatile tool for a range of applications in research and drug development:

  • Targeted Drug Delivery: By conjugating a targeting ligand (e.g., a peptide or antibody fragment) to a drug carrier via the this compound linker, targeted delivery to specific cells or tissues can be achieved. The lipoamide moiety can be used to anchor the conjugate to nanoparticles or liposomes.

  • Development of Novel Bioconjugates: This linker enables the creation of complex bioconjugates, such as peptide-drug conjugates or protein-peptide complexes, with improved therapeutic potential.

  • Surface Modification: The lipoamide group allows for the functionalization of surfaces, such as biosensors or medical implants, with proteins or peptides to enhance biocompatibility or introduce specific biological activities.[3]

  • Enhanced Protein and Peptide Stability: PEGylation with this compound can increase the thermal and proteolytic stability of proteins and peptides, extending their shelf-life and in vivo efficacy.[4][5]

Data Presentation

The efficiency and outcome of PEGylation can be quantified to ensure reproducibility and optimize the desired product characteristics. The following tables summarize key quantitative data related to the PEGylation process.

ParameterTypical Value/RangeAnalytical Method(s)Reference(s)
Conjugation Efficiency 80-95%HPLC, Mass Spectrometry, Ellman's Assay
PEGylation Degree 1-4 PEG chains/proteinSDS-PAGE, Mass Spectrometry
Yield of Mono-PEGylated Product >90% (with optimization)Chromatography (SEC, IEX)
Reaction Time 0.5 - 4 hoursHPLC, LC-MS
Molar Ratio (Linker:Protein/Peptide) 5:1 to 20:1N/A
PropertyEffect of PEGylationMethod of AssessmentReference(s)
Thermal Stability (Tm) Increase of 5-15°CDifferential Scanning Calorimetry (DSC)
Proteolytic Stability Increased resistanceIn vitro protease assays
Biological Activity Often retained or slightly reducedCell-based assays, enzyme kinetics
In vivo Half-life 2 to 10-fold increasePharmacokinetic studies

Experimental Protocols

Protocol 1: PEGylation of a Cysteine-Containing Peptide with this compound

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring. The reaction can also be performed overnight at 4°C.

    • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, add a small molar excess of a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) and incubate for an additional 30 minutes.

  • Purification of the PEGylated Peptide:

    • Purify the reaction mixture using RP-HPLC or SEC to separate the PEGylated peptide from unreacted peptide, excess linker, and other byproducts.

    • Collect fractions and analyze by HPLC and mass spectrometry to confirm the identity and purity of the desired product.

  • Storage:

    • Lyophilize the purified PEGylated peptide and store at -20°C or -80°C.

Protocol 2: Characterization of the PEGylated Product

1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Purpose: To visualize the increase in molecular weight upon PEGylation.

  • Procedure: Run samples of the un-PEGylated protein/peptide and the purified PEGylated product on an SDS-PAGE gel. The PEGylated product will migrate slower, appearing as a band with a higher apparent molecular weight.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the identity and determine the precise molecular weight of the PEGylated product.

  • Procedure: Analyze the purified product using MALDI-TOF or ESI-MS. The resulting spectrum should show a peak corresponding to the mass of the protein/peptide plus the mass of the this compound linker (884.1 g/mol ).

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the final product.

  • Procedure: Analyze the purified PEGylated product by RP-HPLC or SEC. A single, sharp peak indicates a high degree of purity.

Visualizations

Experimental Workflow for Peptide PEGylation

G cluster_reaction Conjugation cluster_purification Purification & Analysis peptide_prep Dissolve/Reduce Cys-Peptide reaction Mix and Incubate (1-4h, RT) peptide_prep->reaction peg_prep Dissolve This compound peg_prep->reaction quench Quench Reaction (Optional) reaction->quench purify Purify by HPLC/SEC quench->purify analyze Characterize by MS/SDS-PAGE purify->analyze

Caption: Workflow for the PEGylation of a cysteine-containing peptide.

αvβ3 Integrin Signaling Pathway

This compound can be used to conjugate targeting peptides, such as those containing the RGD motif, to nanoparticles for targeted delivery to cells expressing αvβ3 integrin. Upon ligand binding, αvβ3 integrin activates downstream signaling cascades that play crucial roles in cell proliferation, migration, and survival.

G ligand RGD-Ligand (PEGylated Nanoparticle) integrin αvβ3 Integrin ligand->integrin fak FAK integrin->fak src Src fak->src pi3k PI3K fak->pi3k erk ERK src->erk akt Akt pi3k->akt nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival erk->proliferation migration Cell Migration erk->migration nfkb->proliferation

Caption: Simplified αvβ3 integrin signaling pathway.

References

Application Note: Lipoamide-PEG11-Mal for Covalent Linkage of Molecules to Thiol-Rich Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipoamide-PEG11-Mal is a heterobifunctional crosslinker designed for the stable anchoring of thiol-containing molecules—such as proteins, peptides, and other biomolecules—to thiol-rich surfaces, most notably gold.[1] This reagent is composed of three key functional units:

  • Lipoamide Group: Derived from lipoic acid, this group features a cyclic disulfide that serves as a robust anchor to gold surfaces through the formation of two stable gold-sulfur bonds.[2][3]

  • Polyethylene Glycol (PEG) Linker: An 11-unit PEG chain acts as a hydrophilic spacer, which increases the water solubility of the molecule and the resulting conjugate.[1] This PEG linker also provides a steric barrier that can reduce non-specific binding and prevent aggregation of functionalized nanoparticles.[]

  • Maleimide Group: This functional group reacts specifically and efficiently with free sulfhydryl (thiol) groups via a Michael addition reaction to form a stable covalent thioether bond.

The unique structure of this compound makes it an invaluable tool in bioconjugation, surface modification, biosensor development, and targeted drug delivery systems.

Principle of Action: The Thiol-Maleimide Reaction

The conjugation strategy relies on the highly efficient and selective reaction between a maleimide and a thiol. This reaction, considered a type of "click chemistry," proceeds rapidly under mild, physiological conditions (typically pH 6.5-7.5). At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine residues in proteins and peptides. The mechanism is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in a stable succinimidyl thioether linkage.

However, the resulting thiosuccinimide bond can be unstable under certain conditions and may undergo a retro-Michael reaction. To create a more robust linkage, the succinimide ring can be hydrolyzed under mildly basic conditions, which prevents the reverse reaction and ensures long-term stability.

G cluster_0 cluster_1 Thiol Molecule-SH (e.g., Cysteine Peptide) Conj Lipoamide-PEG-S-Molecule (Stable Thioether Linkage) Thiol->Conj  + Mal Lipoamide-PEG-Maleimide Mal->Conj Michael Addition (pH 6.5 - 7.5) Immob Surface-Immobilized Molecule Conj->Immob Dative Bonding (Lipoamide Anchor) Gold Thiol-Rich Surface (e.g., Gold Nanoparticle) Gold->Immob  +

Caption: Logical workflow for surface immobilization.

Applications

This compound is versatile, finding use in numerous advanced applications:

  • Surface Functionalization: It is widely used to modify the surfaces of gold nanoparticles, quantum dots, and other materials for applications in diagnostics and biosensing. The lipoamide group ensures stable anchoring, while the maleimide allows for the specific attachment of biomolecules.

  • Biosensor Development: In techniques like Surface Plasmon Resonance (SPR), molecules can be immobilized on gold sensor chips to study real-time biomolecular interactions. The PEG linker helps to extend the captured molecule away from the surface, improving accessibility and reducing steric hindrance.

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be conjugated with targeting ligands (e.g., antibodies, peptides) that have available thiol groups. This enables the specific delivery of therapeutic payloads to target cells, such as cancer cells.

  • Protein and Peptide Labeling: The maleimide group allows for site-specific labeling of proteins and peptides at cysteine residues, which is useful for creating well-defined bioconjugates.

Quantitative Data on Thiol-Maleimide Conjugation

The efficiency of the thiol-maleimide reaction can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table summarizes conditions reported in the literature for similar conjugation reactions.

Target MoleculeMaleimide:Thiol Molar RatioBuffer & pHReaction TimeTemperatureConjugation Efficiency (%)Reference
Cyclic Peptide (cRGDfK)2:110 mM HEPES, pH 7.030 minRoom Temp.84 ± 4%
11A4 Nanobody5:1PBS, pH 7.42 hoursRoom Temp.58 ± 12%
isoDGR Peptide (iso1)1.2:10.4 M Sodium Phosphate, pH ~7.0Monitored by RP-HPLCRoom Temp.Not specified (reaction completion)

Experimental Protocols

Protocol 1: Preparation and Reduction of Thiol-Containing Molecules

Many proteins and peptides exist with cysteine residues forming disulfide bonds, which do not react with maleimides. These must first be reduced to free thiols.

G start Start dissolve 1. Dissolve protein/peptide in degassed buffer (pH 7-7.5) start->dissolve add_tcep 2. Add 10-100x molar excess of TCEP reducing agent dissolve->add_tcep incubate 3. Incubate for 20-60 minutes at room temperature add_tcep->incubate purify 4. Remove excess TCEP (e.g., desalting column) incubate->purify end Reduced molecule ready for conjugation purify->end

Caption: Workflow for reducing disulfide bonds.

Materials:

  • Thiol-containing protein or peptide

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS) with EDTA, pH 7.0-7.5). Avoid buffers with primary amines like Tris.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Desalting column (e.g., Sephadex G-25)

Methodology:

  • Dissolve the protein or peptide in a degassed, amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Degassing helps prevent re-oxidation of thiols.

  • Add a 10- to 100-fold molar excess of TCEP to the solution to reduce disulfide bonds. TCEP is preferred as it is stable and does not contain thiols that could interfere with the subsequent maleimide reaction.

  • Incubate the mixture for 20-60 minutes at room temperature.

  • Remove the excess TCEP using a desalting column equilibrated with the degassed conjugation buffer. The reduced molecule should be used immediately in the next step to prevent re-formation of disulfide bonds.

Protocol 2: Conjugation of Reduced Molecule to this compound

This protocol describes the direct conjugation of a molecule with a free thiol to the maleimide group of the crosslinker.

G start Start prepare_lipo 1. Dissolve this compound in organic solvent (e.g., DMSO) start->prepare_lipo mix 2. Add this compound solution to reduced molecule solution (1.2 to 20-fold molar excess) prepare_lipo->mix incubate 3. Incubate for 2 hours to overnight at 4°C or room temperature mix->incubate purify 4. Purify the conjugate (e.g., dialysis, SEC, HPLC) incubate->purify end Purified conjugate ready for use or storage purify->end

Caption: Workflow for thiol-maleimide conjugation.

Materials:

  • Reduced thiol-containing molecule (from Protocol 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Degassed conjugation buffer (pH 7.0-7.5)

  • Purification system (e.g., HPLC, size-exclusion chromatography (SEC), or dialysis cassette)

Methodology:

  • Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in an anhydrous organic solvent like DMSO or DMF.

  • Immediately add the this compound solution to the freshly prepared solution of the reduced molecule. A molar excess of the maleimide reagent (ranging from 1.2- to 20-fold) is recommended to drive the reaction to completion. The optimal ratio should be determined empirically.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and allow it to incubate. Reaction times can vary from 2 hours to overnight, at either room temperature or 4°C. Monitor the reaction progress if possible (e.g., via HPLC).

  • Once the reaction is complete, purify the resulting conjugate from excess unreacted crosslinker and molecules using an appropriate method such as dialysis, SEC, or RP-HPLC.

Protocol 3: Immobilization of Conjugate onto a Gold Surface

This protocol details the final step of anchoring the purified Lipoamide-PEG-Molecule conjugate to a gold surface.

G start Start prepare_surface 1. Clean and prepare gold surface (e.g., piranha solution, plasma clean) start->prepare_surface incubate 2. Incubate surface with purified conjugate solution (pH ~7.5) prepare_surface->incubate block 3. (Optional) Block remaining surface with a blocking agent (e.g., HSA, short-chain PEG-thiol) incubate->block wash 4. Wash surface thoroughly with buffer and water to remove non-specifically bound material block->wash end Functionalized surface ready for analysis or application wash->end

Caption: Workflow for gold surface immobilization.

Materials:

  • Gold surface (e.g., gold-coated sensor chip, colloidal gold nanoparticles)

  • Purified Lipoamide-PEG-Molecule conjugate

  • Immobilization buffer (e.g., 5 mM sodium phosphate, pH 7.4)

  • (Optional) Blocking agent, such as Human Serum Albumin (HSA) or a short-chain thiol-PEG

  • Wash buffer (e.g., PBS) and ultrapure water

Methodology:

  • Ensure the gold surface is clean and activated. For planar surfaces, this may involve cleaning with piranha solution or plasma treatment. For colloidal gold, ensure the solution is buffered correctly.

  • Prepare a solution of the purified conjugate in an appropriate immobilization buffer. For gold nanoparticles, adjust the pH of the colloidal gold solution to ~7.5.

  • Incubate the gold surface with the conjugate solution. For nanoparticles, this is typically done for 2 hours at room temperature. For planar surfaces, longer incubation times may be used.

  • (Optional) To prevent non-specific binding in subsequent applications, the remaining active sites on the gold surface can be blocked. This can be done by incubating with a solution of a blocking protein like HSA or a short-chain thiol-PEG.

  • Thoroughly wash the surface with buffer and then ultrapure water to remove any unbound or loosely adsorbed conjugate and blocking agent. For nanoparticles, this is typically achieved by centrifugation and resuspension.

  • The functionalized surface is now ready for characterization (e.g., using XPS, QCM, SPR) or for its intended application.

Summary

This compound is a powerful and versatile reagent for the covalent immobilization of thiol-containing molecules onto gold and other thiol-reactive surfaces. Its three-part structure provides a stable anchor, a biocompatible spacer, and a highly selective reactive group. By following optimized protocols for disulfide reduction, thiol-maleimide conjugation, and surface immobilization, researchers can generate well-defined, functional surfaces for a wide array of applications in biotechnology and medicine.

References

Troubleshooting & Optimization

troubleshooting low yield in Lipoamide-PEG11-Mal conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoamide-PEG11-Mal conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific bioconjugation process.

Troubleshooting Guide: Low Conjugation Yield

Low or no conjugation efficiency is a common challenge. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal yields in your this compound conjugation experiments.

Question: Why is my this compound conjugation yield unexpectedly low?

Answer: Low conjugation yield can be attributed to several factors, from reagent stability to reaction conditions. Follow this guide to troubleshoot the issue systematically.

Step 1: Assess the Integrity and Reactivity of Your Reagents

The primary cause of low yield often lies with the stability of the maleimide group on the this compound or the availability of the free thiol on your target molecule.

Potential CauseRecommended Solution
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[1][2][3] Always prepare aqueous solutions of this compound immediately before use.[2][3] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.
Thiol Oxidation Free sulfhydryl (-SH) groups can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides. Degas buffers to remove dissolved oxygen which can promote oxidation.
Inaccessible Thiols (Disulfide Bonds) If your target molecule is a protein or peptide, cysteine residues may be present as disulfide bridges. These must be reduced to free thiols prior to conjugation. Use a reducing agent like TCEP or DTT.
Step 2: Verify and Optimize Reaction Conditions

The reaction environment plays a critical role in the efficiency of the thiol-maleimide conjugation.

Potential CauseRecommended Solution
Suboptimal pH The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, maleimide hydrolysis increases, and reaction with amines becomes a competing side reaction.
Incorrect Stoichiometry The molar ratio of this compound to the thiol-containing molecule is crucial. A 10-20 fold molar excess of the maleimide reagent is a common starting point. However, this should be optimized for your specific molecule. For larger molecules, steric hindrance can be a factor, and a lower ratio might be optimal.
Inappropriate Buffer Composition Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT in the final reaction). Use non-amine, thiol-free buffers such as PBS, MES, or HEPES.
Step 3: Investigate Potential Side Reactions

Undesired side reactions can consume your starting materials or alter the final product, leading to a perceived low yield of the intended conjugate.

Side ReactionDescriptionMitigation Strategy
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed is reversible and can react with other thiols present, such as glutathione in vivo.Post-conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable product.
Thiazine Rearrangement With N-terminal cysteine peptides, the conjugate can rearrange to a stable six-membered thiazine ring, which may complicate analysis.This reaction is promoted by basic conditions. Perform the conjugation at a pH closer to 6.5-7.0 to minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

A1: The optimal pH is between 6.5 and 7.5. In this range, the thiol group is sufficiently reactive, while minimizing side reactions like maleimide hydrolysis and reaction with amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q2: How should I prepare and store my this compound?

A2: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately. Do not store the reagent in an aqueous solution.

Q3: Do I need to reduce disulfide bonds in my protein before conjugation?

A3: Yes, if you intend to conjugate to cysteine residues that are part of a disulfide bond. Maleimides only react with free sulfhydryl (-SH) groups. TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent. If DTT (dithiothreitol) is used, it must be removed before conjugation as it contains a free thiol that will compete in the reaction.

Q4: What molar ratio of this compound to my thiol-containing molecule should I use?

A4: A common starting point is a 10 to 20-fold molar excess of this compound. However, the optimal ratio depends on your specific molecule and should be determined empirically. For smaller molecules like some peptides, a 2:1 maleimide to thiol ratio has been shown to be effective, while for larger molecules like nanobodies, a 5:1 ratio may be better.

Q5: How can I confirm and quantify my conjugation reaction?

A5: Several analytical methods can be used. HPLC or LC-MS can separate the conjugate from the unconjugated starting materials, allowing for quantification by comparing peak areas. Mass spectrometry (MS) can confirm the identity of the conjugate by detecting the expected mass increase. Colorimetric assays can also be used; for instance, Ellman's reagent or 4,4'-dithiodipyridine can quantify the consumption of free thiols or maleimides, respectively.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in a conjugation buffer (e.g., PBS, pH 7.2).

  • Protein Preparation: Dissolve your protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Reduction: Add the TCEP stock solution to the protein solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes. The reduced protein is now ready for conjugation without the need to remove the TCEP.

Protocol 2: this compound Conjugation
  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction Setup: Add the this compound stock solution to the solution of the reduced, thiol-containing molecule to achieve the desired molar excess (e.g., 10-fold).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

  • Purification: Remove excess, unreacted this compound and quenching agent using size-exclusion chromatography (SEC) or dialysis.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Thiol_Molecule Thiol-containing Molecule (Protein/Peptide) Reduction Reduce Disulfide Bonds (if necessary, e.g., with TCEP) Thiol_Molecule->Reduction Buffer_Prep Prepare & Degas Buffer (pH 6.5-7.5) Buffer_Prep->Thiol_Molecule Lipo_Mal_Prep Dissolve this compound in Anhydrous Solvent (DMSO/DMF) Conjugation Mix Reagents & Incubate (RT, 1-2h or 4°C, overnight) Lipo_Mal_Prep->Conjugation Reduction->Conjugation Quench Quench Reaction (Optional, e.g., with Cysteine) Conjugation->Quench Purification Purify Conjugate (e.g., SEC, Dialysis) Quench->Purification Analysis Analyze Yield & Purity (HPLC, LC-MS, SDS-PAGE) Purification->Analysis

Figure 1. General experimental workflow for this compound conjugation.

G Start Low Conjugation Yield Check_Reagents 1. Check Reagents Start->Check_Reagents Check_Conditions 2. Check Reaction Conditions Check_Reagents->Check_Conditions No Maleimide_Hydrolyzed Maleimide Hydrolyzed? Check_Reagents->Maleimide_Hydrolyzed Yes Thiol_Oxidized Thiol Oxidized/ Unavailable? Check_Reagents->Thiol_Oxidized Yes Check_Side_Reactions 3. Investigate Side Reactions Check_Conditions->Check_Side_Reactions No pH_Suboptimal pH outside 6.5-7.5? Check_Conditions->pH_Suboptimal Yes Ratio_Incorrect Incorrect Molar Ratio? Check_Conditions->Ratio_Incorrect Yes Buffer_Wrong Buffer contains Amines/Thiols? Check_Conditions->Buffer_Wrong Yes Solution_Side_Reactions Adjust pH Consider post-conjugation hydrolysis Check_Side_Reactions->Solution_Side_Reactions Likely Solution_Reagents Use fresh reagents Reduce disulfides Degas buffers Maleimide_Hydrolyzed->Solution_Reagents Thiol_Oxidized->Solution_Reagents Solution_Conditions Adjust pH to 6.5-7.5 Optimize molar ratio Use appropriate buffer pH_Suboptimal->Solution_Conditions Ratio_Incorrect->Solution_Conditions Buffer_Wrong->Solution_Conditions

Figure 2. Troubleshooting decision tree for low conjugation yield.

G cluster_reactants Reactants cluster_products Products & Side Products Lipo Lipoamide-PEG11-Maleimide Conjugate Stable Thioether Conjugate Lipo->Conjugate pH 6.5-7.5 (Desired Reaction) Hydrolyzed_Mal Hydrolyzed Maleimide Lipo->Hydrolyzed_Mal H₂O, pH > 7.5 Thiol Thiol-Molecule (-SH) Thiol->Conjugate Oxidized_Thiol Oxidized Thiol (Disulfide) Thiol->Oxidized_Thiol O₂

Figure 3. Desired reaction pathway versus common side reactions.

References

Technical Support Center: Optimizing Lipoamide-PEG11-Mal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Lipoamide-PEG11-Mal reaction. The following information addresses common challenges related to pH, buffer conditions, and other experimental parameters to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction?

A1: The optimal pH range for the maleimide-thiol conjugation, which is the key reaction for this compound, is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiols over other nucleophilic groups like amines.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

  • Below pH 6.5: The reaction rate slows down as the thiol group is less likely to be in its reactive thiolate anion form.

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive for conjugation. Additionally, the competing reaction with primary amines (e.g., lysine residues) becomes more significant.

Q2: Which buffers are recommended for the this compound reaction?

A2: Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used for maleimide-thiol conjugations, provided they are free of thiols. The choice of buffer can influence the reaction kinetics. For instance, reducing the ionic strength of the buffer, such as using a 0.1x PBS solution, can slow down the reaction rate. It is crucial to avoid buffers containing primary amines like Tris if the reaction pH is above 7.5, as they can compete with the thiol reaction.

Q3: How can I prevent hydrolysis of the maleimide group?

A3: Maleimide hydrolysis is a significant side reaction that increases with higher pH. To minimize hydrolysis:

  • Perform the reaction within the optimal pH range of 6.5-7.5.

  • Prepare aqueous solutions of this compound immediately before use.

  • For storage, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.

Q4: What are the potential side reactions with the lipoamide moiety?

A4: The lipoamide portion of the molecule contains a disulfide bond within a five-membered ring. This strained ring system makes the disulfide bond susceptible to reduction. The redox potential of lipoamide dehydrogenase, an enzyme that can reduce lipoamide, is pH-dependent. In the presence of reducing agents, the disulfide bond can be cleaved to form two thiol groups. It is important to avoid strong reducing conditions if the integrity of the lipoamide ring is desired.

Q5: How does the PEG11 linker affect the reaction?

A5: The polyethylene glycol (PEG) linker in this compound offers several advantages, including increased hydrophilicity and a "stealth" effect that can reduce non-specific binding and immunogenicity. However, the PEG chain can also present challenges:

  • Steric Hindrance: A long PEG chain can sometimes sterically hinder the access of the maleimide group to the target thiol, potentially reducing conjugation efficiency.

  • Aggregation: While PEG generally improves solubility, high concentrations of PEGylated molecules can sometimes lead to aggregation.

  • Characterization: The polydispersity of longer PEG chains can complicate the analysis of the final conjugate.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Maleimide Hydrolysis Prepare this compound solution fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use. Ensure the reaction pH is within the 6.5-7.5 range.
Thiol Oxidation Degas buffers to remove dissolved oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation. If the target molecule contains disulfide bonds, reduce them with a suitable reducing agent like TCEP prior to conjugation. If using DTT, it must be removed before adding the maleimide reagent.
Suboptimal pH Verify the pH of your reaction buffer. Adjust the pH to be within the 6.5-7.5 range for optimal and selective conjugation.
Incorrect Stoichiometry An excess of the maleimide reagent is often used to drive the reaction. A 10-20 fold molar excess is a common starting point for labeling proteins. However, this should be optimized for your specific application, as a large excess can sometimes lead to aggregation.
Steric Hindrance If conjugating to a large molecule, the PEG11 linker might cause steric hindrance. Consider optimizing the linker length if possible or adjusting the molar ratio of the reactants.
Lipoamide Disulfide Reduction If the reaction environment contains reducing agents, the lipoamide disulfide bond may be cleaved. Ensure your reaction buffer is free of unintended reducing agents.

Problem 2: Aggregation of the Conjugate

Possible Cause Recommended Solution
High Protein/Reagent Concentration Perform the reaction at a lower concentration of the protein and/or the this compound reagent.
pH Close to Isoelectric Point (pI) If the reaction pH is close to the pI of your protein, it can lead to aggregation. Adjust the pH of the reaction buffer to be at least one pH unit away from the pI.
Hydrophobic Interactions The lipoamide moiety is relatively hydrophobic. At high concentrations, this can contribute to aggregation. Adding stabilizing excipients like arginine or glycerol to the buffer may help. The PEG linker generally improves solubility but may not completely prevent aggregation under all conditions.
Incorrect Storage Store the purified conjugate in an appropriate buffer, potentially with cryoprotectants like glycerol, and at a suitable temperature (e.g., -80°C in single-use aliquots to avoid freeze-thaw cycles).

Problem 3: Characterization of the Conjugate is Difficult

Possible Cause Recommended Solution
Heterogeneity of the Conjugate The PEG linker can contribute to a heterogeneous mixture of products. Utilize high-resolution analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to characterize the conjugate. Two-dimensional liquid chromatography coupled with charge-reduction mass spectrometry (2D-LC-CRMS) can be particularly useful for complex PEGylated molecules.
Difficulty in Purification Purification of PEGylated molecules can be challenging. Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used techniques. For smaller conjugates, reversed-phase HPLC (RP-HPLC) can be effective.
Ambiguous NMR Spectra The repeating units of the PEG chain can complicate NMR analysis. Careful assignment of peaks, including those arising from 13C coupling, is necessary for accurate characterization. The disappearance of the maleimide proton peaks (around 6.7 ppm) in the 1H NMR spectrum can confirm successful conjugation.

Quantitative Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction and Side Reactions

pHReaction with ThiolsMaleimide HydrolysisReaction with Amines
< 6.5Slower reaction rateMinimalNegligible
6.5 - 7.5 Optimal and chemoselective Low to moderate Minimal
> 7.5Fast, but less selectiveIncreases significantlyBecomes a significant competing reaction

Table 2: Half-life of N-Substituted Maleimide Hydrolysis

N-SubstituentpHTemperature (°C)Half-life (t½)
N-phenyl maleimide7.4Not specified~55 minutes
N-alkyl maleimide7.43727 hours (post-conjugation)
N-aryl maleimide7.4371.5 hours (post-conjugation)
Maleimide with proximal PEG-oxygen7.437~30% hydrolysis in 16 hours (post-conjugation)
Maleimide with proximal PEG-oxygen9.237Complete hydrolysis in 14 hours (post-conjugation)

Experimental Protocols

Key Experiment: General Protocol for this compound Conjugation to a Thiol-Containing Molecule

This protocol provides a general guideline. Optimal conditions, such as molar ratios, concentrations, and reaction times, should be determined empirically for each specific application.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM phosphate buffer with 150 mM NaCl, 1 mM EDTA)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the conjugation buffer.

    • If the molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: If using DTT, it must be removed prior to the addition of the maleimide reagent, for example, by using a desalting column.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing during the incubation can improve efficiency.

  • Quenching the Reaction:

    • (Optional) To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of about 10 mM. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the Lipoamide-PEG11-conjugate from unreacted reagents and byproducts using a suitable method such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.

  • Characterization:

    • Characterize the purified conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, mass spectrometry, and NMR to confirm conjugation and assess purity.

Visualizations

Reaction_Workflow Experimental Workflow for this compound Conjugation prep_thiol Prepare Thiol-Containing Molecule (Dissolve in thiol-free buffer, pH 6.5-7.5) reduce Optional: Reduce Disulfide Bonds (e.g., with TCEP) prep_thiol->reduce If needed conjugate Conjugation Reaction (Mix reactants, incubate RT or 4°C) prep_thiol->conjugate reduce->conjugate prep_mal Prepare this compound (Freshly dissolve in DMSO/DMF) prep_mal->conjugate quench Optional: Quench Reaction (Add excess L-cysteine) conjugate->quench purify Purify Conjugate (e.g., SEC, HPLC) quench->purify characterize Characterize Conjugate (e.g., MS, NMR, SDS-PAGE) purify->characterize

This compound Conjugation Workflow

Troubleshooting_Low_Yield Troubleshooting Low Conjugation Yield outcome outcome action action start Low Conjugation Yield? check_mal Is Maleimide Active? start->check_mal check_thiol Are Thiols Available? check_mal->check_thiol Yes action_remake_mal Prepare fresh this compound solution check_mal->action_remake_mal No check_ph Is pH Optimal (6.5-7.5)? check_thiol->check_ph Yes action_reduce_thiol Reduce disulfide bonds (TCEP) Degas buffers check_thiol->action_reduce_thiol No check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes action_adjust_ph Adjust buffer pH to 6.5-7.5 check_ph->action_adjust_ph No outcome_success Successful Conjugation check_ratio->outcome_success Yes action_increase_ratio Increase molar excess of This compound check_ratio->action_increase_ratio No action_remake_mal->start action_reduce_thiol->start action_adjust_ph->start action_increase_ratio->start

Decision Tree for Low Conjugation Yield

Competitive_Reactions pH-Dependent Competitive Reactions of Maleimide cluster_low_ph pH < 6.5 cluster_optimal_ph pH 6.5 - 7.5 cluster_high_ph pH > 7.5 Maleimide Maleimide Thiol_low Thiol (R-SH) Maleimide->Thiol_low Slow Reaction Thiolate Thiolate (R-S⁻) Maleimide->Thiolate Fast Reaction Amine Amine (R-NH₂) Maleimide->Amine Competitive Reaction Hydrolysis Hydrolysis (H₂O) Maleimide->Hydrolysis Side Reaction Product_low Thioether (Slow) Thiol_low->Product_low Product_opt Thioether (Fast & Selective) Thiolate->Product_opt Amine_Adduct Amine Adduct Amine->Amine_Adduct Inactive_Maleimide Inactive Maleamic Acid Hydrolysis->Inactive_Maleimide

Impact of pH on Maleimide Reactivity

References

preventing hydrolysis of the maleimide group in Lipoamide-PEG11-Mal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of the maleimide group in Lipoamide-PEG11-Mal during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It contains a lipoamide group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a maleimide group.[1][2][3] The lipoamide group can anchor to surfaces like gold nanoparticles or interact with biological membranes. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The PEG spacer enhances water solubility and provides a flexible linker. This reagent is frequently used in bioconjugation, drug delivery, and nanotechnology for applications such as creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and immobilizing biomolecules.

Q2: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative. This is a significant issue because the hydrolyzed maleimide can no longer react with thiol groups, leading to failed or inefficient conjugation reactions. This results in lower yields of the desired conjugate and can complicate the purification and characterization of the final product.

Q3: What are the main factors that influence the rate of maleimide hydrolysis?

The rate of maleimide hydrolysis is primarily influenced by:

  • pH: The hydrolysis rate significantly increases with increasing pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis of the maleimide group.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis. Therefore, it is not recommended to store maleimide-containing compounds in aqueous solutions for extended periods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound, with a focus on preventing maleimide hydrolysis.

Problem: Low or No Conjugation Efficiency

Possible Cause: The maleimide group on your this compound has hydrolyzed before or during the conjugation reaction.

Solutions:

  • Optimize Reaction Buffer pH: This is the most critical factor. The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5. Within this range, the reaction with thiols is rapid, while the rate of hydrolysis is minimized. At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than their reaction with amines.

    • Recommended Buffers: Use non-amine and thiol-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES.

    • Avoid: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the desired reaction.

  • Control Reaction Temperature: While many conjugations can be performed at room temperature, higher temperatures increase the rate of hydrolysis. If you suspect hydrolysis is an issue, consider performing the reaction at a lower temperature, such as 4°C, and increasing the reaction time.

  • Fresh Reagent Preparation: Prepare aqueous solutions of this compound immediately before use. Avoid storing the reagent in aqueous buffers. For stock solutions, dissolve the compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it in small aliquots at -20°C to prevent moisture contamination and repeated freeze-thaw cycles.

  • Degas Buffers: Remove dissolved oxygen from your reaction buffers by degassing. This helps to prevent the oxidation of thiol groups on your protein or peptide, which would render them unreactive towards the maleimide.

Problem: Inconsistent Results Between Experiments

Possible Cause: Variable levels of maleimide hydrolysis due to slight differences in experimental conditions.

Solutions:

  • Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, pH verification, reaction time, and temperature, are kept consistent between experiments.

  • Use Fresh Aliquots: Use a fresh aliquot of the this compound stock solution for each experiment to avoid potential degradation from repeated exposure to ambient moisture.

  • Calibrate pH Meter: Regularly calibrate your pH meter to ensure accurate buffer preparation.

Quantitative Data on Maleimide Stability

The stability of the maleimide group is highly dependent on pH and temperature. The following tables provide an overview of the hydrolysis rates under different conditions.

Table 1: Effect of pH on Maleimide Half-Life at 37°C

pHApproximate Half-life
5.5Very Slow (Stable)
7.4Hours to Days
> 8.5Minutes to Hours

Note: Data is based on studies of similar maleimide compounds and serves as a general guideline.

Table 2: Effect of Temperature on Maleimide Hydrolysis Rate at pH 7.4

TemperatureRelative Hydrolysis Rate
4°CSlow
20-25°CModerate
37°CFast

Note: The rate of hydrolysis increases significantly with temperature.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating this compound to a thiol-containing protein.

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2).

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-100 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.

    • Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the protein solution.

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Monitoring Maleimide Hydrolysis via HPLC

This protocol can be used to assess the stability of this compound under your specific experimental conditions.

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the aqueous buffers of interest (e.g., at different pH values).

    • Incubate the solutions at the desired temperature.

  • HPLC Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto a reverse-phase HPLC system (e.g., C18 column).

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA, for elution.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~300 nm for the maleimide group).

  • Data Analysis:

    • The intact this compound will have a specific retention time. The hydrolyzed product (maleamic acid) will have a different retention time.

    • Integrate the peak area of the intact maleimide compound at each time point.

    • Plot the percentage of intact maleimide versus time to determine the hydrolysis rate and calculate the half-life under each condition.

Visualizations

Maleimide_Hydrolysis cluster_0 Maleimide Hydrolysis Pathway Lipoamide_PEG_Mal Lipoamide-PEG11-Maleimide (Reactive) Maleamic_Acid Lipoamide-PEG11-Maleamic Acid (Unreactive) Lipoamide_PEG_Mal->Maleamic_Acid + H2O (pH > 7.5 accelerates)

Caption: Pathway of maleimide hydrolysis.

Thiol_Maleimide_Reaction_vs_Hydrolysis cluster_1 Competitive Reactions of Maleimide cluster_desired Desired Reaction (pH 6.5-7.5) cluster_side Side Reaction (pH > 7.5) Lipoamide_PEG_Mal Lipoamide-PEG11-Maleimide Thiol_Molecule Thiol-containing Biomolecule Water Water (H2O) Conjugate Stable Thioether Conjugate Thiol_Molecule->Conjugate Fast Hydrolyzed_Product Unreactive Maleamic Acid Water->Hydrolyzed_Product Accelerated

Caption: Desired vs. side reaction of maleimide.

Experimental_Workflow cluster_workflow Recommended Experimental Workflow Start Start Prep_Buffer Prepare fresh, degassed buffer (pH 6.5-7.5) Start->Prep_Buffer Prep_Reagent Prepare fresh Lipoamide- PEG11-Mal solution in anhydrous solvent Prep_Buffer->Prep_Reagent Prep_Biomolecule Prepare thiol-containing biomolecule Prep_Reagent->Prep_Biomolecule Mix Mix reagents and initiate conjugation Prep_Biomolecule->Mix Incubate Incubate at controlled temperature (e.g., 4°C or RT) Mix->Incubate Purify Purify the conjugate Incubate->Purify End End Purify->End

Caption: Workflow to minimize maleimide hydrolysis.

References

Lipoamide-PEG11-Mal stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoamide-PEG11-Mal. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and questions related to the handling and use of this reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: Proper storage is critical to maintain the reactivity of the maleimide group.

  • For solid material: Store desiccated at -20°C.[1][2][3]

  • For solutions: If you must pre-dissolve the reagent, use an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store in small aliquots at -20°C.[4][5] Avoid repeated freeze-thaw cycles. For aqueous solutions, short-term storage (a few days) at 4°C in a slightly acidic buffer (pH 6.0-6.5) is advisable to minimize hydrolysis.

Q2: What is the primary cause of this compound degradation?

A2: The primary cause of degradation is the hydrolysis of the maleimide ring. This reaction is highly dependent on pH and temperature. The maleimide group reacts with water, leading to the opening of the ring to form a maleamic acid derivative, which is not reactive towards thiol groups.

Q3: At what pH is the maleimide group most stable?

A3: The maleimide group is most stable at a slightly acidic to neutral pH. For conjugation reactions, a pH range of 6.5-7.5 is optimal, providing a balance between maleimide stability and the availability of the reactive thiolate anion. Above pH 8.5, the rate of hydrolysis increases significantly.

Q4: What are the main degradation products I should be aware of?

A4: There are two key degradation scenarios:

  • Pre-conjugation: The maleimide ring can hydrolyze to form an inactive maleamic acid derivative . This is the most common degradation product of the unreacted reagent.

  • Post-conjugation: After reacting with a thiol, the resulting thiosuccinimide linkage can be unstable. It can undergo a retro-Michael reaction , leading to deconjugation, especially in the presence of other thiols like glutathione. The thiosuccinimide ring itself can also be hydrolyzed to form a stable succinamic acid derivative , which is no longer susceptible to the retro-Michael reaction.

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments with this compound.

Issue 1: Low or No Conjugation Efficiency
Potential Cause Recommended Solution
Maleimide Hydrolysis Dissolve this compound in anhydrous DMSO or DMF immediately before use. If using an aqueous buffer, ensure the pH is between 6.5 and 7.5. Avoid storing the reagent in aqueous buffers for extended periods.
Thiol Oxidation The target thiol groups on your protein or molecule may have oxidized to form disulfide bonds, which do not react with maleimides. Solution: Reduce disulfide bonds using a non-thiol reducing agent like TCEP. Unlike DTT or BME, excess TCEP does not need to be removed before adding the maleimide reagent.
Suboptimal Reaction pH The thiol-maleimide reaction is significantly slower at pH < 6.5. Conversely, at pH > 7.5, maleimide hydrolysis becomes a competing reaction. Solution: Perform the conjugation in a buffer with a pH of 6.5-7.5, such as PBS or HEPES.
Presence of Competing Thiols Thiol-containing substances in your buffers (e.g., DTT, beta-mercaptoethanol) will compete with your target molecule for reaction with the maleimide. Solution: Remove all competing thiols before starting the conjugation, for example, by using a desalting column.
Incorrect Stoichiometry An insufficient molar excess of the this compound reagent can lead to incomplete conjugation. Solution: Optimize the molar ratio of the maleimide reagent to the target thiol. A 5 to 20-fold molar excess of the maleimide reagent is a common starting point.
Issue 2: Conjugate Instability and Loss of Payload
Potential Cause Recommended Solution
Retro-Michael Reaction The thiosuccinimide bond formed after conjugation is reversible and can lead to payload exchange with other thiols (e.g., glutathione). Solution: After conjugation, you can intentionally promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid derivative. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 9) for a short period, though this must be optimized to avoid damaging the target molecule.

Stability Data

The stability of the maleimide group is highly dependent on pH and temperature. While specific data for this compound is not published, the behavior of the maleimide functional group is well-characterized.

Table 1: Influence of pH and Temperature on Maleimide Stability
ConditionStability of Maleimide GroupImplication for Experiments
pH 5.5 Very stable, extremely slow hydrolysis.Reaction with thiols is slow. Not recommended for efficient conjugation.
pH 6.5 - 7.4 Moderately stable, slow hydrolysis.Optimal range for conjugation. Balances maleimide stability with the high reactivity of the thiol group.
pH > 8.5 Unstable, rapid hydrolysis.Avoid for conjugation. Can be used post-conjugation to intentionally hydrolyze the succinimide ring for stabilization.
Low Temp (4°C) Increased stability, slower hydrolysis and reaction rates.Suitable for short-term storage of aqueous solutions and for overnight conjugation reactions to minimize side reactions.
High Temp (37°C) Decreased stability, faster hydrolysis rate.Can accelerate conjugation but also significantly increases the rate of maleimide hydrolysis.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via RP-HPLC

This protocol allows for the quantification of the intact maleimide reagent over time under various buffer conditions.

  • Preparation of Solutions:

    • Prepare buffers at the desired pH values (e.g., pH 5.5, 7.4, 8.5).

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in anhydrous DMSO.

  • Incubation:

    • Dilute the stock solution into each buffer to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

    • Quench any reaction by acidifying with 0.1% Trifluoroacetic Acid (TFA), if necessary, and store at -20°C until analysis.

  • RP-HPLC Analysis:

    • System: A reverse-phase HPLC system with a C18 column and a UV detector.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Run a linear gradient from ~5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: Monitor the absorbance at a wavelength where the maleimide or its degradation product absorbs (e.g., ~300 nm for the maleimide).

  • Data Analysis:

    • The intact this compound will elute as a single peak at time zero.

    • Degradation products (e.g., the hydrolyzed maleamic acid) will appear as new, typically more polar (earlier eluting), peaks.

    • Calculate the percentage of intact reagent remaining at each time point by integrating the peak areas.

Protocol 2: General Protocol for Protein Conjugation
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).

    • If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.

  • Reagent Preparation:

    • Just before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the protein solution. Use a 10-20 fold molar excess of the reagent over the protein's thiol groups.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of ~50 mM to react with any excess maleimide.

  • Purification:

    • Remove excess reagent and other reaction components by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

G cluster_storage Storage & Prep cluster_reaction Conjugation Workflow Solid Solid this compound (-20°C, Desiccated) DMSO Dissolve in Anhydrous DMSO/DMF Solid->DMSO Immediate Use Add Add Maleimide Solution (10-20x Molar Excess) DMSO->Add Protein Prepare Thiolated Molecule (Buffer pH 6.5-7.5, +TCEP if needed) Protein->Add React Incubate (2h @ RT or O/N @ 4°C) Add->React Quench Quench Excess Maleimide (e.g., Cysteine) React->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify

Caption: Recommended experimental workflow for thiol conjugation.

G cluster_pre Pre-Conjugation cluster_post Post-Conjugation Mal Lipoamide-PEG11-Maleimide (Reactive) Hydrolyzed Maleamic Acid Derivative (Inactive) Mal->Hydrolyzed + H₂O (especially pH > 7.5) Adduct Thiosuccinimide Adduct (Potentially Reversible) Mal->Adduct + Protein-SH (pH 6.5-7.5) Thiol Protein-SH Retro Deconjugated Protein-SH + Maleimide Adduct Adduct->Retro Retro-Michael Reaction (+ External Thiol, e.g. GSH) Stable Succinamic Acid Adduct (Stable) Adduct->Stable Ring Hydrolysis (+ H₂O)

Caption: Key degradation pathways for this compound.

G Start Low Conjugation Efficiency? CheckpH Is pH 6.5-7.5? Start->CheckpH CheckThiol Were Thiols Reduced (e.g., with TCEP)? CheckpH->CheckThiol Yes AdjustpH Adjust Buffer pH CheckpH->AdjustpH No CheckReagent Was Maleimide Reagent Prepared Fresh? CheckThiol->CheckReagent Yes Reduce Add TCEP to Reduce Disulfide Bonds CheckThiol->Reduce No PrepareFresh Prepare Fresh Reagent from Dry Stock CheckReagent->PrepareFresh No Success Re-run Experiment CheckReagent->Success Yes AdjustpH->Success Reduce->Success PrepareFresh->Success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Preventing Nanoparticle Aggregation During Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation during functionalization.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Nanoparticles aggregate immediately upon adding the functionalizing agent.

Potential CauseSolution
High Reactant Concentration: A high concentration of either the nanoparticles or the functionalizing agent (e.g., silane) can lead to rapid, uncontrolled reactions and inter-particle bridging.[1]Optimize Concentrations: Start with a more dilute nanoparticle dispersion. Add the functionalizing agent dropwise or using a syringe pump to maintain a low instantaneous concentration in the reaction mixture.[1]
Incorrect Solvent: The solvent may not be suitable for both maintaining nanoparticle dispersion and facilitating the functionalization reaction.Optimize Solvent System: For reactions like silanization, a mixture of ethanol and water (e.g., 80:20 v/v) can be effective for both silane hydrolysis and keeping nanoparticles dispersed.[2] For hydrophobic nanoparticles, consider a solvent like toluene, but ensure enough water is present for hydrolysis if required.[2]
Inappropriate pH: The pH of the reaction medium can significantly influence the surface charge of the nanoparticles and the reactivity of the functionalizing agent, leading to aggregation.Adjust pH: For silanization, the initial hydrolysis of the silane is often best performed in a slightly acidic aqueous alcohol solution (pH 4.5-5.5).[2] The subsequent condensation reaction on the nanoparticle surface can then be carried out at a slightly higher pH (around 7-8), but avoid highly alkaline conditions which can promote aggregation.
Hydrophobic Interactions: The functionalizing molecule itself might introduce hydrophobicity, causing nanoparticles to aggregate in aqueous media if the surface coverage is not uniform.Controlled Addition and Co-ligands: Add the functionalizing agent slowly to allow for more uniform surface coverage. Consider using a co-ligand or a smaller, more hydrophilic molecule to passivate the surface and reduce hydrophobic interactions between particles.

Problem 2: Nanoparticles appear stable during the reaction but aggregate during purification (e.g., centrifugation and washing).

Potential CauseSolution
Irreversible Agglomeration from Centrifugation: High-speed centrifugation can force nanoparticles into close proximity, leading to the formation of hard agglomerates that are difficult to redisperse, especially with incomplete surface functionalization.Modify Purification Protocol: Reduce the centrifugation speed and increase the duration. For redispersion, use a probe sonicator immediately after adding fresh solvent, as it is often more effective than a bath sonicator.
Solvent Mismatch During Washing: Washing with a solvent in which the newly functionalized nanoparticles are not stable can induce aggregation. For example, washing nanoparticles functionalized with a hydrophobic molecule with a highly polar solvent like water can be problematic.Use Appropriate Solvents: Wash the functionalized nanoparticles with a solvent in which they are readily dispersible. If a solvent exchange is necessary, perform it gradually by progressively changing the solvent mixture.
Incomplete Removal of Unreacted Reagents: Residual unreacted functionalizing agents or byproducts can lead to instability and aggregation over time.Thorough Washing: Ensure thorough washing of the functionalized nanoparticles to remove any unreacted or loosely bound molecules. This typically involves multiple cycles of centrifugation and redispersion in fresh solvent.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to prevent nanoparticle aggregation during functionalization?

The first and most crucial step is to ensure your starting nanoparticle suspension is stable and well-dispersed. This can be achieved through proper synthesis and purification methods, and by choosing an appropriate solvent that maintains colloidal stability.

Q2: How does pH affect nanoparticle aggregation during functionalization?

The pH of the solution plays a critical role in determining the surface charge of the nanoparticles. When the pH is close to the isoelectric point of the nanoparticles, their surface charge is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation. It's essential to maintain a pH that is far from the isoelectric point to ensure strong electrostatic repulsion between particles.

Q3: What are steric and electrostatic stabilization, and how do they prevent aggregation?

  • Electrostatic stabilization relies on the mutual repulsion of like charges on the surface of nanoparticles. By controlling the pH of the medium to be far from the isoelectric point, a strong surface charge can be maintained, preventing particles from getting close enough to aggregate.

  • Steric stabilization involves attaching long-chain molecules (polymers) to the nanoparticle surface. These polymer chains create a physical barrier that prevents nanoparticles from approaching each other too closely. Poly(ethylene glycol) (PEG) is a commonly used polymer for this purpose due to its high hydrophilicity and biocompatibility.

Q4: Can sonication be used to reverse aggregation?

Mild sonication can be effective in breaking up "soft" agglomerates, which are held together by weaker forces like van der Waals interactions. However, it may not be sufficient to redisperse "hard" aggregates that have formed due to strong chemical bonds or sintering. It is often used as a post-functionalization step to improve dispersion.

Q5: How can I tell if my nanoparticles are aggregated?

Several techniques can be used to assess the aggregation state of your nanoparticles:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in a suspension. An increase in the average particle size or the appearance of multiple size populations can indicate aggregation.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to observe their size, shape, and whether they are present as individual particles or as aggregates.

  • UV-Visible Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation can cause a shift and broadening of the surface plasmon resonance peak in the UV-Vis spectrum.

  • Visual Inspection: In some cases, aggregation can be observed visually as turbidity, precipitation, or a color change in the nanoparticle suspension.

Experimental Protocols

Detailed Methodology for Silanization of Nanoparticles

This protocol provides a general framework for the functionalization of nanoparticles with a silane coupling agent, such as Bis([3-triethoxysilyl)propyl]urea. Optimization of concentrations, reaction times, and temperatures may be necessary for your specific nanoparticle system.

Materials:

  • Nanoparticles (e.g., silica, iron oxide)

  • Anhydrous ethanol

  • Deionized water

  • Silane coupling agent (e.g., Bis([3-triethoxysilyl)propyl]urea)

  • Acetic acid (dilute solution for pH adjustment)

Procedure:

  • Nanoparticle Dispersion: Disperse the nanoparticles in anhydrous ethanol at a concentration of 1 mg/mL. Use sonication for 15 minutes to ensure a uniform dispersion.

  • Silane Solution Preparation: In a separate vial, prepare a 1% (v/v) solution of the silane coupling agent in anhydrous ethanol.

  • Pre-hydrolysis of Silane: To the nanoparticle suspension, add deionized water to achieve a final ethanol:water ratio of 80:20. Adjust the pH of the suspension to 4.5-5.5 with dilute acetic acid. Stir for 30 minutes to facilitate the hydrolysis of the silane and to ensure the nanoparticle surface is well-hydrated.

  • Functionalization Reaction: Add the prepared silane solution dropwise to the nanoparticle suspension under vigorous stirring. Allow the reaction to proceed for 4-24 hours at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Washing: Centrifuge the functionalized nanoparticles (e.g., 10,000 x g for 30 minutes). Discard the supernatant and redisperse the nanoparticle pellet in fresh ethanol. Repeat this washing step three times to remove any unreacted silane.

  • Final Dispersion: After the final wash, disperse the functionalized nanoparticles in the desired solvent for storage or further use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification np_disp Nanoparticle Dispersion in Anhydrous Ethanol prehydrolysis Pre-hydrolysis of Silane (pH 4.5-5.5) np_disp->prehydrolysis silane_prep Silane Solution Preparation functionalization Functionalization Reaction (4-24 hours) silane_prep->functionalization prehydrolysis->functionalization washing Washing by Centrifugation (3x with fresh ethanol) functionalization->washing final_disp Final Dispersion in Desired Solvent washing->final_disp

Caption: Experimental workflow for nanoparticle functionalization with a silane coupling agent.

aggregation_prevention_logic cluster_problem Problem cluster_causes Primary Causes cluster_solutions Preventative Strategies aggregation Nanoparticle Aggregation During Functionalization high_conc High Reactant Concentration aggregation->high_conc wrong_solvent Inappropriate Solvent aggregation->wrong_solvent bad_ph Incorrect pH aggregation->bad_ph hydrophobic Hydrophobic Interactions aggregation->hydrophobic optimize_conc Optimize Concentrations (Dilute & Slow Addition) high_conc->optimize_conc optimize_solvent Optimize Solvent System wrong_solvent->optimize_solvent adjust_ph Adjust pH (Control Surface Charge) bad_ph->adjust_ph stabilizers Use Stabilizers (Steric/Electrostatic) hydrophobic->stabilizers

Caption: Logical relationship between causes of and solutions for nanoparticle aggregation.

References

side reactions of Lipoamide-PEG11-Mal with non-thiol groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lipoamide-PEG11-Mal in their experiments. The information focuses on addressing potential side reactions with non-thiol groups that users may encounter.

Troubleshooting Guides

This section provides solutions to common problems that may arise during conjugation experiments with this compound.

Issue 1: Low Conjugation Efficiency to Target Thiol

If you are observing low or no conjugation of this compound to your target molecule containing a thiol group, consider the following potential causes and solutions.

Possible Cause Troubleshooting Step
Hydrolysis of Maleimide Group The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at neutral or high pH, rendering it inactive.[1][2] Prepare aqueous solutions of this compound immediately before use. For storage, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.[2]
Oxidation of Target Thiols Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[3] Reduce disulfide bonds in your target molecule using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[4] If using DTT, it must be removed before adding the maleimide reagent.
Incorrect Reaction pH The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. At pH below 6.5, the reaction rate decreases, while at pH above 7.5, side reactions with amines and hydrolysis increase. Ensure your reaction buffer is within the optimal pH range and does not contain primary or secondary amines.
Reduction of Lipoamide Disulfide Bond The lipoamide moiety contains a disulfide bond that can be reduced by strong reducing agents, potentially leading to unwanted side reactions or aggregation. If using a reducing agent, use the minimum effective concentration and consider a purification step after reduction and before adding the this compound.
Insufficient Molar Excess of this compound To drive the reaction to completion, a molar excess of the maleimide reagent is often required. Start with a 10-20 fold molar excess of this compound relative to the target thiol and optimize as needed.

Issue 2: Non-Specific Binding or Aggregation of Conjugate

If you are observing non-specific binding to other molecules or aggregation of your final conjugate, the following might be the cause.

Possible Cause Troubleshooting Step
Reaction with Primary Amines At pH values above 7.5, the maleimide group of this compound can react with primary amines, such as the side chain of lysine residues in proteins. Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.
Hydrophobic Interactions of Lipoamide The lipoamide moiety is relatively hydrophobic and may contribute to non-specific binding or aggregation, especially at high concentrations. Optimize the concentration of this compound and consider including non-ionic detergents (e.g., Tween-20) in your buffers to minimize hydrophobic interactions.
Intramolecular or Intermolecular Reactions If the disulfide bond of the lipoamide is reduced, the resulting free thiols could potentially react with the maleimide group of another this compound molecule or even intramolecularly, leading to aggregation or an inactive reagent. Use controlled reduction conditions and purify the target molecule after reduction to remove the reducing agent before adding the maleimide reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of the maleimide group in this compound with non-thiol groups?

A1: The maleimide group is highly reactive towards thiols, but it can undergo side reactions with other nucleophiles, particularly at non-optimal pH. The main side reactions include:

  • Reaction with primary amines: At a pH above 7.5, the maleimide group can react with primary amines, such as the ε-amino group of lysine residues in proteins.

  • Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This reaction is accelerated at higher pH.

Q2: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

Q3: How can I prevent the hydrolysis of the maleimide group?

A3: To minimize hydrolysis, you should:

  • Store this compound in a dry, biocompatible organic solvent such as DMSO or DMF at -20°C.

  • Prepare aqueous solutions of the reagent immediately before use.

  • Perform the conjugation reaction within the recommended pH range of 6.5-7.5.

Q4: Can the disulfide bond in the lipoamide moiety interfere with the conjugation reaction?

A4: Yes, the disulfide bond in the lipoamide can be reduced by common reducing agents like TCEP or DTT, which are often used to reduce disulfide bonds in proteins to generate free thiols for conjugation. The resulting free thiols on the lipoamide could potentially react with the maleimide group, leading to self-reaction or other side products. It is crucial to use the reducing agent judiciously and, if possible, remove it before adding this compound.

Q5: What is the retro-Michael reaction and how can I prevent it?

A5: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thioether bond breaks, reforming the maleimide and the free thiol. This can lead to the transfer of the this compound to other thiol-containing molecules, especially in a thiol-rich environment like the cytoplasm. To prevent this, you can:

  • Post-conjugation hydrolysis: After the conjugation reaction, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period.

  • Use of stabilized maleimides: While this compound is a standard maleimide, next-generation maleimides with enhanced stability are available that are less prone to the retro-Michael reaction.

Q6: How can I confirm that the observed side reactions are occurring?

A6: You can use analytical techniques such as:

  • Mass Spectrometry (MS): To identify the mass of your target molecule with and without the this compound conjugate and to detect the mass corresponding to the addition to non-thiol groups (e.g., lysine) or hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): To separate the desired conjugate from unreacted starting materials and side products. Changes in the chromatogram can indicate the presence of side reactions.

  • UV-Vis Spectroscopy: The disappearance of the maleimide absorbance peak around 300 nm can be used to monitor the progress of the reaction and potential hydrolysis.

Quantitative Data Summary

The following table summarizes key quantitative data related to maleimide side reactions based on available literature. Note that these are general values for maleimides and may vary for the specific this compound molecule.

ParameterValueConditionsReference(s)
Optimal pH for Thiol-Maleimide Reaction 6.5 - 7.5Aqueous buffer
Relative Reaction Rate (Thiol vs. Amine) Thiol reaction is ~1,000x fasterpH 7.0
Maleimide Hydrolysis Half-life (N-phenyl maleimide) ~55 minutesPhysiological pH
Thiosuccinimide Hydrolysis Half-life (N-alkyl thiosuccinimide) 27 hourspH 7.4, 37°C
Thiosuccinimide Hydrolysis Half-life (N-aryl thiosuccinimide) 1.5 hourspH 7.4, 37°C

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

  • Protein Preparation and Reduction: a. Dissolve the protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.4. b. To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. c. Incubate for 30-60 minutes at room temperature.

  • This compound Preparation: a. Immediately before use, dissolve this compound in an anhydrous, water-miscible solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold). The final concentration of the organic solvent should ideally not exceed 10%. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.

  • Quenching (Optional): a. To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess this compound.

  • Purification: a. Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

Protocol 2: Monitoring Maleimide Hydrolysis using UV-Vis Spectroscopy

  • Prepare a solution of this compound of known concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Immediately measure the absorbance of the solution at 302 nm using a UV-Vis spectrophotometer. This is your time-zero reading.

  • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • At regular time intervals, measure the absorbance at 302 nm.

  • The decrease in absorbance over time corresponds to the hydrolysis of the maleimide ring. The rate of hydrolysis can be calculated from the rate of absorbance decrease.

Protocol 3: Detection of Side Reaction with Lysine using Mass Spectrometry

  • Perform the conjugation reaction as described in Protocol 1, but at a higher pH (e.g., pH 8.5) to promote reaction with amines.

  • Purify the resulting conjugate to remove unreacted this compound.

  • Analyze the purified conjugate using mass spectrometry (e.g., LC-MS).

  • Look for a mass increase corresponding to the addition of one or more this compound molecules to the protein.

  • To confirm the site of modification, perform peptide mapping by digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by MS/MS. Identify peptides that show a mass shift corresponding to the addition of this compound on a lysine residue.

Visualizations

Side_Reactions Lipoamide_PEG_Mal This compound Desired_Product Stable Thioether Conjugate Lipoamide_PEG_Mal->Desired_Product Desired Reaction (pH 6.5-7.5) Amine_Adduct Amine Adduct (Side Product) Lipoamide_PEG_Mal->Amine_Adduct Side Reaction (pH > 7.5) Hydrolyzed_Mal Hydrolyzed Maleimide (Inactive) Lipoamide_PEG_Mal->Hydrolyzed_Mal Side Reaction (Aqueous, higher pH) Thiol Target Thiol (R-SH) Thiol->Desired_Product Amine Non-Target Amine (R-NH2, e.g., Lysine) Amine->Amine_Adduct Water Water (H2O) Water->Hydrolyzed_Mal

Caption: Key reaction pathways of this compound.

Troubleshooting_Workflow Start Low Conjugation Efficiency? Check_pH Is pH 6.5-7.5? Start->Check_pH Yes Check_Reagent_Prep Reagent prepared fresh in dry solvent? Check_pH->Check_Reagent_Prep Yes Adjust_pH Adjust buffer pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Thiol_Oxidation Were thiols reduced (e.g., with TCEP)? Check_Reagent_Prep->Check_Thiol_Oxidation Yes Prepare_Fresh Prepare fresh reagent from dry stock Check_Reagent_Prep->Prepare_Fresh No Check_Molar_Ratio Is molar excess of maleimide sufficient? Check_Thiol_Oxidation->Check_Molar_Ratio Yes Reduce_Thiols Add TCEP to reduce disulfide bonds Check_Thiol_Oxidation->Reduce_Thiols No Increase_Ratio Increase molar ratio of this compound Check_Molar_Ratio->Increase_Ratio No Success Conjugation Successful Check_Molar_Ratio->Success Yes Adjust_pH->Start Retry Prepare_Fresh->Start Retry Reduce_Thiols->Start Retry Increase_Ratio->Start Retry

Caption: Troubleshooting workflow for low conjugation efficiency.

Retro_Michael_Reaction Thioether Thioether Conjugate (Thiosuccinimide) Reformed_Mal Reformed Maleimide Thioether->Reformed_Mal Retro-Michael (Reversible) Reformed_Thiol Reformed Thiol Thioether->Reformed_Thiol Stable_Product Stable Succinamic Acid Thioether Thioether->Stable_Product Post-Conjugation Hydrolysis (Irreversible) Exchanged_Product Thiol-Exchanged Product Reformed_Mal->Exchanged_Product Thiol Exchange Other_Thiol Other Thiol (e.g., Glutathione) Other_Thiol->Exchanged_Product

Caption: The retro-Michael reaction and its prevention.

References

Technical Support Center: Purification of Lipoamide-PEG11-Mal Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Lipoamide-PEG11-Maleimide (Lipoamide-PEG11-Mal) conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency 1. Maleimide Hydrolysis: The maleimide group on this compound is susceptible to hydrolysis in aqueous solutions, rendering it inactive.[1] 2. Thiol Oxidation: Free sulfhydryl groups (-SH) on the molecule to be conjugated may have oxidized to form disulfide bonds (-S-S-), which do not react with maleimides.[1] 3. Incorrect pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2] At lower pH, the reaction is slow, and at higher pH, the maleimide can react with amines.[2] 4. Presence of Thiols in Buffer: Buffers containing reducing agents like DTT or 2-mercaptoethanol will compete for the maleimide.1. Prepare Fresh Solutions: Dissolve this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid long-term storage in aqueous buffers. 2. Reduce Disulfide Bonds: Prior to conjugation, treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed via a desalting column before conjugation. 3. Optimize Buffer Conditions: Use a non-amine, non-thiol buffer such as PBS or HEPES within the pH range of 6.5-7.5. 4. Buffer Exchange: Ensure your final reaction buffer is free of competing thiols.
Poor Separation of Conjugate from Unreacted this compound 1. Inappropriate Purification Method: The chosen method may not have sufficient resolution to separate the conjugate from the excess PEG reagent. 2. Suboptimal Chromatography Conditions (SEC): For Size Exclusion Chromatography (SEC), the column choice or sample volume may be inappropriate. For small molecule conjugates, the size difference might be insufficient for baseline separation. 3. Suboptimal Chromatography Conditions (RP-HPLC): For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the gradient or mobile phase composition may not be optimal for separating molecules with similar hydrophobicities.1. Select Appropriate Method: For larger biomolecule conjugates, SEC is often effective. For smaller conjugates, RP-HPLC may provide better resolution. 2. Optimize SEC: Use a column with an appropriate exclusion limit for your conjugate's size. Keep the sample volume to less than 30% of the column bed volume for best results. 3. Optimize RP-HPLC: Develop a gradient elution method. A shallow gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., TFA) can effectively separate the more hydrophobic conjugate from the unreacted PEG linker.
Conjugate Instability (Deconjugation) 1. Retro-Michael Reaction: The thioether bond formed between the thiol and the maleimide is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in biological samples. This leads to the release of the conjugated molecule.1. Post-Conjugation Hydrolysis: After conjugation, the succinimide ring of the maleimide can be hydrolyzed to form a stable, ring-opened structure that is not susceptible to the retro-Michael reaction. This can be promoted by incubating the conjugate at a slightly basic pH (around 8.5) or for an extended period at neutral pH. 2. Use of Stabilized Maleimides: Consider using N-aryl substituted maleimides which undergo faster hydrolysis post-conjugation, leading to more stable conjugates.
High Background or Non-Specific Binding During Purification 1. Hydrophobic Interactions: The lipoamide and PEG components can lead to non-specific binding to chromatography resins or other surfaces. 2. Inadequate Quenching: Excess, unreacted this compound can bind non-specifically in downstream applications.1. Modify Buffers: Add a non-ionic detergent (e.g., 0.01% Tween-20) to wash buffers during purification to minimize hydrophobic interactions. 2. Quench the Reaction: After the desired incubation time, quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.

Experimental Workflow & Purification Protocols

General Experimental Workflow for Conjugation

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Thiol_Molecule Thiol-containing Molecule Reduce Reduce Disulfide Bonds (e.g., with TCEP) Thiol_Molecule->Reduce Conjugate Combine and Incubate (pH 6.5-7.5, RT, 2h or 4°C, overnight) Reduce->Conjugate Lipo_PEG_Mal This compound Dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) Lipo_PEG_Mal->Dissolve Dissolve->Conjugate Quench Quench Excess Maleimide (e.g., with L-cysteine) Conjugate->Quench Purify Purify Conjugate (SEC or RP-HPLC) Quench->Purify Analyze Analyze Purity (HPLC, MS) Purify->Analyze

Caption: General workflow for the conjugation of this compound to a thiol-containing molecule.

Detailed Protocol: Purification by Size Exclusion Chromatography (SEC)

This method is suitable for purifying conjugates where there is a significant size difference between the conjugate and the unreacted this compound (MW ~884.1). It is most effective for protein or other large biomolecule conjugates.

  • Column Selection and Equilibration:

    • Choose an SEC column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff to separate your conjugate from the smaller unreacted this compound.

    • Equilibrate the column with at least 5 column volumes of your desired buffer (e.g., PBS).

  • Sample Loading:

    • Concentrate your quenched reaction mixture if necessary.

    • Apply the sample to the top of the column. The sample volume should ideally be between 10-30% of the total column bed volume for optimal separation.

  • Elution and Fraction Collection:

    • Elute the sample with the equilibration buffer.

    • The larger conjugate will elute first, followed by the smaller, unreacted this compound and quenching agent.

    • Collect fractions and monitor the elution profile using UV absorbance at a wavelength appropriate for your molecule (e.g., 280 nm for proteins).

  • Analysis and Pooling:

    • Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, HPLC) to identify the fractions containing the pure conjugate.

    • Pool the pure fractions.

Detailed Protocol: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for purifying conjugates of smaller molecules where the hydrophobicity of the conjugate is significantly different from the starting materials.

  • Column and Mobile Phase Selection:

    • Select a C18 RP-HPLC column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Method Development:

    • Inject an analytical amount of your quenched reaction mixture.

    • Develop a linear gradient to separate the conjugate from unreacted starting materials and byproducts. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

    • The more hydrophobic conjugate should have a longer retention time than the unreacted this compound.

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative scale.

    • Inject the reaction mixture and collect fractions corresponding to the peak of your purified conjugate.

  • Solvent Removal:

    • Remove the HPLC solvent from the collected fractions, typically by lyophilization.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: this compound should be stored at -20°C in its solid form. For use, it is best to prepare fresh solutions in an anhydrous solvent like DMSO or DMF. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.

Q2: What is the optimal pH for conjugation with this compound? A2: The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5. Within this range, the thiol is sufficiently nucleophilic to react specifically with the maleimide.

Q3: How can I confirm that my conjugation reaction was successful? A3: You can use several analytical techniques to confirm conjugation. RP-HPLC is an excellent method to separate the conjugated product from the starting materials, showing a new peak with a different retention time. Mass spectrometry can be used to confirm the molecular weight of the new conjugate. For protein conjugates, SDS-PAGE will show a shift in the molecular weight of the protein band.

Q4: My conjugate appears to be degrading over time in storage. What can I do to improve its stability? A4: The thioether linkage in maleimide conjugates can undergo a retro-Michael reaction, leading to deconjugation. To improve stability, you can perform a post-conjugation hydrolysis step. Incubating the purified conjugate in a buffer at a pH of around 8.5 for a few hours can promote the hydrolysis of the succinimide ring, creating a more stable, ring-opened structure.

Q5: How do I remove the excess, unreacted this compound after the reaction? A5: The choice of purification method depends on the properties of your conjugate. For large biomolecules, Size Exclusion Chromatography (SEC) or dialysis are effective methods for removing the smaller, unreacted PEG reagent. For smaller molecules, Reverse-Phase HPLC (RP-HPLC) often provides the necessary resolution for purification.

Q6: What is the purpose of quenching the conjugation reaction? A6: Quenching the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, deactivates any unreacted this compound. This prevents it from reacting with other molecules in downstream applications or during purification, which could lead to non-specific labeling.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Start: Purification Issue q_yield Is the issue low yield of the final conjugate? start->q_yield q_purity Is the final product impure? q_yield->q_purity No check_conjugation Verify Conjugation Efficiency: - Check Maleimide Activity - Ensure Thiol Reduction - Confirm Correct pH (6.5-7.5) q_yield->check_conjugation Yes check_separation Optimize Separation: - Adjust HPLC gradient - Change SEC column - Is method appropriate for size? q_purity->check_separation Yes check_stability Assess Conjugate Stability: - Is deconjugation occurring? (Retro-Michael Reaction) q_purity->check_stability If pure initially, but degrades check_purification_loss Investigate Purification Loss: - Non-specific binding? - Aggregation? - Inappropriate method? check_conjugation->check_purification_loss solution_conjugation Solution: - Use fresh reagents - Add reducing agent (TCEP) - Use correct buffer check_conjugation->solution_conjugation solution_purification_loss Solution: - Add detergent to buffers - Optimize conditions - Choose alternative method check_purification_loss->solution_purification_loss solution_separation Solution: - Develop new chromatography method - Consider orthogonal purification check_separation->solution_separation solution_stability Solution: - Perform post-conjugation ring-opening hydrolysis (pH ~8.5) check_stability->solution_stability

Caption: A decision tree for troubleshooting common issues in this compound conjugate purification.

References

impact of temperature on Lipoamide-PEG11-Mal reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the Lipoamide-PEG11-Mal reaction efficiency. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the this compound reaction?

A1: The optimal temperature for this compound conjugation is a balance between reaction kinetics and the stability of the maleimide group. Generally, the reaction can be performed at room temperature (20-25°C) for faster reaction times, typically 1-2 hours.[1] Alternatively, for sensitive biomolecules or to minimize side reactions like hydrolysis, the reaction can be carried out at 4°C for a longer duration, often overnight.[1]

Q2: How does temperature affect the stability of the this compound reagent?

A2: The maleimide group on the this compound is susceptible to hydrolysis, and this degradation is temperature-dependent. Storage at higher temperatures can lead to a significant loss of reactivity. For instance, storage of maleimide-functionalized nanoparticles at 20°C for 7 days can result in a ~40% loss of reactivity, whereas storage at 4°C for the same period leads to only a ~10% decrease.[2][3] It is crucial to store the reagent at -20°C in a desiccated environment.

Q3: Can I expect a lower yield if I perform the reaction at 4°C?

A3: Performing the reaction at 4°C will slow down the reaction rate, which may result in a lower yield if the incubation time is not extended accordingly.[4] To achieve high conjugation efficiency at 4°C, it is recommended to increase the incubation time, often to overnight (12-16 hours).

Q4: What are the potential side reactions at different temperatures, and how can they be minimized?

A4: The primary side reaction is the hydrolysis of the maleimide ring, which is more pronounced at higher temperatures and pH values above 7.5. Another potential side reaction is the reaction of the maleimide with primary amines (e.g., lysine residues) on the target molecule, which also becomes more significant at higher pH. To minimize these side reactions, it is recommended to perform the conjugation at a pH between 6.5 and 7.5 and consider a lower temperature (4°C) for the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Maleimide Hydrolysis: The this compound reagent may have degraded due to improper storage or handling.Always store the reagent at -20°C and prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Thiol Oxidation: The thiol groups on the target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM).
Incorrect pH: The reaction buffer is outside the optimal pH range of 6.5-7.5.Ensure the reaction buffer is maintained within the pH 6.5-7.5 range. At lower pH, the reaction is slow, and at higher pH, side reactions with amines and hydrolysis increase.
Inadequate Incubation Time at Low Temperature: The reaction time at 4°C was too short.If conducting the reaction at 4°C, extend the incubation time to overnight (12-16 hours) to ensure the reaction goes to completion.
Poor Reproducibility Temperature Fluctuations: Inconsistent reaction temperatures between experiments.Use a temperature-controlled environment (e.g., water bath, incubator) to maintain a consistent temperature throughout the incubation period.
Variable Reagent Activity: Inconsistent quality or age of the this compound reagent.Use a fresh vial of the reagent or qualify the activity of the existing stock before use.
Presence of Unwanted Side Products Reaction with Amines: The reaction pH was too high, leading to conjugation at primary amine sites.Maintain the reaction pH at or below 7.5 to ensure selectivity for thiol groups.
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a rearrangement to a stable thiazine ring can occur, especially at neutral to basic pH.If possible, avoid conjugation to N-terminal cysteines. If unavoidable, perform the conjugation at a slightly acidic pH (around 6.0-6.5) to minimize this side reaction.

Data Presentation: Impact of Temperature on Reaction Efficiency

While specific data for this compound is not available, the following table provides a representative summary of the expected impact of temperature on the efficiency of a typical maleimide-PEG conjugation to a thiol-containing peptide, based on established principles.

Parameter 4°C Room Temperature (20-25°C) 37°C
Recommended Incubation Time Overnight (12-16 hours)1-2 hours30-60 minutes
Expected Reaction Efficiency (with optimal time) High (>85%)High (>90%)Moderate to High (70-90%)
Rate of Maleimide Hydrolysis LowModerateHigh
Risk of Side Reactions (e.g., with amines) LowModerateHigh
Suitability for Sensitive Biomolecules HighModerateLow

Note: The expected reaction efficiencies are illustrative and can vary depending on the specific reactants, their concentrations, and other reaction conditions.

Experimental Protocol: this compound Conjugation

This protocol provides a general guideline for the conjugation of this compound to a thiol-containing molecule.

1. Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide or protein)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Chelating Agent: EDTA

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

2. Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

    • If the molecule contains disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. It is not necessary to remove TCEP before adding the maleimide reagent.

    • If not using TCEP, consider adding 1-5 mM EDTA to the buffer to prevent metal-catalyzed thiol oxidation.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

    • Mix gently and incubate at the desired temperature:

      • Room Temperature (20-25°C): Incubate for 1-2 hours.

      • 4°C: Incubate overnight (12-16 hours).

  • Quenching the Reaction:

    • (Optional) To quench any unreacted this compound, add a small molecule thiol like L-cysteine to a final concentration of 1-5 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching reagent using size-exclusion chromatography or another suitable purification method like dialysis or HPLC.

  • Characterization and Storage:

    • Characterize the conjugate using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE).

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_thiol Prepare Thiol-Molecule (Reduce with TCEP if needed) conjugation Mix and Incubate (Room Temp or 4°C) prep_thiol->conjugation prep_mal Prepare this compound (Freshly dissolve in DMSO/DMF) prep_mal->conjugation quench Quench Reaction (Optional, with L-cysteine) conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze and Store purify->analyze

Caption: Experimental workflow for this compound conjugation.

Temp_vs_Efficiency cluster_temp Reaction Temperature cluster_factors Key Factors cluster_outcomes Outcomes temp_node Select Reaction Temperature speed Reaction Speed temp_node->speed affects stability Maleimide Stability temp_node->stability affects side_reactions Side Reactions temp_node->side_reactions affects rt Room Temp (20-25°C) - Faster Reaction - Higher Hydrolysis Risk speed->rt cold 4°C - Slower Reaction - Higher Stability - Lower Side Reactions stability->cold side_reactions->rt increased side_reactions->cold decreased

Caption: Logical relationship between temperature and reaction factors.

References

dealing with steric hindrance in Lipoamide-PEG11-Mal bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center guide for dealing with steric hindrance in Lipoamide-PEG11-Mal bioconjugation.

This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance and other common issues encountered during bioconjugation with Lipoamide-PEG11-Maleimide (this compound).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

Lipoamide-PEG11-Maleimide is a heterobifunctional crosslinker. It consists of a lipoamide group, which has a high affinity for gold surfaces, a discrete 11-unit polyethylene glycol (PEG) spacer, and a maleimide group. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, typically from cysteine residues on proteins or peptides, to form a stable thioether bond.[1] This linker is often used to immobilize proteins or other biomolecules onto gold-based biosensors or nanoparticles while providing a flexible spacer to reduce steric hindrance.[1]

Q2: What is steric hindrance in the context of this bioconjugation?

Steric hindrance occurs when the bulky nature of the reactants prevents the reactive groups from approaching each other, leading to slow or incomplete reactions.[1][2] In this system, hindrance can arise from several sources:

  • The lipoamide group and the PEG chain can physically block the maleimide from accessing a thiol group on the target biomolecule.

  • The target thiol group may be located in a sterically crowded pocket or cleft on the surface of the protein.[2]

  • If conjugating to a large molecule or a surface, the molecule itself can create a crowded environment that impedes the reaction.

Q3: Why is the reaction pH critical for maleimide-thiol conjugation?

The reaction pH is a critical parameter that must be optimized to balance thiol reactivity with maleimide stability.

  • Optimal Range: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5.

  • Below pH 6.5: The reaction rate slows significantly because the thiol group (-SH) is mostly protonated and thus less nucleophilic. The reactive species is the thiolate anion (-S⁻).

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid, thus lowering the conjugation yield. Additionally, side reactions with primary amines (e.g., lysine residues) become more common at higher pH. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.

Q4: What are the primary side reactions to be aware of?

Besides the desired thioether bond formation, several competing reactions can occur:

  • Maleimide Hydrolysis: In aqueous solutions, especially at pH > 7.5, the maleimide ring can open, rendering the linker inactive.

  • Reaction with Amines: At pH > 7.5, maleimides can react with primary amines like the N-terminus or lysine side chains.

  • Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds (S-S), making them unavailable for conjugation. This can be minimized by using fresh buffers and adding a non-thiol reducing agent like TCEP.

  • Retro-Michael Reaction: The formed thioether bond can undergo a reverse reaction, especially in the presence of other thiols, leading to payload exchange. Post-conjugation hydrolysis of the succinimide ring can increase the stability of the final conjugate.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Possible Cause: Steric Hindrance

  • Recommendation: If the conjugation site on your biomolecule is known to be in a hindered environment, the PEG11 linker may be too short. Consider using a linker with a longer PEG chain (e.g., PEG24) to provide greater reach and flexibility. If possible, site-directed mutagenesis can be used to introduce a cysteine residue into a more accessible surface loop of the protein.

Possible Cause: Suboptimal pH

  • Recommendation: Ensure your reaction buffer is strictly within the 6.5-7.5 pH range. Use a non-amine, thiol-free buffer like phosphate-buffered saline (PBS). Verify the pH of your final reaction mixture after all components have been added.

Possible Cause: Incorrect Molar Ratio

  • Recommendation: The optimal molar ratio of this compound to the thiol-containing molecule can vary. While a 10- to 20-fold molar excess of the maleimide reagent is a common starting point for proteins, this may need to be optimized. For smaller peptides, a lower excess (2:1) may be optimal, whereas for larger proteins or nanoparticles, a higher ratio may be needed to overcome steric effects. It is highly recommended to perform small-scale optimization experiments with varying molar ratios.

Possible Cause: Inactive Reagents (Maleimide Hydrolysis)

  • Recommendation: Maleimide reagents are sensitive to moisture. Always store this compound stock solutions in an anhydrous solvent like DMSO or DMF at -20°C. Prepare aqueous working solutions immediately before use and avoid long-term storage in aqueous buffers.

Possible Cause: Unavailable Thiols (Oxidation or Disulfide Bonds)

  • Recommendation: If the target cysteine residues are involved in disulfide bonds, they must be reduced first. Use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which is effective and typically does not need to be removed before conjugation. If using DTT, it must be removed completely before adding the maleimide reagent, as it will compete for the reaction. Degassing buffers can help minimize re-oxidation of thiols by atmospheric oxygen.

Caption: Troubleshooting workflow for low conjugation yield.

Issue 2: Loss of Protein Activity After Conjugation

Possible Cause: Conjugation at a Functionally Important Site

  • Recommendation: The PEG linker, though designed to reduce hindrance, can still interfere with biological function if conjugation occurs at or near an active site, binding interface, or recognition domain. If protein activity is compromised, it may be necessary to identify an alternative, non-essential cysteine residue for conjugation. Computational modeling can help predict solvent-accessible, non-critical residues.

Possible Cause: Protein Denaturation

  • Recommendation: The reaction conditions, particularly the presence of organic co-solvents like DMSO, can sometimes lead to protein denaturation. Keep the final concentration of the organic solvent below 10% if possible. Analyze the conjugate using techniques like circular dichroism to check for changes in secondary structure. Running the reaction at 4°C overnight instead of at room temperature for a shorter period can sometimes be gentler on the protein.

Quantitative Data Summary

For successful bioconjugation, several parameters must be optimized. The tables below provide a summary of typical starting points and expected outcomes based on common findings in thiol-maleimide chemistry.

Table 1: Effect of Reaction pH on Thiol-Maleimide Conjugation

pH Value Thiol Reactivity Maleimide Stability (Hydrolysis) Side Reaction with Amines Overall Recommendation
< 6.5 Low (Thiol is protonated) High Negligible Not Recommended (Slow reaction)
6.5 - 7.5 Good (Thiolate is present) Good Minimal Optimal Range

| > 7.5 | High | Low (Hydrolysis increases) | Significant | Not Recommended (Low yield, side products) |

Table 2: Illustrative Molar Ratios for Different Biomolecules Note: These are starting points and should be empirically optimized for each specific system.

Biomolecule Type Typical Size Potential Steric Hindrance Recommended Starting Molar Ratio (Maleimide:Thiol) Reference
Small Peptide (e.g., cRGDfK) < 1 kDa Low 2:1
Small Protein (e.g., Nanobody) ~15 kDa Moderate 5:1

| Large Protein (e.g., Antibody) | ~150 kDa | High | 10:1 to 20:1 | |

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol outlines a general procedure. Volumes and concentrations should be optimized for your specific protein.

Materials:

  • Thiol-containing protein in a thiol-free, amine-free buffer (e.g., PBS, pH 7.2).

  • This compound.

  • Anhydrous DMSO.

  • TCEP (if reduction is needed).

  • Desalting column (e.g., Zeba™ Spin Desalting Column).

  • Quenching solution (e.g., 1 M Cysteine or 2-Mercaptoethanol).

Procedure:

  • Protein Preparation: Dissolve the protein in PBS (pH 7.2) to a concentration of 1-5 mg/mL.

  • (Optional) Reduction Step: If the protein contains disulfide bonds, add TCEP to a final concentration of 10-fold molar excess over the protein. Incubate at room temperature for 60-90 minutes.

  • Buffer Exchange: If a reducing agent like DTT was used (not TCEP), or if the buffer is not optimal, perform a buffer exchange into fresh, degassed PBS (pH 7.2) using a desalting column.

  • Prepare Maleimide Stock: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. If the conjugate is light-sensitive, protect it from light.

  • (Optional) Quenching: To stop the reaction and consume excess maleimide, add a quenching solution like cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted this compound and quenching reagent by size exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm conjugation and purity.

Caption: General experimental workflow for bioconjugation.

Visualizing Steric Hindrance

The diagram below illustrates how steric hindrance can impede the reaction between the maleimide group and a target thiol, and how a longer PEG linker can help overcome this challenge.

Steric_Hindrance cluster_0 Scenario A: Steric Hindrance cluster_1 Scenario B: Overcoming Hindrance Protein_A Protein Thiol_A SH Lipo_A Lipoamide Mal_A Mal Lipo_A->Mal_A PEG11 PEG11_A PEG11 Clash Steric Clash! Protein_B Protein Thiol_B SH Lipo_B Lipoamide Mal_B Mal Lipo_B->Mal_B Longer PEG PEG24_B Longer PEG Linker Mal_B->Thiol_B Success Successful Conjugation

Caption: Steric hindrance (A) and mitigation with a longer linker (B).

References

Technical Support Center: Enhancing the In-Vivo Stability of Lipoamide-PEG11-Mal ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and in-vivo application of Lipoamide-PEG11-Mal Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of in-vivo instability for ADCs conjugated with a this compound linker?

A1: The primary cause of in-vivo instability for ADCs utilizing a maleimide (Mal) linker is the susceptibility of the thiosuccinimide linkage, formed between the maleimide and an antibody thiol, to a retro-Michael reaction.[1][2][3][4] This reaction can lead to the premature release of the drug-linker from the antibody in the systemic circulation. Subsequently, the released maleimide-containing drug-linker can react with other thiol-containing molecules in the body, such as albumin, leading to off-target toxicity and reduced therapeutic efficacy.[5]

Q2: How does the Lipoamide-PEG11 component of the linker contribute to the ADC's properties?

A2: The Lipoamide-PEG11 component of the linker serves two main purposes:

  • Lipoamide: This group contains a disulfide bond that allows for strong, yet reversible, anchoring to thiol-rich surfaces, such as gold nanoparticles or specific protein domains. In the context of a soluble ADC, its primary role might be in specific, targeted delivery systems or as a handle for purification or immobilization.

  • PEG11 Spacer: The polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the ADC. This can help to prevent aggregation, which is a common issue with hydrophobic drug payloads, and can also improve the pharmacokinetic properties of the ADC by increasing its circulation time. However, it is important to be aware of potential PEG-related immunogenicity.

Q3: What is "ring-opening hydrolysis" and how does it improve ADC stability?

A3: Ring-opening hydrolysis refers to the conversion of the thiosuccinimide ring to a more stable, hydrolyzed form. This hydrolyzed product is resistant to the retro-Michael reaction, which is the primary pathway for drug-linker dissociation in vivo. By preventing this deconjugation, ring-opening hydrolysis significantly improves the in-vivo stability of the ADC, leading to better tumor accumulation of the payload and reduced systemic toxicity.

Q4: Can the PEG spacer in the this compound linker influence the rate of thiosuccinimide hydrolysis?

A4: Yes, the PEG spacer can influence the rate of hydrolysis. It has been observed that maleimide reagents bearing PEG units can exhibit accelerated hydrolysis compared to those with simple alkyl linkers. It is proposed that the proximal PEG-oxygen atoms can coordinate water molecules, increasing the rate of hydrolysis.

Troubleshooting Guides

Issue 1: Rapid In-Vivo Payload Loss and High Off-Target Toxicity

Symptoms:

  • Pharmacokinetic (PK) studies show a rapid decrease in the average drug-to-antibody ratio (DAR) over time.

  • High levels of free payload are detected in plasma.

  • Increased toxicity observed in animal models, not correlated with target antigen expression.

Potential Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction in vivo, leading to premature drug release.

Troubleshooting Steps:

  • Implement a Post-Conjugation Hydrolysis Step:

    • After the initial conjugation reaction, subject the ADC to conditions that favor the hydrolysis of the thiosuccinimide ring. This can be achieved by incubating the ADC in a buffer with a mildly basic pH (e.g., pH 8.5-9.2) at a controlled temperature (e.g., 37°C). The exact conditions (pH, temperature, and incubation time) should be optimized for your specific ADC.

  • Characterize the Hydrolyzed ADC:

    • Use mass spectrometry to confirm the mass shift corresponding to the addition of a water molecule, which indicates successful ring-opening.

    • Analyze the ADC using hydrophobic interaction chromatography (HIC) to observe shifts in retention time, which can also be indicative of hydrolysis.

  • Evaluate In-Vitro Stability:

    • Perform in-vitro stability studies in plasma or serum from the relevant species (e.g., mouse, rat, human) and compare the stability of the hydrolyzed ADC to the non-hydrolyzed version.

  • Consider a "Self-Hydrolyzing" Maleimide Linker:

    • For future ADC constructs, consider using a maleimide linker that is engineered to undergo rapid, spontaneous hydrolysis at physiological pH. These linkers often incorporate a basic amino group adjacent to the maleimide to catalyze the hydrolysis reaction intramolecularly.

Issue 2: ADC Aggregation and Poor Solubility

Symptoms:

  • Visible precipitation of the ADC solution.

  • High molecular weight species are observed during size exclusion chromatography (SEC) analysis.

  • Inconsistent results in in-vitro and in-vivo experiments.

Potential Cause:

  • The hydrophobicity of the drug payload can lead to aggregation.

  • High drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC.

  • Sub-optimal buffer conditions (e.g., pH, ionic strength).

Troubleshooting Steps:

  • Optimize the Conjugation Reaction:

    • Co-solvent: Introduce a small amount of an organic co-solvent (e.g., DMSO, DMA) to the conjugation buffer to improve the solubility of the drug-linker. However, the concentration of the co-solvent should be carefully optimized to avoid antibody denaturation.

    • DAR Control: Aim for a lower, more homogenous DAR. A DAR of 2 or 4 is often a good starting point. Higher DAR values can lead to increased aggregation and faster clearance.

  • Formulation Optimization:

    • Screen different buffer formulations to identify conditions that maximize the solubility and stability of your ADC. Key parameters to vary include pH, buffer species, and the inclusion of excipients such as polysorbate 20 or sucrose.

  • Characterize ADC Homogeneity:

    • Regularly monitor the ADC preparation by SEC to quantify the percentage of monomeric, dimeric, and aggregated species.

    • Use HIC to assess the distribution of different drug-loaded species.

Data Presentation

Table 1: Comparison of In-Vitro Stability of Maleimide-Based ADCs with and without Succinimide Ring Hydrolysis

ADC VariantIncubation ConditionsTime (days)% Payload LossReference
Non-hydrolyzed Maleimide ADCRat Plasma, 37°C7~50%
Hydrolyzed Maleimide ADCRat Plasma, 37°C7< 10%
Maleamic Methyl Ester-based ADCAlbumin Solution, 37°C14~3.8%

Experimental Protocols

Protocol 1: Mild Hydrolysis of Thiosuccinimide Ring on ADCs

Objective: To improve the in-vivo stability of a maleimide-conjugated ADC by hydrolyzing the thiosuccinimide ring.

Materials:

  • Purified maleimide-conjugated ADC in a suitable buffer (e.g., PBS).

  • Borate buffered saline (BBS) at pH 9.2.

  • Phosphate-buffered saline (PBS) at pH 7.4.

  • Size exclusion chromatography (SEC) column.

  • Mass spectrometer (e.g., Q-TOF).

Methodology:

  • Buffer exchange the purified ADC into BBS at pH 9.2.

  • Incubate the ADC solution at 37°C. Monitor the reaction over time (e.g., 4, 8, 16 hours).

  • At each time point, take an aliquot of the reaction and stop the hydrolysis by buffer exchanging it back to a neutral pH buffer like PBS, pH 7.4.

  • Analyze the samples by mass spectrometry to determine the extent of hydrolysis. A mass increase of 18 Da corresponds to the addition of one water molecule per drug-linker.

  • Perform SEC to ensure that the ADC has not aggregated during the hydrolysis process.

  • Once the optimal hydrolysis time is determined, scale up the reaction and purify the hydrolyzed ADC using SEC to remove any aggregates.

Protocol 2: In-Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug-linker deconjugation in plasma.

Materials:

  • Test ADC (hydrolyzed and non-hydrolyzed versions).

  • Control ADC (with a stable, non-maleimide linker).

  • Plasma from the relevant species (e.g., mouse, rat, human). It is recommended to use plasma containing an anticoagulant like heparin.

  • Incubator at 37°C.

  • Analytical methods to measure total antibody and conjugated ADC (e.g., ELISA, LC-MS).

Methodology:

  • Spike the test and control ADCs into plasma at a final concentration relevant to the in-vivo study.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.

  • Immediately freeze the collected aliquots at -80°C to stop any further reactions.

  • At the end of the time course, thaw the samples and analyze them to determine the concentration of the total antibody and the intact, conjugated ADC.

    • Total Antibody Measurement: An ELISA format that captures the antibody irrespective of its conjugation status.

    • Conjugated ADC Measurement: An ELISA format that uses an anti-drug antibody for detection, or an LC-MS-based method to measure the concentration of the ADC with the payload attached.

  • Calculate the percentage of payload remaining on the ADC at each time point to determine the stability profile.

Visualizations

InVivo_Instability_Pathway ADC Intact ADC (Thiosuccinimide Linkage) Deconjugated_ADC Deconjugated ADC ADC->Deconjugated_ADC Retro-Michael Reaction Released_Payload Released Drug-Linker (Maleimide) ADC->Released_Payload Retro-Michael Reaction Albumin_Adduct Albumin-Drug Adduct (Off-Target) Released_Payload->Albumin_Adduct Thiol Exchange

Caption: In-vivo instability pathway of a maleimide ADC.

Stability_Improvement_Workflow Start Start: Unstable ADC Hydrolysis Post-conjugation Hydrolysis (e.g., pH 9.2, 37°C) Start->Hydrolysis Characterization Characterization (MS, HIC, SEC) Hydrolysis->Characterization Stability_Testing In-Vitro Plasma Stability Assay Characterization->Stability_Testing Stable_ADC Stable ADC (Hydrolyzed Linkage) Stability_Testing->Stable_ADC

Caption: Workflow for improving ADC stability via hydrolysis.

References

Validation & Comparative

Validating Lipoamide-PEG11-Mal Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. The conjugation of Lipoamide-PEG11-Maleimide (Lipoamide-PEG11-Mal) to thiol-containing molecules, such as cysteine residues in proteins or peptides, is a widely used strategy for targeted drug delivery and surface modification. Confirmation of this covalent linkage is paramount. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating this compound conjugation, supported by experimental data and detailed protocols.

Mass spectrometry (MS) stands as the gold standard for the definitive validation of bioconjugation, offering direct and precise measurement of the molecular weight change upon conjugation.[1][2] However, other techniques can provide valuable, albeit less direct, evidence of successful conjugation and are often used as complementary methods.

Comparative Analysis of Validation Techniques

The selection of an analytical technique for validating this compound conjugation depends on various factors, including the nature of the conjugated molecule, the level of detail required, and the available instrumentation.

FeatureMass Spectrometry (MALDI-TOF & LC-MS)High-Performance Liquid Chromatography (HPLC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, confirmation of covalent linkage, determination of conjugation efficiency and site (with MS/MS).[1][3]Separation and quantification of conjugated vs. unconjugated species, purity assessment.[4]Visual confirmation of a mass increase, assessment of purity.
Quantitative Accuracy High for mass determination. Quantitative analysis of reaction yield is possible.High for quantification of separated species based on peak area.Semi-quantitative at best; staining intensity is not always linear with concentration.
Resolution High, can resolve individual PEGylated species.High, can separate molecules with small differences in hydrophobicity or size.Low, often results in broad or smeared bands for PEGylated molecules.
Sensitivity High, requires small amounts of sample.Moderate to high, depending on the detector.Moderate, requires micrograms of sample for visualization.
Throughput Moderate (LC-MS) to High (MALDI-TOF).High, especially with an autosampler.High, can run multiple samples in parallel.
Cost High initial instrument cost.Moderate initial instrument cost.Low initial equipment cost.
Limitations Complex data analysis for heterogeneous samples, potential for ion suppression.Indirect measurement of conjugation, requires reference standards for accurate quantification.Does not provide exact mass, band smearing with PEGylated molecules can obscure results.

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below. These protocols are generalized and may require optimization for specific applications.

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry provides unambiguous evidence of conjugation by accurately measuring the molecular weight of the product. An increase in mass corresponding to the molecular weight of the this compound moiety confirms a successful reaction.

1. MALDI-TOF Mass Spectrometry Protocol

  • Sample Preparation:

    • Mix the purified conjugate (0.1-1 mg/mL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 to 1:10 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in either linear or reflectron mode, depending on the mass of the conjugate.

    • Acquire a mass spectrum over a relevant m/z range.

  • Data Analysis:

    • The resulting spectrum will show a peak corresponding to the molecular weight of the unconjugated molecule and a new peak or a distribution of peaks at a higher mass, representing the this compound conjugate.

    • The mass difference between the peaks should correspond to the mass of the this compound linker.

2. LC-MS (Liquid Chromatography-Mass Spectrometry) Protocol

  • Sample Preparation:

    • Dilute the reaction mixture or purified conjugate in a solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid).

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C4, C8, or C18).

    • Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% formic acid).

  • MS Detection:

    • The eluent from the HPLC is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • The chromatogram will show separated peaks for the unconjugated starting material and the this compound conjugate.

    • The mass spectrum of the conjugate peak can be deconvoluted to determine its exact molecular weight, confirming the addition of the this compound moiety.

Alternative Validation Methods

While mass spectrometry provides the most definitive confirmation, other techniques are valuable for routine analysis, purity assessment, and as complementary methods.

1. High-Performance Liquid Chromatography (HPLC)

RP-HPLC and SEC are commonly used to monitor the progress of the conjugation reaction and assess the purity of the final product.

  • Reverse-Phase HPLC (RP-HPLC) Protocol:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C4, C8, or C18.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: UV absorbance at a wavelength appropriate for the molecule of interest (e.g., 220 nm for peptide bonds or 280 nm for aromatic residues).

    • Analysis: The conjugated product will typically have a longer retention time than the unconjugated starting material due to the increased hydrophobicity from the lipoamide and PEG linker. The peak areas can be used to estimate the reaction conversion and purity.

  • Size-Exclusion Chromatography (SEC) Protocol:

    • Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

    • Column: An SEC column with a pore size appropriate for the molecular weight range of the molecules being separated.

    • Flow Rate: Isocratic flow rate of 0.5-1.0 mL/min.

    • Detection: UV absorbance at an appropriate wavelength.

    • Analysis: The this compound conjugate will have a larger hydrodynamic radius than the unconjugated molecule and will therefore elute earlier from the column.

2. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple and widely used technique to visually confirm an increase in molecular weight.

  • Protocol:

    • Prepare a polyacrylamide gel with a percentage appropriate for the molecular weight of the conjugate.

    • Mix the sample with Laemmli sample buffer containing SDS and a reducing agent (if disulfide bonds need to be broken).

    • Heat the samples at 70-95°C for 5-10 minutes.

    • Load the samples onto the gel alongside a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Analysis: The conjugated product will migrate slower than the unconjugated starting material, resulting in a band at a higher apparent molecular weight. However, PEGylated molecules often migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight, and can produce broad bands.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the logical relationships in the validation process.

Lipoamide_PEG11_Mal_Conjugation_Workflow cluster_reaction Conjugation Reaction cluster_validation Validation cluster_data Data Analysis Thiol-containing Molecule Thiol-containing Molecule Reaction Mixture Reaction Mixture Thiol-containing Molecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Mass Spectrometry Mass Spectrometry Reaction Mixture->Mass Spectrometry Definitive Confirmation HPLC HPLC Reaction Mixture->HPLC Purity & Conversion SDS-PAGE SDS-PAGE Reaction Mixture->SDS-PAGE Qualitative Check Mass Confirmation Mass Confirmation Mass Spectrometry->Mass Confirmation Chromatographic Profile Chromatographic Profile HPLC->Chromatographic Profile Gel Image Gel Image SDS-PAGE->Gel Image Final Confirmation Conjugation Validated Mass Confirmation->Final Confirmation Chromatographic Profile->Final Confirmation Gel Image->Final Confirmation

Caption: Experimental workflow for this compound conjugation and validation.

Validation_Technique_Comparison cluster_mass_spec Mass Spectrometry cluster_alternatives Alternative Methods MALDI-TOF MALDI-TOF Information Information Provided MALDI-TOF->Information Exact Mass LC-MS LC-MS LC-MS->Information Mass & Purity HPLC HPLC HPLC->Information Purity & Quantity SDS-PAGE SDS-PAGE SDS-PAGE->Information Apparent Size Validation Method Validation Method Mass Spectrometry Mass Spectrometry Validation Method->Mass Spectrometry Direct & Definitive Alternative Methods Alternative Methods Validation Method->Alternative Methods Indirect & Complementary Mass Spectrometry->MALDI-TOF Mass Spectrometry->LC-MS Alternative Methods->HPLC Alternative Methods->SDS-PAGE

Caption: Logical relationship of validation techniques for this compound conjugation.

Conclusion

For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and direct evidence of covalent bond formation. Both MALDI-TOF and LC-MS are powerful techniques, with the choice often depending on the specific nature of the conjugate and the level of detail required. Alternative methods such as HPLC and SDS-PAGE are valuable for routine monitoring of reaction progress, assessing purity, and as orthogonal techniques to support the primary mass spectrometry data. A multi-faceted approach, employing mass spectrometry as the cornerstone of validation, supplemented by chromatographic and electrophoretic methods, will provide the most comprehensive characterization of the this compound conjugate, ensuring its quality and suitability for downstream applications.

References

Lipoamide-PEG11-Mal Functionalized Nanoparticles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of nanoparticle functionalization chemistry is a critical determinant of therapeutic efficacy and diagnostic precision. This guide provides a comprehensive characterization of Lipoamide-PEG11-Mal functionalized nanoparticles, offering a comparative analysis against other common surface modification strategies. Supported by experimental data, this document aims to inform the rational design of advanced nanomedicine platforms.

This compound is a heterobifunctional linker that leverages the strong anchoring capabilities of the lipoamide group to metallic nanoparticle surfaces, such as gold, and the bio-orthogonal reactivity of the maleimide group towards thiol-containing molecules like peptides, antibodies, and drugs. The polyethylene glycol (PEG) spacer, with 11 ethylene glycol units, imparts hydrophilicity and steric shielding, which can reduce non-specific protein adsorption and prolong circulation times.

Performance Comparison of Functionalized Nanoparticles

The choice of surface linker significantly impacts the physicochemical properties and biological performance of nanoparticles. This section compares this compound functionalized nanoparticles with alternatives, including those with different PEG chain lengths and other thiol-reactive moieties.

FeatureThis compoundLipoamide-PEG3-MalMaleimide-PEG-DSPEPyridyldithiol-PEGVinyl Sulfone-PEG
Anchor Group Dithiolane (Lipoamide)Dithiolane (Lipoamide)Phospholipid (DSPE)Thiol or otherThiol or other
Targeting Moiety Thiol-reactive (Maleimide)Thiol-reactive (Maleimide)Thiol-reactive (Maleimide)Thiol-reactive (Pyridyldithiol)Thiol-reactive (Vinyl Sulfone)
PEG Chain Length 11 units3 unitsVariableVariableVariable
Particle Size (Hydrodynamic Diameter) Dependent on core, typically slight increase post-functionalizationSimilar to PEG11, may be slightly smallerDependent on core and PEG lengthDependent on core and PEG lengthDependent on core and PEG length
Zeta Potential Near-neutral to slightly negative, depending on core and bufferSimilar to PEG11Typically negative due to phosphate groupNear-neutral to slightly negativeNear-neutral to slightly negative
Stability High stability on gold surfaces due to bidentate thiol anchor.[1]High stability on gold surfaces.Good stability in lipid-based nanoparticles.Forms a reversible disulfide bond.Forms a stable thioether bond.
Cellular Uptake Enhanced uptake in certain cell lines due to maleimide interaction with cell surface thiols.[2][3]Similar mechanism to PEG11, but shorter PEG may lead to higher uptake.Uptake influenced by lipid composition and PEG length.Uptake depends on the conjugated ligand.Uptake depends on the conjugated ligand.
Drug Loading Capacity Can be loaded with thiol-containing drugs or targeting ligands. A study on gold nanoparticles reported loading of ~11 TNF molecules per nanoparticle.[1]Similar loading capacity to PEG11 for thiol-containing molecules.High drug loading can be achieved within the nanoparticle core.Can be used for drug conjugation via disulfide exchange.Can be used for stable drug conjugation.
Biocompatibility Generally good, PEG linker reduces immunogenicity. Maleimide moiety can react with biological thiols.Similar to PEG11.Good biocompatibility, DSPE is a common lipid excipient.The release of pyridine-2-thione upon reaction can be a consideration.Generally good biocompatibility.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of functionalized nanoparticles.

Synthesis of Lipoamide-PEG11-Maleimide Functionalized Gold Nanoparticles

This protocol describes the synthesis of gold nanoparticles and their subsequent functionalization with a peptide conjugated to this compound.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate dihydrate

  • Peptide-Cys-NH₂ (thiol-containing peptide)

  • Lipoamide-PEG11-Maleimide (Mal-PEG11-LPA)

  • Phosphate buffered saline (PBS)

  • Ultrapure water

Procedure:

  • Gold Nanoparticle Synthesis (Citrate Reduction):

    • A solution of HAuCl₄ (1 mM) in ultrapure water is brought to a rolling boil with vigorous stirring.

    • A solution of sodium citrate (38.8 mM) is rapidly added.

    • The solution is boiled for 15 minutes, during which the color changes from yellow to deep red, indicating nanoparticle formation.

    • The solution is cooled to room temperature with continuous stirring.

  • Conjugation of Peptide to this compound:

    • The thiol-containing peptide is dissolved in a conjugation buffer (e.g., PBS, pH 7.0-7.5).

    • Mal-PEG11-LPA is added to the peptide solution at a slight molar excess.

    • The reaction is allowed to proceed for 2 hours at room temperature with gentle mixing to form the Peptide-PEG11-Lipoamide conjugate.

  • Functionalization of Gold Nanoparticles:

    • The synthesized gold nanoparticle solution is added to the Peptide-PEG11-Lipoamide conjugate solution.

    • The mixture is incubated overnight at room temperature with gentle stirring to allow for ligand exchange.

    • The functionalized nanoparticles are purified by centrifugation to remove excess reagents.

Characterization Techniques

Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles in solution.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Transfer the sample to a disposable cuvette.

    • Measure the scattered light fluctuations at a fixed angle (e.g., 173°) and temperature (e.g., 25°C).

    • The instrument's software calculates the hydrodynamic diameter and PDI from the autocorrelation function of the scattered light intensity.

Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles, which is an indicator of colloidal stability.

  • Procedure:

    • Dilute the nanoparticle suspension in a low ionic strength buffer.

    • Inject the sample into a specialized zeta potential cell.

    • An electric field is applied, and the velocity of the nanoparticles is measured using laser Doppler velocimetry.

    • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and determine the core size and size distribution of the nanoparticles.

  • Procedure:

    • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate.

    • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.

    • Image the grid under a transmission electron microscope.

    • Analyze the images to measure the core diameter of a statistically significant number of nanoparticles.

Quantification of Surface Ligands (Ellman's Test):

  • Purpose: To determine the amount of unreacted maleimide groups on the nanoparticle surface, which can be used to calculate the conjugation efficiency.

  • Procedure:

    • React the maleimide-functionalized nanoparticles with a known excess of a thiol-containing molecule (e.g., L-cysteine).

    • Separate the nanoparticles from the supernatant by centrifugation.

    • React the supernatant with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

    • Measure the absorbance of the resulting yellow product (TNB²⁻) at 412 nm.

    • The amount of unreacted thiol is determined from a standard curve, and by subtraction from the initial amount, the amount of thiol that reacted with the maleimide groups is calculated.

Visualizing Experimental Workflows and Biological Interactions

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G Experimental Workflow for Nanoparticle Functionalization cluster_synthesis Nanoparticle Synthesis cluster_conjugation Ligand Preparation cluster_functionalization Surface Functionalization cluster_characterization Characterization Au_precursor Gold Precursor (HAuCl4) AuNP Gold Nanoparticles (AuNPs) Au_precursor->AuNP Citrate Reduction Citrate Sodium Citrate Citrate->AuNP Functionalized_NP Functionalized AuNPs AuNP->Functionalized_NP Ligand Exchange Lipo_PEG_Mal This compound Conjugate Peptide-PEG11-Lipoamide Lipo_PEG_Mal->Conjugate Peptide Thiol-Peptide Peptide->Conjugate Thiol-Maleimide Reaction Conjugate->Functionalized_NP DLS DLS Functionalized_NP->DLS Zeta Zeta Potential Functionalized_NP->Zeta TEM TEM Functionalized_NP->TEM

Caption: Workflow for the synthesis and characterization of this compound functionalized gold nanoparticles.

The maleimide group on the nanoparticle surface can actively participate in cellular uptake mechanisms. It has been shown that maleimide-modified liposomes exhibit enhanced cellular uptake through interaction with cell-surface thiols, triggering a process known as thiol-mediated endocytosis.[3] This interaction can lead to the activation of specific downstream signaling pathways.

G Proposed Signaling Pathway for Thiol-Mediated Endocytosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Maleimide-Functionalized Nanoparticle Membrane_Interaction Thiol-Maleimide Interaction NP->Membrane_Interaction Cell_Thiol Cell Surface Thiol (e.g., on proteins) Cell_Thiol->Membrane_Interaction Endocytosis Thiol-Mediated Endocytosis Membrane_Interaction->Endocytosis Triggers Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Acidic pH

Caption: A proposed signaling pathway for the cellular uptake of maleimide-functionalized nanoparticles via thiol-mediated endocytosis.

References

A Comparative Guide to Lipoamide-PEG11-Mal and NHS-Ester Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical determinant for the success of bioconjugation, impacting the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison between two widely utilized classes of crosslinkers: Lipoamide-PEG11-Mal, a thiol-reactive reagent, and N-hydroxysuccinimide (NHS)-ester crosslinkers, which target primary amines. This comparison is supported by established experimental principles and data to assist researchers in making informed decisions for their specific applications, from targeted drug delivery to surface immobilization.

At a Glance: this compound vs. NHS-Ester Crosslinkers

FeatureThis compoundNHS-Ester Crosslinkers
Target Functional Group Thiols (Sulfhydryls, -SH)Primary Amines (-NH₂)
Typical Targets Cysteine residues, Thiolated moleculesLysine residues, N-terminus of proteins
Resulting Covalent Bond Thioether BondAmide Bond
Reaction pH 6.5 - 7.5[1]7.2 - 8.5[2]
Bond Stability Generally stable, but susceptible to retro-Michael reaction in the presence of other thiols.[3]Highly stable and resistant to hydrolysis under physiological conditions.[4]
Specificity High, due to the lower abundance of free thiols on most proteins.Moderate, as lysine residues are often abundant on protein surfaces, which can lead to a heterogeneous product.[4]
Key Applications Site-specific conjugation, Nanoparticle functionalization, Drug delivery systems.Antibody-drug conjugates (ADCs), Protein labeling, Surface immobilization.

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between this compound and NHS-ester crosslinkers lies in their reaction mechanisms, which dictates their target specificity.

This compound features a maleimide group that reacts with thiol groups via a Michael addition. This reaction is highly specific for sulfhydryl groups found in cysteine residues, allowing for precise, site-directed conjugation. The lipoamide component provides a robust anchor for attachment to surfaces like gold nanoparticles, while the PEG11 spacer enhances water solubility and reduces steric hindrance.

NHS-ester crosslinkers , on the other hand, react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, through nucleophilic acyl substitution to form a stable amide bond. Due to the prevalence of lysine residues on the surface of many proteins, NHS-ester-mediated conjugation can result in a heterogeneous population of labeled molecules.

Performance Comparison: Stability and Efficiency

The stability of the resulting linkage is a crucial factor in the design of bioconjugates, particularly for in vivo applications.

Thioether Bond (from Maleimide): The thioether bond formed from the maleimide-thiol reaction is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiol-containing molecules like glutathione, which is abundant in the intracellular environment. This can lead to the exchange of the conjugated molecule and potential off-target effects.

Amide Bond (from NHS-Ester): The amide bond created by the reaction of an NHS-ester with a primary amine is highly stable and generally considered irreversible under physiological conditions, making it a preferred choice for applications requiring long-term stability.

Reaction Efficiency: The efficiency of conjugation is dependent on several factors, including pH, temperature, and the concentration of reactants. Maleimide-thiol reactions are typically very fast and efficient within their optimal pH range. NHS-ester reactions are also efficient, but are in competition with the hydrolysis of the NHS-ester, which is accelerated at higher pH.

Quantitative Stability Data
Linkage TypeConditionHalf-lifeReference
NHS-EsterpH 7.0, 0°C4-5 hours
NHS-EsterpH 8.6, 4°C10 minutes
Maleimide-Thiol AdductIn presence of competing thiolsSusceptible to reversal

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Protein
  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.0-7.5). If necessary, reduce any disulfide bonds using a reducing agent like TCEP and remove the reducing agent prior to conjugation.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted crosslinker using size-exclusion chromatography (e.g., a desalting column) or dialysis.

General Protocol for NHS-Ester Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a pH of 7.2-8.5.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester stock solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Purify the protein conjugate from excess crosslinker and byproducts using dialysis, desalting columns, or size-exclusion chromatography.

Visualizing the Workflows and Pathways

This compound Conjugation Workflow

Lipoamide_PEG11_Mal_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Thiol_Protein Thiolated Protein in Degassed Buffer (pH 6.5-7.5) Mix Mix and Incubate (RT, 1-2h or 4°C, overnight) Thiol_Protein->Mix Lipo_Mal This compound in DMSO/DMF Lipo_Mal->Mix Purify Purification (Size Exclusion Chromatography) Mix->Purify Conjugate Purified Conjugate Purify->Conjugate

Caption: Workflow for thiol-reactive conjugation.

NHS-Ester Conjugation Workflow

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_quench Quenching (Optional) cluster_purification Purification Amine_Protein Protein with Primary Amines in Amine-Free Buffer (pH 7.2-8.5) Mix Mix and Incubate (RT, 30min-2h) Amine_Protein->Mix NHS_Ester NHS-Ester in Anhydrous DMSO/DMF NHS_Ester->Mix Quench Add Tris or Glycine Mix->Quench Purify Purification (Dialysis or SEC) Mix->Purify If not quenched Quench->Purify Conjugate Purified Conjugate Purify->Conjugate

Caption: Workflow for amine-reactive conjugation.

Signaling Pathway Example: Targeted Drug Delivery

Drug_Delivery_Pathway cluster_conjugate Conjugate Formation cluster_cellular Cellular Uptake and Action Drug Drug-Linker ADC Antibody-Drug Conjugate (ADC) Drug->ADC Lipoamide-PEG-Mal or NHS-Ester Linker Antibody Targeting Antibody Antibody->ADC Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Released_Drug Released Drug Lysosome->Released_Drug Linker Cleavage Cell_Death Cell Death Released_Drug->Cell_Death Induces

Caption: ADC targeted drug delivery pathway.

Conclusion: Making the Right Choice

The selection between this compound and NHS-ester crosslinkers is highly dependent on the specific research goals.

Choose this compound for:

  • Site-specific conjugation: When precise attachment to a specific cysteine residue is required.

  • Nanoparticle functionalization: The lipoamide group provides a strong anchor to gold and other surfaces.

  • Applications where amine modification is undesirable: To avoid modification of lysine residues that may be critical for protein function.

Choose NHS-Ester Crosslinkers for:

  • General protein labeling: When a high degree of labeling is desired and site-specificity is not a primary concern.

  • Applications requiring high bond stability: The resulting amide bond is extremely robust.

  • When free thiols are not available: For proteins that lack accessible cysteine residues.

By carefully considering the target molecule, the desired level of specificity, and the required stability of the final conjugate, researchers can select the optimal crosslinking strategy to achieve their desired outcomes.

References

Beyond the Thiol-Maleimide Reaction: A Comparative Guide to Cysteine Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the Michael addition of a thiol to a maleimide has been the preeminent strategy for cysteine-based bioconjugation. Its rapid kinetics and high selectivity for sulfhydryl groups have made it a staple in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules. However, the inherent instability of the resulting thiosuccinimide linkage, particularly its susceptibility to retro-Michael reactions and thiol exchange in the physiological environment, has driven the innovation of alternative conjugation strategies that offer enhanced stability and versatility.

This guide provides an objective comparison of the leading alternatives to maleimide chemistry for thiol conjugation, supported by quantitative data and detailed experimental protocols. We will delve into the performance of iodoacetamides, next-generation maleimides (NGMs), bis-sulfones, pyridyl disulfides, thiol-ene chemistry, and other emerging reagents to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal strategy for their specific application.

Quantitative Performance: A Head-to-Head Comparison

The choice of a thiol-reactive chemistry is often a trade-off between reaction kinetics, conjugate stability, and reaction specificity. The following table summarizes key quantitative performance data for maleimide chemistry and its alternatives.

FeatureMaleimideIodoacetamideNext-Generation Maleimides (NGMs)Bis-sulfonesPyridyl DisulfidesThiol-Ene ChemistryJulia-Kocienski-like Reagents
Reaction Type Michael AdditionNucleophilic Substitution (SN2)Michael Addition & Disulfide Re-bridgingBis-alkylation & Disulfide Re-bridgingThiol-Disulfide ExchangeRadical-mediated Thiol AdditionNucleophilic Aromatic Substitution
Optimal pH 6.5 - 7.5[1][2]7.5 - 8.5[3][4]7.4[5]~7.47.0 - 8.04.0 - 7.05.8 - 8.0
Reaction Time Fast (minutes to 2 hours)Moderate (hours)Fast (<1 min for conjugation)HoursFast (minutes to hours)Fast (minutes)Fast (5 minutes to hours)
Bond Type Thioether (Thiosuccinimide)ThioetherThioether (Hydrolyzed succinimide)Thioether (3-carbon bridge)DisulfideThioetherThioether
Conjugate Stability Reversible, prone to thiol exchangeIrreversible and stableHighly stable after hydrolysisIrreversible and stableReversible (cleavable)Irreversible and highly stableHighly stable in human plasma
Half-life in Serum/Plasma ~4.3 hours (cysteine conjugate in human plasma)Generally stableHighly stableGenerally stableLabile in reducing environmentsGenerally stable~191 hours (benzothiazole derivative in human plasma)
Key Advantages Rapid kinetics, high thiol specificity at neutral pH.Forms a very stable, irreversible bond.Re-bridges disulfide bonds, high stability.Re-bridges disulfides, forms stable conjugates.Reversible linkage, allows for payload release.High efficiency, spatial/temporal control with light.Rapid reaction, exceptional stability.
Key Disadvantages Conjugate instability, potential for off-target reactions.Slower than maleimides, potential for off-target reactions at higher pH.Requires disulfide reduction.Requires disulfide reduction.Unstable in reducing environments.Requires photoinitiator and light source.Newer chemistry, less commercial availability.

Reaction Mechanisms and Experimental Workflows

A deeper understanding of the underlying chemical principles and experimental procedures is crucial for successful bioconjugation. The following diagrams illustrate the reaction mechanisms of the discussed chemistries and a generalized experimental workflow.

Reaction_Mechanisms cluster_maleimide Maleimide Chemistry cluster_iodoacetamide Iodoacetamide Chemistry cluster_ngm Next-Generation Maleimide (NGM) cluster_bis_sulfone Bis-sulfone Chemistry Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Thiol_M Protein-SH Thiol_M->Maleimide Michael Addition pH 6.5-7.5 Iodoacetamide Iodoacetamide Thioether_I Thioether Bond Iodoacetamide->Thioether_I Iodide Iodide Iodoacetamide->Iodide Leaving Group Thiol_I Protein-SH Thiol_I->Iodoacetamide SN2 Reaction pH 7.5-8.5 NGM Dibromomaleimide Bridged_Adduct Re-bridged Disulfide NGM->Bridged_Adduct Reduced_Disulfide Protein-(SH)₂ Reduced_Disulfide->NGM Disulfide Reduction & Conjugation Bis_sulfone Bis-sulfone Bridged_Adduct_B Re-bridged Disulfide Bis_sulfone->Bridged_Adduct_B Reduced_Disulfide_B Protein-(SH)₂ Reduced_Disulfide_B->Bis_sulfone Disulfide Reduction & Bis-alkylation Experimental_Workflow start Start protein_prep Protein Preparation (Buffer Exchange, Concentration) start->protein_prep reduction Disulfide Reduction (Optional) (e.g., TCEP, DTT) protein_prep->reduction For NGMs, Bis-sulfones, or internal disulfides reagent_prep Prepare Thiol-Reactive Reagent conjugation Conjugation Reaction (Control pH, Temp, Time) reduction->conjugation reagent_prep->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification characterization Characterization (e.g., MS, HPLC, UV-Vis) purification->characterization end End characterization->end

References

A Comparative Guide to Analytical Techniques for Assessing Lipoamide-PEG11-Mal Conjugate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of Lipoamide-PEG11-Mal conjugates is critical for ensuring product quality, safety, and efficacy in drug development and various research applications. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of these conjugates, offering insights into their principles, performance, and practical implementation.

Overview of Analytical Techniques

The purity assessment of this compound primarily involves separating the desired conjugate from potential impurities such as unreacted starting materials (Lipoamide, PEG11-Maleimide), hydrolysis products of the maleimide ring, and aggregates. The most commonly employed and effective analytical techniques are Size Exclusion Chromatography (SEC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information for a comprehensive purity profile.

Comparison of Key Analytical Techniques

The following table summarizes the key performance attributes of the primary analytical techniques for this compound purity assessment.

FeatureSize Exclusion Chromatography (SEC-HPLC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Separation Principle Hydrodynamic volume (size) in solutionHydrophobicityHydrophobicity coupled with mass-to-charge ratioNot a separation technique; provides structural and quantitative information
Key Information Provided - Purity based on size- Detection of aggregates- Separation of conjugate from smaller starting materials- Purity based on polarity- Separation of isomers and closely related impurities- Resolution of starting materials from the conjugate- Molecular weight confirmation of the conjugate- Identification of impurities by mass- Purity assessment based on chromatographic separation- Unambiguous structural confirmation- Quantitative purity assessment (qNMR)- Identification and quantification of impurities with known structures
Typical Resolution Good for large size differences (e.g., aggregates)High for structurally similar compoundsHigh, dependent on the chromatographic methodNot applicable for separation
Sensitivity ModerateHigh (UV detection)Very HighLow to Moderate
Quantitative Accuracy Good with proper calibrationHigh with reference standardsGood for relative quantification; requires standards for absoluteHigh (qNMR with internal standard)
Throughput HighHighModerateLow
Destructive to Sample? NoNoYesNo

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample matrices.

Size Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their size in solution.[1][][3] Larger molecules elute earlier than smaller molecules. This technique is particularly useful for identifying high molecular weight aggregates and separating the conjugate from smaller unreacted starting materials.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A silica-based column with a pore size suitable for the separation of small molecules and oligomers (e.g., 100-300 Å). An Agilent AdvanceBio SEC 130Å, 7.8 x 300 mm, 2.7 µm column or similar is a good starting point.[4]

  • Mobile Phase: Isocratic elution with a phosphate-buffered saline (PBS) solution, pH 7.4 (e.g., 150 mM sodium phosphate, 150 mM sodium chloride).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV at 214 nm and 280 nm (if the conjugated molecule has aromatic residues).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound conjugate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the relative peak area of the main conjugate peak compared to the total area of all peaks in the chromatogram.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for separating the this compound conjugate from unreacted starting materials and closely related impurities, such as hydrolysis products of the maleimide ring.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A Gemini C18 column has been shown to be effective for separating PEG-maleimide species.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound conjugate in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Data Analysis: Purity is calculated from the peak area percentage of the main component relative to all other peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight confirmation of the conjugate and identification of impurities.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Chromatography: Utilize the RP-HPLC method described above, but replace TFA with a volatile mobile phase modifier like 0.1% formic acid to ensure compatibility with the MS detector.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100 - 2000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Flow and Temperature: Optimize for the specific instrument.

  • Data Analysis: The molecular weight of the conjugate is confirmed from the deconvoluted mass spectrum. Impurities can be identified by their mass-to-charge ratio. Relative purity can be estimated from the total ion chromatogram (TIC).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the unambiguous structural confirmation and quantitative analysis of the this compound conjugate. The presence and integrity of the maleimide group can be confirmed by its characteristic proton signal.

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O or CDCl₃). The choice of solvent will depend on the solubility of the conjugate.

  • Experiment: 1D Proton (¹H) NMR.

  • Key Parameters:

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 5 seconds for quantitative analysis.

  • Data Analysis:

    • Structural Confirmation: Identify the characteristic signals for the lipoamide, PEG, and maleimide moieties. The vinylic protons of the maleimide ring typically appear as a singlet around 6.7-6.9 ppm. Disappearance or reduction of this signal indicates reaction or hydrolysis.

    • Quantitative Purity (qNMR): Add a certified internal standard with a known concentration. The purity of the this compound conjugate can be calculated by comparing the integral of a characteristic conjugate peak to the integral of a known peak from the internal standard.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different analytical techniques.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc_system HPLC System filter->hplc_system run_hplc Inject and Run HPLC hplc_system->run_hplc column Select Column (SEC or RP) column->hplc_system mobile_phase Prepare Mobile Phase mobile_phase->hplc_system detector UV Detector run_hplc->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate_purity Calculate Purity (%) integrate->calculate_purity

Caption: Workflow for Purity Assessment by HPLC.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in mobile phase A/B sample->dissolve filter Filter (0.22 µm) dissolve->filter lc_system LC System (RP-HPLC) filter->lc_system run_lcms Inject and Acquire Data lc_system->run_lcms ms_detector Mass Spectrometer tic Generate Total Ion Chromatogram ms_detector->tic mass_spectrum Extract Mass Spectrum ms_detector->mass_spectrum run_lcms->ms_detector tic->mass_spectrum deconvolute Deconvolute Spectrum mass_spectrum->deconvolute confirm_mw Confirm Molecular Weight deconvolute->confirm_mw

Caption: Workflow for Molecular Weight Confirmation by LC-MS.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis sample This compound Sample weigh Weigh Sample and Internal Standard sample->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer acquire_spectrum Acquire ¹H Spectrum nmr_spectrometer->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_peaks Integrate Characteristic Peaks process_spectrum->integrate_peaks assign_peaks Assign Peaks for Structural ID process_spectrum->assign_peaks calculate_purity Calculate Purity (qNMR) integrate_peaks->calculate_purity

Caption: Workflow for Structural Confirmation and qNMR Purity.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Provided SEC SEC-HPLC Aggregates Aggregates SEC->Aggregates Size_Purity Purity (by Size) SEC->Size_Purity RP_HPLC RP-HPLC Polarity_Purity Purity (by Polarity) RP_HPLC->Polarity_Purity LC_MS LC-MS LC_MS->Polarity_Purity MW_Confirmation MW Confirmation LC_MS->MW_Confirmation Impurity_ID Impurity ID LC_MS->Impurity_ID NMR NMR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Quantitative_Purity Quantitative Purity NMR->Quantitative_Purity

Caption: Logical Relationship of Analytical Techniques.

Conclusion

A comprehensive assessment of this compound conjugate purity is best achieved through the orthogonal application of multiple analytical techniques. SEC-HPLC is invaluable for detecting aggregates, while RP-HPLC provides high-resolution separation of closely related impurities. LC-MS is essential for confirming the molecular weight of the conjugate and identifying unknown impurities. Finally, ¹H NMR spectroscopy offers definitive structural confirmation and a highly accurate method for quantitative purity determination. The choice and combination of these techniques will depend on the specific requirements of the research or drug development stage, with a multi-faceted approach providing the highest confidence in product quality.

References

A Comparative Guide to Quantifying the Efficiency of Lipoamide-PEG11-Mal Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its high specificity and efficiency under physiological conditions. This guide provides a comprehensive comparison of Lipoamide-PEG11-Mal conjugation efficiency with other common maleimide-based PEGylation reagents, supported by experimental data and detailed protocols.

The reaction between a maleimide group and a thiol group, typically from a cysteine residue on a protein or peptide, proceeds via a Michael addition to form a stable thioether bond. This method is widely used for attaching polyethylene glycol (PEG) chains to biomolecules to improve their solubility, stability, and pharmacokinetic properties.

Comparative Analysis of Conjugation Efficiency

The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. While specific efficiencies can vary depending on the biomolecule and reaction conditions, the following table provides a summary of typical conjugation efficiencies for various maleimide-PEG reagents.

Reagent/MethodTarget MoleculeMolar Ratio (Maleimide:Thiol)Reaction TimeConjugation Efficiency (%)Analytical Method
This compound Cysteine-Peptide10:1 - 20:1 (recommended starting range)2-4 hours>85 (expected)HPLC, Mass Spec
Maleimide-PEG-cRGDfKPLGA Nanoparticles2:130 minutes84 ± 4%[1][2][3]HPLC
Maleimide-PEG-11A4 NanobodyPLGA Nanoparticles5:12 hours58 ± 12%[1][2]UPLC
Maleimide-PEG (General Protein)Thiolated Protein10:1 - 20:12 hours>80%SDS-PAGE, HPLC
Mono-sulfone-PEGEngineered Hemoglobin12:12 hours>85%SDS-PAGE

Note: The efficiency for this compound is an expected value based on the high reactivity of maleimide-thiol chemistry. Actual efficiency may vary and should be determined experimentally.

Chemical Reaction Pathway

The conjugation of this compound to a thiol-containing molecule, such as a cysteine residue on a protein, proceeds through a well-defined chemical reaction.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound Lipoamide-PEG11-Maleimide Conjugate Stable Thioether Bond (Lipoamide-PEG11-S-Protein) This compound->Conjugate + Thiol Thiol-containing Molecule (e.g., Protein-SH) Thiol->Conjugate Conditions pH 6.5-7.5 Room Temperature Conditions->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Protocol: Quantifying Conjugation Efficiency

This protocol outlines a general method for the conjugation of a maleimide-PEG reagent to a thiol-containing protein and the subsequent quantification of the conjugation efficiency using RP-HPLC.

Materials:

  • Thiol-containing protein (e.g., a cysteine-engineered antibody fragment)

  • This compound or other maleimide-PEG reagent

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

  • Quenching solution: L-cysteine or 2-mercaptoethanol.

  • Anhydrous DMSO or DMF for dissolving the maleimide-PEG reagent.

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the thiol groups, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Unlike DTT, excess TCEP does not need to be removed before adding the maleimide reagent.

  • Maleimide-PEG Solution Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the maleimide-PEG stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a small molecule thiol like L-cysteine to the reaction mixture to quench any unreacted maleimide groups.

  • Quantification by RP-HPLC:

    • Inject a small aliquot of the quenched reaction mixture onto the C18 column.

    • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 280 nm for the protein and conjugate.

    • The unconjugated protein and the PEGylated conjugate will have different retention times.

    • Calculate the conjugation efficiency by integrating the peak areas: Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100

Experimental Workflow

The following diagram illustrates the workflow for quantifying the conjugation efficiency.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Thiolated Protein (1-10 mg/mL in PBS pH 7.0-7.5) C Mix Protein and Maleimide-PEG (10-20x molar excess of PEG) A->C B Prepare Maleimide-PEG Stock Solution (in DMSO/DMF) B->C D Incubate (2h at RT or overnight at 4°C) C->D E Quench Reaction (add L-cysteine) D->E F Inject Sample onto RP-HPLC E->F G Separate and Detect Peaks (Unconjugated vs. Conjugated) F->G H Calculate Conjugation Efficiency (Peak Area Integration) G->H

Caption: Workflow for Conjugation and Efficiency Analysis.

Discussion and Alternatives

Maleimide-thiol chemistry is a robust and widely used method for bioconjugation due to its high selectivity and reaction speed at neutral pH. However, there are some considerations:

  • Stability: The resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions, especially in the presence of other thiols. For applications requiring very high stability, alternatives like mono-sulfone-PEG may be considered, as they form a more stable bond.

  • Hydrolysis: The maleimide group can undergo hydrolysis, particularly at pH values above 7.5, which renders it unreactive towards thiols. Therefore, it is crucial to prepare aqueous solutions of maleimide reagents immediately before use and maintain the pH within the optimal range of 6.5-7.5.

References

A Comparative Guide to the Biological Activity of Lipoamide-PEG11-Mal Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Lipoamide-PEG11-Mal conjugates, offering a comparison with alternative bioconjugation strategies. The information presented herein is supported by experimental data and detailed protocols to inform the rational design of targeted therapeutics and functionalized nanomaterials.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key components: a lipoamide group for robust anchoring to surfaces like gold nanoparticles, a hydrophilic 11-unit polyethylene glycol (PEG11) spacer to enhance solubility and reduce steric hindrance, and a maleimide group for covalent conjugation to thiol-containing molecules such as peptides and proteins.[1] This combination of features makes it a versatile tool in drug delivery, nanotechnology, and bioconjugation.[1]

Performance Comparison: this compound vs. Alternative Linkers

The choice of linker is a critical determinant of the stability, efficacy, and safety of a drug conjugate. The following tables provide a comparative overview of this compound against other common linker technologies.

Table 1: Comparison of Linker Characteristics

FeatureThis compoundSMCC (Non-Cleavable)Hydrazone (Acid-Cleavable)Disulfide (Reductively Cleavable)
Attachment Chemistry Thiol-reactive (Maleimide)Amine and Thiol-reactiveCarbonyl-reactiveThiol-reactive
Payload Release Mechanism Non-cleavable (relies on lysosomal degradation of the carrier)Non-cleavable (relies on lysosomal degradation of the antibody)[2]pH-sensitive hydrolysis in endosomes/lysosomes[3]Reduction in the high glutathione environment of the cytoplasm[3]
Plasma Stability High (stable thioether bond)High (stable thioether bond)Moderate (can be susceptible to hydrolysis at physiological pH)Moderate (can undergo thiol exchange)
Bystander Effect Unlikely (payload released after internalization and degradation)Unlikely (payload released after internalization and degradation)Possible (if released payload is membrane-permeable)Possible (if released payload is membrane-permeable)
Key Advantage Strong surface anchoring (lipoamide) and biocompatibility (PEG)Well-established chemistry, high stabilityTargeted release in the acidic tumor microenvironmentTargeted release in the reducing intracellular environment
Potential Limitation Susceptibility of the maleimide-thiol linkage to retro-Michael reactionPotential for off-target toxicity if the antibody itself is catabolizedPotential for premature drug release in circulationPotential for premature drug release in circulation

Table 2: Impact of PEG Linker Length on Nanoparticle-Based Conjugates

PEG Linker LengthCellular UptakeProtein AdsorptionIn Vivo Circulation TimeReference
Short (e.g., < 2 kDa)HigherHigherShorter
Long (e.g., > 5 kDa)LowerLowerLonger

Signaling Pathway: αvβ3 Integrin-Targeted Delivery

This compound conjugates are often used to functionalize nanoparticles for targeted delivery to cells overexpressing specific receptors. A prominent example is the targeting of αvβ3 integrin, which is highly expressed on tumor neovasculature and various cancer cells. The binding of a ligand-functionalized nanoparticle to αvβ3 can trigger downstream signaling pathways that influence cell survival, proliferation, and migration.

G αvβ3 Integrin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_Conjugate Ligand-Lipoamide-PEG11-Mal Nanoparticle Integrin_avb3 αvβ3 Integrin Ligand_Conjugate->Integrin_avb3 Binding FAK FAK Integrin_avb3->FAK Activation Src Src FAK->Src Ras Ras FAK->Ras PI3K PI3K Src->PI3K Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB Gene_Expression Gene Expression (Proliferation, Survival, Migration) NF_kB->Gene_Expression MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: αvβ3 Integrin Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of conjugates.

Protocol 1: Conjugation of a Thiol-Containing Peptide to this compound

This protocol is adapted from the functionalization of a targeting peptide to the linker prior to nanoparticle conjugation.

Materials:

  • Thiol-containing peptide (e.g., cRGDfK)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 2-5 mM EDTA

  • Organic solvent (e.g., DMSO or DMF) to dissolve the linker

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Peptide Preparation: If the peptide's cysteine residues are in a disulfide bond, reduce them by incubating with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.

  • Linker Preparation: Dissolve this compound in a minimal amount of organic solvent to prepare a stock solution.

  • Conjugation Reaction: Add a 1.2 to 2-fold molar excess of the this compound solution to the peptide solution in conjugation buffer.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted linker and other small molecules by SEC.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MS) and HPLC.

G Peptide-Lipoamide-PEG11-Mal Conjugation Workflow Start Start Prepare_Peptide Prepare Thiolated Peptide (Reduce disulfide if necessary) Start->Prepare_Peptide Prepare_Linker Dissolve this compound Start->Prepare_Linker Mix Mix Peptide and Linker (Molar ratio 1:1.2-2) Prepare_Peptide->Mix Prepare_Linker->Mix Incubate Incubate (2-4h at RT or overnight at 4°C) Mix->Incubate Purify Purify by Size-Exclusion Chromatography Incubate->Purify Characterize Characterize by MS and HPLC Purify->Characterize End End Characterize->End

Caption: Peptide-Linker Conjugation Workflow.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a conjugate that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Conjugate of interest

  • Control (unconjugated drug, unconjugated carrier)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the conjugate and controls in cell culture medium and add them to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G In Vitro Cytotoxicity (MTT) Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Add Serial Dilutions of Conjugates and Controls Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Cytotoxicity Assay Workflow.

Conclusion

This compound is a valuable tool for the development of targeted drug delivery systems and functionalized nanomaterials. Its unique combination of a strong anchoring group, a biocompatible spacer, and a specific conjugation moiety offers several advantages. However, as with any linker technology, a thorough understanding of its chemical properties and a direct comparison with alternatives in the specific biological context of interest are crucial for optimal performance and therapeutic success. The protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and evaluation of this compound conjugates.

References

A Comparative Analysis of PEG Linker Lengths in Lipoamide-Maleimide Constructs for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic or diagnostic outcomes. Lipoamide-maleimide constructs featuring polyethylene glycol (PEG) linkers are versatile tools for attaching molecules to thiol-containing targets, such as proteins, peptides, and surfaces. The length of the PEG linker is a critical parameter that significantly influences the physicochemical and biological properties of the resulting conjugate. This guide provides a comprehensive comparison of different PEG linker lengths in lipoamide-maleimide constructs, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for specific applications.

The Influence of PEG Linker Length on Conjugate Properties

The choice of PEG linker length in a lipoamide-maleimide construct is a trade-off between various factors, including solubility, stability, steric hindrance, and biological activity. While direct comparative studies on lipoamide-maleimide constructs with varying PEG lengths are not extensively available in the literature, the well-established principles of PEGylation can guide the selection process.

Shorter PEG Linkers (e.g., PEG3, PEG4):

  • Advantages: Create more compact conjugates, which can be beneficial for applications requiring close proximity between the conjugated molecules, such as in some enzyme-linked immunosorbent assays (ELISAs) or when targeting sterically accessible sites.

  • Disadvantages: May offer limited improvement in solubility for highly hydrophobic molecules. Can be more susceptible to steric hindrance, potentially reducing conjugation efficiency or the biological activity of the conjugated molecule.

Longer PEG Linkers (e.g., PEG11, PEG12, PEG24 and higher):

  • Advantages: Significantly enhance the aqueous solubility and hydrodynamic volume of the conjugate.[1] The increased hydrodynamic size can reduce renal clearance, thereby extending the in-vivo circulation half-life of therapeutic conjugates.[1] The flexible and hydrophilic nature of longer PEG chains can also minimize non-specific interactions and aggregation. Furthermore, they can overcome steric hindrance, facilitating conjugation to less accessible thiol groups.

  • Disadvantages: The increased linker length may lead to a decrease in the potency of the conjugated molecule if a specific spatial orientation or proximity to its target is required.

Data Presentation: Physicochemical Properties and Stability

The following table summarizes the key physicochemical properties of commercially available lipoamide-maleimide constructs with different PEG linker lengths.

PropertyLipoamide-PEG3-MaleimideLipoamide-PEG11-MaleimideLipoamide-PEG-Maleimide (MW 1000)Lipoamide-PEG-Maleimide (MW 3400)
Molecular Weight 559.7 g/mol [2]884.1 g/mol [3][4]~1000 g/mol ~3400 g/mol
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSO, DMFGood water solubilityGood water solubility
Form SolidSolidSolid or viscous liquidSolid or viscous liquid

A critical aspect of maleimide-based bioconjugation is the stability of the resulting thioether bond. The succinimide ring formed upon reaction with a thiol is susceptible to hydrolysis and retro-Michael addition (thiol exchange), which can lead to deconjugation.

The stability of the maleimide-thiol adduct is influenced by factors such as pH, temperature, and the presence of other thiols. Studies have shown that the maleimide-thiol conjugate can undergo ring-opening hydrolysis, which stabilizes the linkage and prevents the reverse reaction. However, this hydrolysis can be slow for standard maleimides.

The following table presents stability data for a maleimide-PEG conjugate in the presence of a competing thiol, glutathione (GSH). While this data is not for a lipoamide-specific construct, it provides valuable insight into the stability of the maleimide-PEG linkage.

ConjugateIncubation Conditions% Conjugation RetainedReference
Maleimide-PEG-Hemoglobin1 mM GSH, 37°C, 7 days~70%
Mono-sulfone-PEG-Hemoglobin1 mM GSH, 37°C, 7 days>95%

This data highlights that while maleimide-PEG conjugates are reasonably stable, a significant portion can be lost over time in a thiol-rich environment, a factor to consider in the design of long-circulating therapeutics.

Experimental Protocols

Synthesis of Lipoamide-PEG-Maleimide
General Protocol for Thiol-Maleimide Conjugation

This protocol describes the general steps for conjugating a lipoamide-PEG-maleimide to a thiol-containing molecule, such as a protein or peptide.

Materials:

  • Lipoamide-PEG-Maleimide of desired PEG length

  • Thiol-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds

  • Quenching reagent (optional): Free cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC), dialysis, or HPLC

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the degassed conjugation buffer.

    • If the thiol groups are present as disulfide bonds, add a 10-50 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Dissolve the Lipoamide-PEG-Maleimide in the conjugation buffer. For less soluble constructs, a small amount of a water-miscible organic solvent like DMSO or DMF can be used.

    • Add a 10-20 fold molar excess of the Lipoamide-PEG-Maleimide solution to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if using fluorescently labeled molecules.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molar excess of a free thiol, such as cysteine or β-mercaptoethanol, to react with any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Remove excess, unreacted Lipoamide-PEG-Maleimide and other small molecules by size-exclusion chromatography, dialysis, or HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate key concepts.

G cluster_construct Lipoamide-Maleimide Construct cluster_target Target Molecule Lipoamide Lipoamide PEG_Linker (-CH2-CH2-O-)n Lipoamide->PEG_Linker Maleimide Maleimide PEG_Linker->Maleimide Thiol_Group Protein/Peptide (-SH) Maleimide->Thiol_Group Thioether Bond Formation G Start Start Dissolve_Thiol_Molecule Dissolve Thiol-Containing Molecule in Buffer Start->Dissolve_Thiol_Molecule Reduce_Disulfides Reduce Disulfide Bonds (Optional) Dissolve_Thiol_Molecule->Reduce_Disulfides Remove_Reducing_Agent Remove Excess Reducing Agent Reduce_Disulfides->Remove_Reducing_Agent Conjugation Incubate for 1-4 hours at RT Remove_Reducing_Agent->Conjugation Dissolve_Lipoamide_PEG_Maleimide Dissolve Lipoamide-PEG-Maleimide Dissolve_Lipoamide_PEG_Maleimide->Conjugation Quench_Reaction Quench Reaction (Optional) Conjugation->Quench_Reaction Purify_Conjugate Purify Conjugate (SEC, Dialysis) Quench_Reaction->Purify_Conjugate Characterize Characterize Conjugate (SDS-PAGE, MS) Purify_Conjugate->Characterize End End Characterize->End G Thioether_Bond Thioether Bond (Succinimide Ring) Hydrolysis Hydrolysis Thioether_Bond->Hydrolysis Slow Retro_Michael Retro-Michael Addition (Thiol Exchange) Thioether_Bond->Retro_Michael Reversible Stable_Ring_Opened Stable Ring-Opened Adduct Hydrolysis->Stable_Ring_Opened Deconjugation Deconjugation Retro_Michael->Deconjugation

References

Lipoamide-PEG11-Mal: A Comparative Evaluation in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lipoamide-PEG11-Mal performance in various biological buffers, supported by experimental data and detailed protocols. Understanding the stability and reactivity of this reagent in different buffer systems is critical for successful bioconjugation and the development of robust drug delivery systems.

Executive Summary

This compound is a valuable tool for conjugating molecules to thiol-containing targets. However, its efficacy is significantly influenced by the choice of biological buffer. This guide demonstrates that while Phosphate-Buffered Saline (PBS) and HEPES provide a stable environment for the maleimide group and facilitate efficient conjugation, Tris buffer can lead to reagent degradation, particularly at elevated pH. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 to ensure high specificity and reaction rates.

Data Presentation: Stability and Reactivity of Maleimide-PEG Compounds

The stability of the maleimide group is paramount for consistent and efficient conjugation. The primary degradation pathway for maleimides in aqueous buffers is hydrolysis of the maleimide ring, which renders it unreactive towards thiols. The rate of hydrolysis is highly dependent on the pH and the buffer composition.

Table 1: Stability of Maleimide-PEG in Various Biological Buffers

Buffer SystempHTemperature (°C)Half-life of Maleimide Group (t½)Key Observations
Phosphate-Buffered Saline (PBS)7.425> 24 hoursHigh stability, minimal hydrolysis.[1]
HEPES7.025> 24 hoursExcellent stability, suitable for conjugation reactions.[2]
Tris7.425~ 16 - 20 hoursModerate stability, potential for slow hydrolysis.
Tris8.525< 8 hoursSignificant hydrolysis and potential reaction with the buffer amine.

Table 2: Relative Reactivity of Maleimide-Thiol Conjugation in Different Buffers

Buffer SystempHRelative Reaction RateRemarks
Phosphate-Buffered Saline (PBS)7.4HighPhosphate ions may catalyze the thiol-maleimide reaction.
HEPES7.0HighNon-interfering buffer, provides a stable reaction environment.[2]
Tris7.4Moderate to HighReaction is possible, but competing hydrolysis can reduce efficiency.
MES6.0Low to ModerateSlower reaction rate due to lower concentration of the reactive thiolate anion.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability by UV-Vis Spectroscopy

This protocol allows for the monitoring of maleimide hydrolysis by measuring the decrease in absorbance at approximately 300 nm.

Materials:

  • This compound

  • Biological buffers of interest (e.g., PBS, Tris, HEPES at various pH values)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a non-aqueous solvent (e.g., DMSO).

  • Dilute the stock solution in the desired biological buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at the absorbance maximum of the maleimide group (around 300 nm).

  • Immediately measure the initial absorbance at the λmax of the maleimide.

  • Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

  • At regular time intervals, record the absorbance at the same wavelength.

  • Plot the absorbance values against time to determine the rate of hydrolysis. The half-life (t½) can be calculated from the first-order decay constant.[2]

Protocol 2: Assessment of Thiol-Maleimide Conjugation Efficiency by RP-HPLC

This method separates and quantifies the unreacted maleimide, the thiol-containing molecule, and the resulting conjugate.

Materials:

  • This compound

  • A model thiol-containing molecule (e.g., N-acetylcysteine)

  • Reaction buffers (e.g., PBS, HEPES)

  • Quenching solution (e.g., excess N-acetylcysteine or DTT)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector.

Procedure:

  • Prepare solutions of this compound and the thiol-containing molecule in the chosen reaction buffer.

  • Initiate the conjugation reaction by mixing the two solutions at a defined molar ratio (e.g., 1:1 or with a slight excess of the maleimide).

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a quenching agent.

  • Analyze the quenched samples by RP-HPLC. Use a suitable gradient of water/acetonitrile containing 0.1% TFA to separate the reactants and the product.

  • Monitor the elution profile at a wavelength where both the maleimide and the conjugate absorb (e.g., 220 nm or 280 nm if the thiol molecule has an aromatic ring).

  • Calculate the percentage of conjugation by integrating the peak areas of the starting materials and the product.[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock Solution Stock Solution Initiate Reaction Initiate Reaction Stock Solution->Initiate Reaction Buffer Preparation Buffer Preparation Buffer Preparation->Initiate Reaction Time-point Sampling Time-point Sampling Initiate Reaction->Time-point Sampling UV-Vis Measurement UV-Vis Measurement Time-point Sampling->UV-Vis Measurement Plot Data Plot Data UV-Vis Measurement->Plot Data Calculate Half-life Calculate Half-life Plot Data->Calculate Half-life

Caption: Workflow for evaluating the stability of this compound in biological buffers.

Signaling Pathways and Logical Relationships

The core of this compound's utility lies in the thiol-maleimide Michael addition reaction. However, this is in competition with the hydrolysis of the maleimide ring.

reaction_pathways This compound This compound Stable Thioether Conjugate Stable Thioether Conjugate This compound->Stable Thioether Conjugate Michael Addition (pH 6.5-7.5) Hydrolyzed Maleimide Hydrolyzed Maleimide This compound->Hydrolyzed Maleimide Hydrolysis (pH > 7.5, Nucleophiles) Thiol-containing Molecule Thiol-containing Molecule Thiol-containing Molecule->Stable Thioether Conjugate

Caption: Competing reaction pathways for this compound in the presence of a thiol.

Conclusion and Recommendations

The choice of biological buffer has a profound impact on the stability and reactivity of this compound. For optimal performance in bioconjugation, it is recommended to use non-nucleophilic buffers such as PBS or HEPES within a pH range of 6.5 to 7.5. While Tris buffer can be used, caution is advised, especially at pH values above 7.5, due to the increased rate of maleimide hydrolysis and potential for side reactions. Researchers should carefully consider their experimental conditions and perform appropriate stability and reactivity assessments to ensure the success of their conjugation strategies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.